2,4-Dibromoestradiol
Descripción
Structure
3D Structure
Propiedades
Número CAS |
19590-55-7 |
|---|---|
Fórmula molecular |
C18H22Br2O2 |
Peso molecular |
430.2 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clave InChI |
UTXNYGUZJLLOSP-ZICKVNAASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)Br)O)Br |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,4-DBE 2,4-dibromo-17-estradiol 2,4-dibromo-17beta-estradiol 2,4-dibromo-17beta-oestradiol |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromoestradiol: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological profile of 2,4-Dibromoestradiol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Chemical Properties and Structure
This compound is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of two bromine atoms onto the A-ring of the steroid nucleus significantly alters its chemical and biological characteristics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [1] |
| Molecular Weight | 430.2 g/mol | [1] |
| IUPAC Name | (13S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [1] |
| CAS Number | 19590-55-7 | |
| XLogP3 | 5.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 429.99661 Da | [1] |
| Monoisotopic Mass | 427.99866 Da | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
Chemical Structure
The chemical structure of this compound is characterized by the steroid core of estradiol (B170435) with bromine atoms substituted at the C2 and C4 positions of the phenolic A-ring.
2D Structure:
Caption: 2D chemical structure of this compound.
SMILES: C[C@]12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br
Biological Activity and Signaling Pathways
This compound exhibits distinct biological activities that differentiate it from its parent compound, estradiol. Its primary interactions are with the ABCG2 transporter and, to a lesser extent, the estrogen receptor.
Interaction with ABCG2 Transporter
A significant biological activity of this compound is its interaction with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[2] ABCG2 is an efflux transporter that plays a crucial role in multidrug resistance in cancer by actively transporting a wide range of substrates out of cells.[2] this compound has been identified as an inhibitor of the ABCG2 transporter.[3] By inhibiting this transporter, this compound has the potential to reverse multidrug resistance and enhance the efficacy of chemotherapeutic agents that are substrates of ABCG2.[2]
Estrogenic Activity and Receptor Binding
While this compound is a derivative of estradiol, its estrogenic activity is significantly attenuated compared to the parent hormone. The bulky bromine atoms at the C2 and C4 positions sterically hinder the binding of the molecule to the ligand-binding pocket of the estrogen receptors (ERα and ERβ). Although it may still bind to the estrogen receptor, its affinity is considerably lower than that of estradiol.[4]
The classical estrogen signaling pathway is initiated by the binding of an estrogenic compound to the estrogen receptor in the cytoplasm.[5] This binding event causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[5][6] Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes.[7][8] Given the reduced binding affinity of this compound for the estrogen receptor, its ability to activate this genomic signaling pathway is expected to be weak.[4]
Caption: Generalized Estrogen Signaling Pathway with annotated interaction of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of estradiol. An electrochemical approach offers a controlled method for this transformation.[9]
Materials:
-
17β-Estradiol
-
Tetraethylammonium (B1195904) bromide (Et₄NBr)
-
Appropriate solvent (e.g., Acetonitrile)
-
Electrolysis cell with platinum electrodes
-
DC power supply
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 17β-estradiol and a supporting electrolyte, such as tetraethylammonium bromide, in the chosen solvent in an electrolysis cell.
-
Immerse the platinum electrodes into the solution.
-
Apply a constant current to the cell. For the synthesis of this compound, a charge of 4 F/mol is typically required.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system to isolate the this compound.
-
Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Caption: Experimental workflow for the synthesis of this compound via electrochemical bromination.
ABCG2 Transporter Inhibition Assay
The ability of this compound to inhibit the ABCG2 transporter can be assessed using a fluorescent substrate accumulation assay.[10][11]
Materials:
-
Cells overexpressing ABCG2 (e.g., transfected HEK293 or NCI-H460/MX20 cells) and parental control cells.[3]
-
A fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342).[10][11]
-
This compound (test compound).
-
A known ABCG2 inhibitor as a positive control (e.g., Ko143).[11]
-
Cell culture medium and buffers.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the ABCG2-overexpressing cells and control cells in appropriate culture plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control inhibitor for a defined period.
-
Add the fluorescent ABCG2 substrate to the wells and incubate for a further period, allowing for substrate uptake and efflux.
-
Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Calculate the inhibition of ABCG2 activity by comparing the fluorescence in cells treated with this compound to that in untreated and positive control-treated cells. An increase in intracellular fluorescence indicates inhibition of the efflux transporter.
Estrogen Receptor Competitive Binding Assay
To determine the binding affinity of this compound for the estrogen receptor, a competitive binding assay using a radiolabeled estrogen is employed.[12]
Materials:
-
Source of estrogen receptors (e.g., rat uterine cytosol or purified recombinant ERα or ERβ).[12]
-
Radiolabeled estradiol (e.g., [³H]-17β-estradiol).
-
This compound (unlabeled competitor).
-
Unlabeled 17β-estradiol (for standard curve).
-
Assay buffer (e.g., TEDG buffer).[12]
-
Method to separate bound from free radioligand (e.g., dextran-coated charcoal).
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound and unlabeled 17β-estradiol.
-
In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-17β-estradiol, and the various concentrations of the unlabeled competitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption, which binds the free radioligand.
-
Centrifuge the tubes and measure the radioactivity in the supernatant (containing the bound radioligand) using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of this compound to that of unlabeled 17β-estradiol.
Conclusion
This compound is a synthetic derivative of estradiol with a unique biological profile. Its primary mode of action appears to be the inhibition of the ABCG2 multidrug resistance transporter, a property that warrants further investigation for its potential in cancer therapy. Its estrogenic activity is significantly reduced due to the steric hindrance imposed by the bromine substituents on the A-ring, leading to poor binding to the estrogen receptors. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound and related compounds, facilitating further research into its therapeutic potential.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-dibromoestradiol, a halogenated derivative of the natural estrogen, estradiol (B170435). This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in medicinal chemistry, endocrinology, and drug development. Halogenated steroids like this compound are crucial tools for studying enzyme inhibition, metabolic pathways, and as intermediates in the synthesis of radiolabeled imaging agents.
Core Synthesis Pathway: Electrophilic Aromatic Bromination
The most prevalent and direct method for the synthesis of this compound is through the electrophilic aromatic substitution of estradiol. The phenolic A-ring of estradiol is activated towards electrophilic attack, allowing for the introduction of bromine atoms at the ortho and para positions (C2 and C4) relative to the hydroxyl group at C3.
A common and effective method involves the direct bromination of estradiol using a suitable brominating agent in an appropriate solvent. One established method utilizes N-bromoacetamide in ethanol (B145695) to achieve a good yield of the desired product. An alternative approach employs a combination of N-chlorosuccinimide (NCS) and a bromide salt such as sodium bromide (NaBr) in ethanol. This mixture generates an electrophilic brominating species in situ. Furthermore, electrochemical methods have been developed, offering a controlled approach to the dibromination of estradiol.
Below is a generalized reaction scheme for the synthesis of this compound from estradiol.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reaction Yields for the Synthesis of this compound
| Brominating Agent | Solvent | Yield (%) | Reference |
| N-Bromoacetamide | Ethanol | 68 | [1] |
| N-Chlorosuccinimide / NaBr | Ethanol | Not specified | [2][3] |
| Electrochemical (Et4NBr) | Not specified | up to 95 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [4] |
| Molecular Weight | 430.17 g/mol | [4] |
| Melting Point | 219-222 °C | [1] |
Detailed Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on literature reports.
Synthesis of this compound using N-Bromoacetamide
This protocol is adapted from the method described by Woodward, which provides a reliable yield of the desired product.[1]
Materials:
-
Estradiol
-
N-Bromoacetamide (NBA)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve estradiol (1.0 eq) in ethanol.
-
Addition of Brominating Agent: To the stirred solution, add N-bromoacetamide (2.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
-
Characterization:
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield of the purified this compound.
-
Characterize the product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Synthesis of this compound using N-Chlorosuccinimide and Sodium Bromide
This method generates the brominating agent in situ and can also be used for the synthesis of this compound.[2][3]
Materials:
-
Estradiol
-
N-Chlorosuccinimide (NCS)
-
Sodium Bromide (NaBr)
-
Ethanol (EtOH)
-
Preparative High-Performance Liquid Chromatography (HPLC) system and column
Procedure:
-
Reaction Setup: Dissolve estradiol in ethanol at room temperature.
-
Reagent Addition: Add N-chlorosuccinimide and sodium bromide to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction typically yields a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound.[2]
-
Purification: The brominated products can be separated and purified by preparative high-performance liquid chromatography (HPLC).[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
An In-Depth Technical Guide to 2,4-Dibromoestradiol: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dibromoestradiol, a halogenated derivative of estradiol (B170435). It covers the historical context of its discovery, detailed synthesis protocols, and a summary of its known biological activities. This document is intended to serve as a core resource for researchers and professionals in the fields of endocrinology, oncology, and drug development, offering a consolidated repository of quantitative data, experimental methodologies, and an exploration of its potential mechanisms of action.
Discovery and History
The first mention of this compound in the scientific literature appears in the mid-1970s, where it was identified as a byproduct in the synthesis of monobrominated estradiol derivatives. A 1975 study by Zontova, Rzheznikov, and Pivnitsky described an improved method for the synthesis of 2- and 4-bromoestradiols through the bromination of estradiol-17β using 2,4,4,6-tetrabromocyclohexa-2,5-dienone. In this process, this compound was noted as an impurity, suggesting its initial discovery was incidental to the primary research goal.[1] Later, in 1991, a method for the synthesis of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol 3,17-diacetate, a precursor for radiolabeled estradiol, was described, indicating its utility in receptor quantification studies.[2] These early findings laid the groundwork for further investigation into the properties of this and other halogenated steroids.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of estradiol. While various brominating agents can be employed, the procedure outlined below is a representative method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Estradiol
-
N-Bromosuccinimide (NBS) or other suitable brominating agent
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Dissolve estradiol in an appropriate anhydrous solvent within a reaction vessel under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric excess of the brominating agent (e.g., 2.2 equivalents of N-Bromosuccinimide) to the stirred solution.
-
Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).
-
Extract the product into an organic solvent and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate this compound.
-
Characterize the final product using analytical techniques such as NMR, mass spectrometry, and melting point analysis.
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.
Biological Activity
The introduction of bromine atoms at the C2 and C4 positions of the estradiol steroid ring significantly alters its biological properties. While comprehensive data is still emerging, current research indicates effects on receptor binding, enzyme inhibition, and cytotoxicity.
Estrogen Receptor Binding
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major therapeutic strategy in hormone-dependent breast cancer. The potential of this compound to inhibit aromatase has been investigated, although specific IC50 values are not consistently reported in the literature. The structural modifications induced by dibromination could potentially alter the binding of the steroid to the active site of the aromatase enzyme.
Cytotoxicity
Several studies have investigated the cytotoxic effects of various compounds on different cancer cell lines. While a comprehensive screening of this compound across a wide panel of cell lines is not yet available, the existing data for other synthetic derivatives provide a basis for understanding the potential anti-proliferative effects of such modified steroids.
Table 1: Cytotoxicity of Selected Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Synthetic Derivative 7h | MDA-MB-231 | 2.4 ± 0.6 | [3] |
| Synthetic Derivative 7e | MDA-MB-231 | 2.5 ± 0.8 | [3] |
| Synthetic Derivative 7e | MCF-7 | 3.1 ± 0.8 | [3] |
| Synthetic Derivative 7g | MCF-7 | 3.3 ± 0.1 | [3] |
| Synthetic Derivative 4l | MCF-7 | 0.2 ± 0 | [3] |
| Synthetic Derivative 4b | MDA-MB-231 | 0.4 ± 0.2 | [3] |
| Synthetic Derivative 4m | MDA-MB-231 | 0.5 ± 0.2 | [3] |
| Holospiniferoside (1) | MCF-7 | 20.6 | [4] |
Note: The data in this table is for various synthetic compounds and natural products, not specifically this compound, and is presented for comparative purposes.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.
Workflow for Competitive Estrogen Receptor Binding Assay
Caption: Workflow of a competitive estrogen receptor binding assay.
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.
Workflow for Aromatase Inhibition Assay
Caption: Workflow of an in vitro aromatase inhibition assay.
Potential Signaling Pathways
The biological effects of estradiol and its derivatives are primarily mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways. A key non-genomic pathway activated by estrogens is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. While direct evidence for this compound's effect on this pathway is limited, its structural similarity to estradiol suggests a potential for similar signaling modulation.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathways for this compound.
Conclusion
This compound represents an intriguing modification of the natural estrogen molecule. Its discovery as a synthetic byproduct has led to some exploration of its biological activities. However, a comprehensive understanding of its pharmacological profile remains incomplete. Further research is warranted to determine its precise binding affinities for estrogen receptor subtypes, its potency as an aromatase inhibitor, and its cytotoxic effects across a broader range of cancer cell lines. Elucidating its impact on key signaling pathways, such as the MAPK/ERK cascade, will be crucial in defining its potential as a therapeutic agent or a research tool. This guide provides a foundational resource to stimulate and support these future investigations.
References
- 1. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Activity of 2,4-Dibromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the primary female sex hormone, estradiol (B170435). The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring significantly alters its interaction with the estrogen receptor (ER) and its subsequent biological effects. This technical guide provides a comprehensive overview of the available scientific literature on the biological activity of this compound, with a focus on its estrogenic potential, receptor binding, and the underlying signaling pathways.
Core Finding: Negligible Estrogenic Potential
A critical finding from structure-activity relationship studies of halogenated estrogens is the significant impact of di-substitution on the A-ring. Research on a series of halogenated estrone (B1671321) derivatives has demonstrated that while mono-halogenation at the C4 position can retain some estrogenicity, and C2 substitution generally reduces it, di-substitution at both the C2 and C4 positions leads to a near-complete loss of estrogenic activity. Specifically, it has been reported that 2,4-disubstituted analogs of estrone exert negligible estrogenic potential[1][2]. This suggests that this compound is unlikely to elicit significant estrogenic responses.
Quantitative Data Summary
For comparative purposes, the following table summarizes the type of quantitative data typically generated for estrogenic compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Assay Type | IC50 | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | ERα | Rat Uterine Cytosol | Varies | 100 | [3] |
| This compound | ERα / ERβ | Not Available | Not Available | Negligible (predicted) | [1][2] |
Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation)
| Compound | Assay | EC50 | Proliferative Effect (PE) | Reference |
| 17β-Estradiol | E-SCREEN | Varies | Varies | [4] |
| This compound | Not Available | Not Available | Negligible (predicted) | [1][2] |
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for key assays used to characterize the biological activity of estrogenic compounds.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.
Workflow:
Figure 1: Workflow for Estrogen Receptor Competitive Binding Assay.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.
-
Incubation: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Radioligand: Unbound ligand is removed, typically by dextran-coated charcoal adsorption.
-
Quantification: The radioactivity of the bound [³H]-E2 is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.[3][5]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Workflow:
Figure 2: Workflow for MCF-7 Cell Proliferation Assay (E-SCREEN).
Methodology:
-
Cell Culture and Hormone Deprivation: MCF-7 cells are cultured in a standard medium and then switched to a hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for several days to synchronize the cells and minimize basal proliferation.[4]
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of approximately 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated. The proliferative effect (PE) is determined by comparing the maximal proliferation induced by the test compound to that of a control (e.g., 17β-estradiol).
Signaling Pathways
Estrogenic compounds typically exert their effects through two main signaling pathways initiated by the estrogen receptor. Although this compound is predicted to have negligible interaction with the ER, understanding these pathways is crucial for interpreting the activity of any estradiol analog.
Classical Genomic Pathway
In this pathway, the estrogen-ER complex acts as a transcription factor.
Figure 3: Classical Genomic Estrogen Signaling Pathway.
Non-Genomic (Membrane-Initiated) Pathway
This pathway involves rapid signaling events initiated at the cell membrane.
Figure 4: Non-Genomic Estrogen Signaling Pathway.
Conclusion
References
- 1. Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using quantitative structure-activity relationship modeling to quantitatively predict the developmental toxicity of halogenated azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromoestradiol and its Interaction with Estrogen Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) and its analogs are subjects of intense research due to their significant roles in various physiological and pathological processes, mediated primarily through their interaction with estrogen receptors (ERα and ERβ). The introduction of halogen atoms into the estradiol scaffold can profoundly alter its chemical properties and biological activity, including its binding affinity for estrogen receptors. This technical guide focuses on 2,4-dibromoestradiol, providing a comprehensive overview of its estrogen receptor binding characteristics. Due to the limited availability of direct quantitative data for this compound, this document presents a detailed analysis of closely related mono-brominated analogs to infer its potential binding profile and discusses the broader context of halogenation on estrogen receptor affinity.
Estrogen Receptor Binding Affinity of Brominated Estradiol Analogs
The relative binding affinity (RBA) of these compounds is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled estradiol (e.g., [³H]estradiol) from the estrogen receptor is measured. The RBA is calculated relative to estradiol, which is assigned a value of 100%.
Table 1: Relative Binding Affinity (RBA) of Mono-Brominated Estradiol Analogs for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA, %) vs. Estradiol | Receptor Source | Reference |
| Estradiol | 100 | Lamb Uterine Cytosol | [1] |
| 2-Bromoestradiol | 17 | MCF-7 Breast Cancer Cells | [2] |
| 4-Bromoestradiol | 37 | MCF-7 Breast Cancer Cells | [2] |
Note: The study by Bergmeister and Schwenk (1991) utilized MCF-7 breast cancer cells as the source of the estrogen receptor.[2]
These findings suggest that the introduction of a bromine atom at either the 2- or 4-position of the estradiol A-ring reduces the binding affinity for the estrogen receptor compared to the parent molecule, estradiol. Notably, the 4-bromo derivative retains a higher binding affinity than the 2-bromo derivative. This indicates that the position of halogenation on the phenolic ring is a critical determinant of receptor interaction. The introduction of a second bromine atom at the 2- and 4-positions in this compound is likely to further decrease the binding affinity due to increased steric hindrance and altered electronic properties of the A-ring, which is crucial for receptor binding.
Experimental Protocols: Competitive Binding Assay
The determination of relative binding affinity is a cornerstone of endocrinology and drug discovery. A generalized protocol for a competitive estrogen receptor binding assay is outlined below, based on methodologies described in the cited literature.[1][3][4]
Objective: To determine the relative binding affinity of a test compound (e.g., a brominated estradiol analog) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Estrogen Receptor Source: Typically cytosol prepared from estrogen target tissues such as lamb or rat uteri, or from estrogen receptor-positive cell lines like MCF-7.[1][2]
-
Radioligand: [³H]Estradiol (tritiated estradiol) of high specific activity.
-
Test Compounds: Unlabeled estradiol (for standard curve) and the compounds to be tested (e.g., 2-bromoestradiol, 4-bromoestradiol).
-
Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol (B142953) to maintain receptor stability.
-
Separation Agent: Dextran-coated charcoal suspension to separate receptor-bound from unbound radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Workflow:
Data Analysis:
-
A standard curve is generated by plotting the percentage of [³H]estradiol bound against the concentration of unlabeled estradiol.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined for each test compound from its respective competition curve.
-
The Relative Binding Affinity (RBA) is calculated using the following formula:
RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100
Estrogen Receptor Signaling Pathway
Upon binding to an agonist like estradiol or its analogs, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical genomic signaling pathway. Estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors.
Structure-Activity Relationship and Logical Framework
The binding affinity of estradiol analogs to the estrogen receptor is highly dependent on their structural features. The phenolic A-ring and the 17β-hydroxyl group on the D-ring are critical for high-affinity binding. Modifications to the A-ring, such as the introduction of bulky halogen atoms, can significantly impact this interaction.
The data for mono-brominated estradiols suggest that substitution at the 4-position is better tolerated than at the 2-position.[2] It is hypothesized that di-substitution at both the 2- and 4-positions would lead to a further and more significant reduction in binding affinity due to cumulative steric hindrance and alteration of the electronic environment of the phenolic hydroxyl group, which is a key hydrogen bond donor in the receptor's ligand-binding pocket.
Conclusion
While direct quantitative binding data for this compound remains to be elucidated, analysis of its mono-brominated analogs provides a strong basis for predicting its interaction with estrogen receptors. The available evidence strongly suggests that di-bromination at the 2- and 4-positions of the estradiol A-ring would significantly decrease its binding affinity for both ERα and ERβ compared to estradiol. Further empirical studies employing competitive binding assays are necessary to precisely quantify the binding affinity of this compound and to fully understand its pharmacological profile as a potential modulator of estrogen receptor activity. This understanding is critical for the rational design of novel estrogenic compounds for therapeutic and research applications.
References
- 1. Estrogen receptor based imaging agents. 1. Synthesis and receptor binding affinity of some aromatic and D-ring halogenated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl and bromo derivatives of estradiol are agonistic ligands for the estrogen receptor of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of 2,4-Dibromoestradiol: An In-Depth Technical Guide
A comprehensive review of existing literature reveals a notable scarcity of in vitro research on 2,4-dibromoestradiol, limiting a detailed understanding of its biological activity and mechanism of action. This guide summarizes the currently available information and highlights significant knowledge gaps.
Introduction
This compound is a halogenated derivative of the primary female sex hormone, estradiol (B170435). While estradiol and its various metabolites and synthetic analogs have been extensively studied for their roles in physiology and pathophysiology, including cancer, this compound remains a largely uncharacterized compound in the scientific literature. This technical guide aims to consolidate the existing in vitro data on this compound for researchers, scientists, and drug development professionals. However, it is important to note at the outset that publicly available data is sparse.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem |
| Molecular Weight | 430.17 g/mol | PubChem |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem |
Synthesis
In Vitro Cytotoxicity
There is a significant lack of quantitative data regarding the in vitro cytotoxicity of this compound against cancer cell lines. While the parent compound estradiol and other halogenated analogs have been investigated for their effects on cell proliferation, specific IC50 values for this compound are not reported in the literature reviewed.
For context, studies on other estradiol derivatives have shown a range of cytotoxic activities. For example, various synthetic derivatives have been tested against breast cancer cell lines like MCF-7 and MDA-MB-231, and prostate cancer cell lines like PC-3, with IC50 values reported in the micromolar range[2]. However, without direct experimental data, the cytotoxic potential of this compound remains speculative.
Mechanism of Action and Signaling Pathways
The mechanism of action of this compound is currently unknown. There are no published studies investigating its specific signaling pathways or its interaction with key cellular targets. Based on its structural similarity to estradiol, several potential mechanisms could be hypothesized, but these remain to be experimentally validated.
Interaction with Estrogen Receptors
The binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) has not been reported. Halogenation of the estradiol molecule can significantly alter its binding affinity and functional activity, ranging from agonistic to antagonistic effects. Without experimental data from competitive binding assays, the endocrine activity of this compound cannot be determined.
Diagram representing the general genomic signaling pathway of estrogen, which could be a potential, yet unconfirmed, pathway for this compound.
Caption: Hypothetical Genomic Estrogen Signaling Pathway for this compound.
Interaction with ABCG2 Transporter
Some databases list this compound as a compound related to the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein). ABCG2 is a membrane protein known to be involved in multidrug resistance in cancer by effluxing various chemotherapeutic agents. It is plausible that this compound could act as a substrate or an inhibitor of ABCG2. However, no experimental studies have been found to confirm or characterize this interaction.
Diagram illustrating the potential interaction of this compound with the ABCG2 transporter, a hypothesized mechanism.
Caption: Hypothetical Interaction with the ABCG2 Transporter.
Experimental Protocols
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available. However, this section provides general methodologies for key in vitro assays that would be essential for its characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at relevant concentrations.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Diagram illustrating a general workflow for in vitro analysis of a test compound like this compound.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus significantly alters its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological interactions and signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Physicochemical Characteristics
The precise experimental determination of all physicochemical properties of this compound is not extensively documented in publicly available literature. The data presented below is a combination of computed values and data extrapolated from closely related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [Computed by PubChem][1] |
| Molecular Weight | 430.17 g/mol | [Computed by PubChem][1] |
| Appearance | Predicted to be a solid. | Inferred from related compounds |
| Melting Point | Not experimentally determined. The related compound, 2-Bromoestradiol, has a melting point of 197-199 °C. | Inferred from related compounds |
| Boiling Point | Not determined; likely to decompose at high temperatures. | General property of similar steroids |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Sparingly soluble in water. | Inferred from related compounds |
| pKa (Phenolic Hydroxyl) | Not experimentally determined. The pKa of the phenolic hydroxyl group in estradiol (B170435) is approximately 10.4. The electron-withdrawing nature of the two bromine atoms is expected to lower the pKa, making it a stronger acid. | Inferred from general chemical principles |
| LogP (Octanol-Water Partition Coefficient) | 5.4 | [Computed by XLogP3][1] |
| Hydrogen Bond Donor Count | 2 | [Computed by Cactvs][1] |
| Hydrogen Bond Acceptor Count | 2 | [Computed by Cactvs][1] |
Experimental Protocols
Synthesis of this compound
General Procedure for Bromination of Estradiol:
This protocol is adapted from the synthesis of 2- and 4-bromoestradiols and may require optimization for the preferential synthesis of the 2,4-dibromo derivative.
Materials:
-
17β-Estradiol
-
N-Bromosuccinimide (NBS) or other suitable brominating agent
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography with silica (B1680970) gel)
Methodology:
-
Dissolve 17β-estradiol in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower) to control the reaction rate and selectivity.
-
Slowly add a solution of the brominating agent (e.g., 2 to 2.2 equivalents of NBS) in the same solvent to the estradiol solution with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to consume any excess brominating agent.
-
Extract the product into an organic solvent and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate this compound from monobrominated and unreacted starting material.
-
Characterize the purified product using spectroscopic methods such as NMR and mass spectrometry.
Diagram of Synthetic Workflow:
References
Theoretical Studies on 2,4-Dibromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2,4-Dibromoestradiol. Given the limited specific theoretical research on this particular molecule, this guide synthesizes methodologies and data from studies on closely related halogenated estrogens and estradiol (B170435) derivatives to present a framework for future in-silico research. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the computational analysis and drug development of estrogenic compounds.
Molecular Properties of this compound
Quantitative data on the computed molecular properties of this compound provide a fundamental basis for any theoretical study. The following table summarizes key descriptors obtained from computational models.[1]
| Property | Value | Computational Method |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | - |
| Molecular Weight | 430.2 g/mol | PubChem 2.1 |
| XLogP3 | 5.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |
| Exact Mass | 429.99866 Da | PubChem 2.1 |
| Monoisotopic Mass | 429.99866 Da | PubChem 2.1 |
| Topological Polar Surface Area | 40.5 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 22 | - |
| Formal Charge | 0 | - |
| Complexity | 445 | Cactvs 3.4.8.18 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and extension of theoretical studies. The following sections outline representative protocols for key computational techniques applicable to this compound, based on established practices for similar estrogenic compounds.
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.
Objective: To determine the optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies) of this compound.
Protocol:
-
Initial Structure Preparation: The 3D structure of this compound is generated using a molecular builder and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of electron distribution and non-covalent interactions.
-
-
Geometry Optimization: A full geometry optimization is performed in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields thermodynamic properties and predicted IR and Raman spectra.
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output to assess the molecule's electronic reactivity. The HOMO-LUMO gap is calculated as an indicator of chemical stability.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the estrogen receptor (ERα and ERβ).
Protocol:
-
Receptor Preparation:
-
The crystal structure of the target estrogen receptor (e.g., PDB ID: 1A52 for ERα) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.
-
-
Ligand Preparation:
-
The 3D structure of this compound is prepared as described in the DFT protocol.
-
Partial charges are calculated using a method such as Gasteiger-Hückel.
-
-
Docking Simulation:
-
Software: AutoDock, Glide, or similar docking program.
-
Grid Box Definition: A grid box is defined around the active site of the receptor, typically centered on the co-crystallized ligand.
-
Docking Algorithm: A genetic algorithm or other search algorithm is used to explore possible binding poses of the ligand within the grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results: The resulting poses are clustered and ranked based on their predicted binding energies. The lowest energy pose is typically considered the most likely binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues are analyzed.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
QSAR and CoMFA are used to correlate the chemical structure of a series of compounds with their biological activity.[2]
Objective: To build a predictive model for the estrogen receptor binding affinity of a series of halogenated estradiol derivatives, including this compound.
Protocol:
-
Dataset Preparation: A dataset of estradiol derivatives with experimentally determined relative binding affinities (RBA) is compiled.[3]
-
Molecular Modeling and Alignment:
-
3D structures of all molecules in the dataset are generated and optimized.
-
The molecules are aligned based on a common scaffold.
-
-
Descriptor Calculation:
-
For QSAR: A variety of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated.
-
For CoMFA: The aligned molecules are placed in a 3D grid. Steric and electrostatic fields are calculated at each grid point using a probe atom.
-
-
Model Building:
-
Statistical Method: Partial Least Squares (PLS) regression is commonly used to build the model.
-
The dataset is typically divided into a training set and a test set.
-
-
Model Validation:
-
Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to assess the model's robustness.
-
External Validation: The predictive power of the model is evaluated using the test set.
-
-
Interpretation: The resulting QSAR equation or CoMFA contour maps are analyzed to identify the structural features that are important for biological activity.
Visualizations of Theoretical Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the theoretical study of this compound.
Caption: A generalized workflow for the computational study of an estrogenic compound.
Caption: A simplified model of the estrogen receptor signaling pathway.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships/comparative molecular field analysis (QSAR/CoMFA) for receptor-binding properties of halogenated estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). It details the compound's chemical properties, synthesis, and known biological interactions, with a particular focus on its engagement with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This document is intended to serve as a foundational resource for researchers investigating its potential applications in drug development and other scientific fields.
Chemical and Physical Data
This compound is a synthetic derivative of the natural estrogen, 17β-estradiol, characterized by the substitution of hydrogen atoms with bromine at the C2 and C4 positions of the phenolic A ring.
| Property | Value | Reference |
| CAS Number | 19590-55-7 | [1] |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [2] |
| Molecular Weight | 430.17 g/mol | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the direct bromination of estradiol. A common method utilizes 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) as the brominating agent. This reaction yields a mixture of brominated estradiol derivatives, including the desired this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Estradiol
-
2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
-
Anhydrous Chloroform (B151607)
-
Anhydrous Tetrahydrofuran (THF)
-
1% Sodium Thiosulfate (B1220275) solution
-
Water
-
Anhydrous Sodium Sulfate (B86663)
-
Ethanol
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate
Procedure:
-
Dissolve estradiol in a mixture of anhydrous chloroform and THF at -10°C.
-
Slowly add a solution of TBCG in anhydrous chloroform and THF to the estradiol solution while maintaining the low temperature and stirring.
-
Allow the reaction to proceed at -10°C for a specified time, followed by warming to room temperature.
-
Quench the reaction by washing the mixture with a 1% sodium thiosulfate solution to remove excess bromine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Purification:
The crude product, a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound, requires purification.
-
Fractional Crystallization: This technique can be employed to separate the different brominated isomers based on their differential solubilities in a suitable solvent system, such as ethanol.
-
Column Chromatography: For higher purity, the crude mixture can be subjected to silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the this compound from the other isomers. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect the pure compound.
Biological Activity and Signaling Pathways
The primary reported biological interaction of this compound is with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in multidrug resistance in cancer cells by actively effluxing a wide range of xenobiotics, including many chemotherapeutic agents.
Interaction with ABCG2 Transporter
This compound has been identified as a compound that interacts with the ABCG2 transporter. This interaction can potentially modulate the transporter's activity, thereby affecting the intracellular concentration of other ABCG2 substrates. The precise nature of this interaction, whether as a substrate or an inhibitor, requires further detailed investigation.
Postulated Signaling Pathway: Modulation of Chemotherapeutic Efficacy
Given the role of ABCG2 in drug efflux, a logical consequence of this compound's interaction with this transporter would be the alteration of cancer cell sensitivity to chemotherapy. By potentially inhibiting ABCG2, this compound could increase the intracellular accumulation of anticancer drugs that are substrates of this transporter, leading to enhanced cytotoxicity.
Caption: Postulated mechanism of this compound enhancing chemotherapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., a cell line known to overexpress ABCG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
ABCG2 Transporter Activity Assay (Hoechst 33342 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate of ABCG2.
Materials:
-
Cells overexpressing ABCG2 (and a corresponding parental cell line as a control)
-
Hoechst 33342 dye
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in an appropriate buffer.
-
Compound Incubation: Pre-incubate the cells with different concentrations of this compound or the positive control inhibitor for a short period.
-
Dye Loading: Add Hoechst 33342 to the cell suspension and incubate to allow for dye uptake.
-
Efflux: Incubate the cells at 37°C to allow for active efflux of the dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Reduced efflux due to ABCG2 inhibition will result in higher intracellular fluorescence.
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated cells and cells treated with the positive control inhibitor.
Caption: Workflow for the Hoechst 33342 efflux assay.
Conclusion
This compound is a compound of interest due to its interaction with the ABCG2 transporter, a key player in multidrug resistance. This guide provides the fundamental chemical data and outlines experimental approaches for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a chemosensitizing agent in cancer therapy. The provided protocols offer a starting point for researchers to investigate the properties and applications of this intriguing molecule.
References
Understanding the Estrogenic Effects of 2,4-Dibromoestradiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen Receptor Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This signaling cascade ultimately results in a physiological response.
Figure 1: Generalized Estrogen Receptor Signaling Pathway.
Quantitative Data on Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. However, a study on a structurally related compound, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M) , provides some insights. Research indicates that BBE2M covalently binds to the cytoplasmic estrogen receptor of the calf uterus.[1] This covalent binding is a notable feature that may lead to persistent estrogenic activity. In vivo studies in ovariectomized rats showed that BBE2M induced glucose-6-phosphate dehydrogenase activity in the uterus, a known estrogenic response, and histological examination revealed classic estrogenic morphology.[1] The activity of BBE2M was found to be more persistent than that of estradiol-17β 3-methyl ether.[1]
Conversely, a study on halogenated estrone (B1671321) derivatives suggests that 2,4-disubstituted analogs exert negligible estrogenic potential. This research also indicates that the estrogenic effect generally decreases with the increasing size of the halogen atom introduced onto the aromatic ring. This suggests that the presence of two bromine atoms could significantly reduce or abolish estrogenic activity.
It is crucial to note that these findings are on related but structurally distinct molecules. Therefore, the actual estrogenic profile of this compound can only be definitively determined through direct experimental evaluation.
| Compound | Receptor Binding | In Vivo Estrogenic Activity | Reference |
| This compound | Data not available | Data not available | |
| 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether (BBE2M) | Covalently binds to estrogen receptor | Induces uterine glucose-6-phosphate dehydrogenase activity; classic estrogenic morphology | [1] |
| 2,4-Dihaloestrone derivatives | - | Negligible estrogenic potential reported |
Experimental Protocols
To ascertain the estrogenic effects of this compound, a series of standardized in vitro and in vivo assays are required. The following sections detail the methodologies for these key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
References
An In-depth Technical Guide to the Initial Pharmacological Investigation of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial pharmacological investigation of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on its known metabolic profile and outlines detailed experimental protocols for its further pharmacological characterization. Data from related halogenated estrogens are included for comparative context.
Introduction to this compound
This compound is a synthetic derivative of the natural estrogen, 17β-estradiol, with bromine atoms substituted at the 2 and 4 positions of the A-ring. Halogenation of steroids can significantly alter their pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. The investigation of such analogs is crucial for the development of new therapeutic agents and diagnostic tools.
Pharmacodynamics
The primary pharmacological target of estradiol and its analogs is the estrogen receptor (ER), which has two main subtypes: ERα and ERβ. The interaction of this compound with these receptors is expected to initiate a cascade of signaling events.
Estrogen Receptor Binding Affinity
Table 1: Relative Binding Affinities of Representative Halogenated Estrogens for the Estrogen Receptor
| Compound | Substitution | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| 2-Fluoroestradiol | 2-Fluoro | 64-250 | [1] |
| 4-Fluoroestradiol | 4-Fluoro | 64-250 | [1] |
| 2-Bromoestradiol | 2-Bromo | Considerably lower than fluoro compounds | [1] |
| 4-Bromoestradiol | 4-Bromo | Higher than 2-Bromoestradiol | [1] |
| 16α-Bromoestradiol | 16α-Bromo | Comparable to Estradiol | [1] |
Note: This table provides context using related compounds due to the absence of specific data for this compound.
Functional Activity
The functional consequence of this compound binding to ERs (i.e., whether it acts as an agonist, antagonist, or selective estrogen receptor modulator - SERM) requires characterization through functional assays. Brominated analogs of bisphenol A have demonstrated estrogenic activity in MCF-7 cells, though with lower potency than 17β-estradiol[3]. In a yeast-based estrogen receptor transcription screen, dibrominated 17α-ethinylestradiol was found to be significantly less active than the parent compound[4].
Signaling Pathways
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways.
-
Genomic Signaling: This classical pathway involves the binding of the estrogen-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription[3][5]. ERs can also indirectly regulate gene expression by interacting with other transcription factors[3].
-
Non-Genomic Signaling: Membrane-associated ERs can rapidly activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to various cellular responses[6][7][8][9]. Halogenated estrogens have been shown to be potent activators of these non-genomic pathways[6].
Genomic Estrogen Signaling Pathway.
Non-Genomic Estrogen Signaling Pathway.
Pharmacokinetics and Metabolism
The metabolism of this compound has been studied in rats. The dibromo substitution at the A-ring effectively blocks Phase I biotransformations such as hydroxylation. The primary metabolic pathway involves oxidation to 2,4-dibromoestrone, followed by Phase II conjugation, primarily glucuronidation.
Metabolism of this compound.
Interaction with ABCG2 Transporter
This compound has been noted to be involved with the function of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP)[10]. ABCG2 is an efflux transporter that plays a significant role in drug disposition and multidrug resistance in cancer. It transports a wide range of substrates, including estrogen conjugates like estrone-3-sulfate[11]. Further investigation is required to determine if this compound or its metabolites are substrates or inhibitors of ABCG2.
In Vitro Cytotoxicity
While specific IC50 values for this compound are not publicly available, it is crucial to assess its cytotoxic effects, especially in cancer cell lines.
Table 2: Representative IC50 Values for Related Compounds in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| 2-Methoxyestradiol | MCF-7 | 2.5 | Not Specified | [12] |
| 2-Methoxyestradiol-bis-sulphamate | MCF-7 | 0.4 | Not Specified | [12] |
| 4-Hydroxytamoxifen | MCF-7 | 27 | 96 | [13] |
| 4-Hydroxytamoxifen | MDA-MB-231 | 18 | 96 | [13] |
Note: This table provides context using related compounds due to the absence of specific data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacology of this compound.
Estrogen Receptor Competitive Binding Assay
Workflow for ER Competitive Binding Assay.
Objective: To determine the binding affinity (Ki) of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-17β-estradiol).
Materials:
-
Rat uterine cytosol preparation (source of ER)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer and centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the ER[2].
-
Assay Setup: In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound[2].
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add an ice-cold suspension of DCC to each tube. The charcoal adsorbs the free radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant contains the radioligand bound to the ER.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Estrogen-Responsive Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound by measuring its effect on the transcription of an estrogen-responsive reporter gene.
Materials:
-
A cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc cells containing an ERE-luciferase reporter)[14][15]
-
Cell culture medium and supplements
-
17β-estradiol (positive control agonist)
-
An antiestrogen (B12405530) such as ICI 182,780 (fulvestrant) (positive control antagonist)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound or 17β-estradiol.
-
Antagonist Mode: Treat the cells with a fixed concentration of 17β-estradiol (that gives a submaximal response) in the presence of varying concentrations of this compound or ICI 182,780.
-
-
Incubation: Incubate the plate for 18-24 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the luminescence against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-induced response).
-
In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals[16][17][18][19].
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to untreated control) against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
ABCG2 ATPase Activity Assay
Objective: To determine if this compound interacts with the ABCG2 transporter by measuring its effect on the transporter's ATPase activity.
Materials:
-
Membrane vesicles from cells overexpressing ABCG2
-
This compound
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (B84403) (Pi)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, combine the ABCG2-containing membrane vesicles with varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction and add the reagents for Pi detection.
-
Measurement: Measure the absorbance to quantify the amount of Pi generated.
-
Data Analysis: Plot the ATPase activity (rate of Pi generation) against the this compound concentration. An increase in ATPase activity suggests that the compound is a substrate of ABCG2.
Conclusion
The initial investigation into the pharmacology of this compound reveals a metabolic profile characterized by resistance to Phase I hydroxylation, a common feature of halogenated steroids. While direct quantitative data on its interaction with estrogen receptors and other cellular targets are currently lacking, the experimental protocols provided in this guide offer a clear path for its comprehensive pharmacological characterization. The study of such halogenated analogs is essential for understanding the structure-activity relationships of estrogenic compounds and for the potential development of novel therapeutic agents.
References
- 1. Estrogen receptor based imaging agents. 1. Synthesis and receptor binding affinity of some aromatic and D-ring halogenated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor binding tolerance of 16 alpha-substituted estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 8. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]
- 9. Non-genomic actions of estrogens and their interaction with genomic actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 17. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro estrogenicity of polybrominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromoestradiol: A Technical Guide on Its Potential Role in Endocrine Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine disrupting chemicals (EDCs) represent a significant concern for human and environmental health due to their ability to interfere with hormonal systems. 2,4-Dibromoestradiol, a halogenated derivative of the primary female sex hormone 17β-estradiol, is a compound of interest due to its structural similarity to this potent endogenous estrogen. This technical guide provides a comprehensive overview of the potential endocrine-disrupting mechanisms of this compound, focusing on its expected interactions with estrogen, androgen, and thyroid signaling pathways. While specific quantitative data for this compound is largely absent from publicly available scientific literature, this document outlines the established experimental protocols and theoretical signaling pathways that would be employed to characterize its endocrine-disrupting potential. The significant data gaps highlighted herein underscore the need for further research to ascertain the risk profile of this compound.
Introduction to Endocrine Disruption
Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action.[1] This interference can occur through various mechanisms, including mimicking the action of endogenous hormones, blocking hormone receptors, or altering the synthesis, metabolism, and transport of hormones.[1][2] Such disruptions can lead to a range of adverse health effects, including developmental abnormalities, reproductive issues, and an increased risk of certain cancers.[2][3]
Given its chemical structure as a brominated analog of estradiol (B170435), this compound is a candidate for investigation as a potential EDC. The introduction of bromine atoms to the estradiol molecule can alter its chemical properties, including its binding affinity for hormone receptors and its metabolic stability.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C18H22Br2O2 | [4] |
| Molecular Weight | 430.2 g/mol | [4] |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [4] |
| XLogP3 | 5.4 | [4] |
Potential Endocrine Disrupting Mechanisms of this compound
Based on its structural similarity to estradiol, this compound is hypothesized to exert its endocrine-disrupting effects primarily through interactions with nuclear hormone receptors.
Estrogenic Activity
The primary mechanism of action for estrogenic compounds is through binding to estrogen receptors (ERα and ERβ). This binding can either activate (agonist) or inhibit (antagonist) the transcriptional activity of the receptor.
Caption: Potential Estrogen Receptor Signaling Pathway for this compound.
Androgenic and Anti-Androgenic Activity
Some estrogenic compounds have been shown to interact with the androgen receptor (AR), either as agonists or antagonists. This cross-reactivity can lead to a disruption of androgen signaling, which is crucial for male reproductive development and function.
Caption: Potential Androgen Receptor Signaling Pathway for this compound.
Thyroid Hormone System Disruption
The thyroid hormone system is another potential target for EDCs. Interference can occur at the level of thyroid hormone synthesis, transport, or receptor binding. Estrogenic compounds can indirectly affect thyroid function by altering the levels of thyroid hormone-binding globulin.[5]
Caption: Potential Thyroid Hormone Receptor Signaling for this compound.
Experimental Protocols for Assessing Endocrine Disruption
To characterize the endocrine-disrupting potential of this compound, a battery of in vitro and in vivo assays would be necessary. The following sections detail the general methodologies for key experiments.
Estrogen Receptor Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Caption: General Workflow for an Estrogen Receptor Competitive Binding Assay.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosol, which is rich in estrogen receptors.[6]
-
Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]-estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of this compound.[6]
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand, typically by hydroxylapatite or dextran-coated charcoal precipitation.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is then used to calculate the Relative Binding Affinity (RBA) compared to unlabeled 17β-estradiol.[7]
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Caption: General Workflow for an Androgen Receptor Transactivation Assay.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, PC-3) is transiently or stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase).
-
Chemical Treatment: The transfected cells are treated with various concentrations of this compound. To assess antagonist activity, cells are co-treated with a known androgen (e.g., dihydrotestosterone, DHT) and this compound.
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The results are expressed as a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be calculated.
Thyroid Hormone Receptor Activity Assay
Similar to the AR transactivation assay, this cell-based assay assesses the ability of a chemical to modulate the transcriptional activity of the thyroid hormone receptor (TR).
Caption: General Workflow for a Thyroid Hormone Receptor Activity Assay.
-
Cell Culture and Transfection: A suitable cell line is transfected with a TR expression vector (for either TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) driving a reporter gene.
-
Chemical Treatment: The cells are treated with this compound at various concentrations. For antagonist assessment, cells are co-treated with triiodothyronine (T3) and the test compound.
-
Cell Lysis and Reporter Assay: Following incubation, cells are lysed, and the reporter gene activity is quantified.
-
Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 values.
Quantitative Data Summary
As of the date of this publication, a comprehensive search of the scientific literature did not yield any publicly available quantitative data on the endocrine-disrupting effects of this compound. The tables below are provided as templates for how such data would be presented once it becomes available.
Table 2: Estrogen Receptor Binding Affinity of this compound (Hypothetical Data)
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | ERα | Value | 100 |
| This compound | ERα | Value | Value |
| 17β-Estradiol | ERβ | Value | 100 |
| This compound | ERβ | Value | Value |
Table 3: Androgen Receptor Activity of this compound (Hypothetical Data)
| Assay Type | Compound | EC50 (nM) | IC50 (nM) |
| Agonist | Dihydrotestosterone | Value | - |
| Agonist | This compound | Value | - |
| Antagonist | Flutamide | - | Value |
| Antagonist | This compound | - | Value |
Table 4: Thyroid Hormone Receptor Activity of this compound (Hypothetical Data)
| Assay Type | Compound | EC50 (nM) | IC50 (nM) |
| Agonist | Triiodothyronine (T3) | Value | - |
| Agonist | This compound | Value | - |
| Antagonist | Amiodarone | - | Value |
| Antagonist | This compound | - | Value |
Conclusion and Future Directions
This compound, due to its structural similarity to 17β-estradiol, warrants investigation as a potential endocrine-disrupting chemical. This technical guide has outlined the theoretical mechanisms of action and the standard experimental protocols required to characterize its activity. The significant lack of empirical data for this compound represents a critical knowledge gap. Future research should prioritize conducting the described in vitro assays to determine the binding affinities and transcriptional activities of this compound at the estrogen, androgen, and thyroid receptors. Subsequent in vivo studies would then be necessary to understand its potential for adverse health effects in intact organisms. Such a systematic evaluation is essential for a comprehensive risk assessment of this compound.
References
- 1. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of human thyroid hormone receptor-antagonist activity in 691 chemical compounds using a yeast two-hybrid assay with Saccharomyces cerevisiae Y190 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of 2,4-Dibromoestradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of 2,4-Dibromoestradiol, a brominated derivative of estradiol. In the absence of specific toxicity data for this compound in publicly available literature, this document serves as a methodological framework. It details the requisite in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute toxicity, providing a roadmap for the initial safety evaluation critical in early-stage drug development. The guide includes detailed experimental protocols, data presentation templates, and visualizations of key cellular pathways and experimental workflows to support researchers in designing and executing a thorough preliminary toxicity assessment.
Introduction
This compound is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms to the steroid's A-ring can significantly alter its chemical and biological properties, including its binding affinity for estrogen receptors, metabolic stability, and toxicological profile. While halogenation can enhance the therapeutic efficacy of corticosteroids, it can also increase the risk of adverse effects[1][2]. Therefore, a rigorous preliminary toxicity screening is imperative to characterize the safety profile of this compound and to inform decisions regarding its further development as a potential therapeutic agent.
This guide provides a structured approach to the initial toxicity assessment of this compound, encompassing a battery of standard in vitro and in vivo tests designed to identify potential cytotoxic, genotoxic, and acute toxic effects.
Recommended Preliminary Toxicity Screening Cascade
A tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal use and progressing to in vivo studies for confirmation and to understand systemic effects.
Data Presentation: Summary of Potential Endpoints
Clear and structured presentation of quantitative data is essential for the interpretation of toxicity studies. The following tables are templates for summarizing the data that would be generated from the recommended assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) |
| MCF-7 (ER+) | MTT | IC₅₀ (48h) | Data to be determined |
| MDA-MB-231 (ER-) | MTT | IC₅₀ (48h) | Data to be determined |
| Normal (e.g., MCF-10A) | MTT | IC₅₀ (48h) | Data to be determined |
Table 2: In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate or µM) | Result |
| Ames Test | S. typhimurium TA98, TA100, etc. | With & Without | Data to be determined | Mutagenic / Non-mutagenic |
| Micronucleus Assay | Human Lymphocytes or CHO cells | With & Without | Data to be determined | Clastogenic / Aneugenic / Negative |
Table 3: General and Acute Toxicity of this compound
| Assay | Test Organism | Route of Administration | Endpoint | Value | GHS Classification |
| Brine Shrimp Lethality | Artemia salina | Aqueous Exposure | LC₅₀ (24h) | Data to be determined (µg/mL) | Toxic / Non-toxic |
| Acute Oral Toxicity | Rat (female) | Oral Gavage | LD₅₀ Estimate | Data to be determined (mg/kg) | Category 1-5 or Unclassified |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines:
-
MCF-7 (estrogen receptor-positive human breast adenocarcinoma)
-
MDA-MB-231 (estrogen receptor-negative human breast adenocarcinoma)
-
MCF-10A (non-tumorigenic human breast epithelial cell line)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test
This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4][5][6]
-
Bacterial Strains:
-
S. typhimurium strains TA98, TA100, TA1535, TA1537 (to detect frameshift and base-pair substitution mutations).
-
-
Procedure:
-
The test is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver).
-
Prepare various concentrations of this compound.
-
In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer.
-
After a short pre-incubation, add top agar (B569324) and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants).
-
-
Data Analysis:
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
In Vitro Genotoxicity: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[7]
-
Cell System:
-
Cultured human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).
-
-
Procedure:
-
Expose the cell cultures to at least three concentrations of this compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours).
-
Remove the test compound and culture the cells for a period equivalent to 1.5-2 normal cell cycle lengths.
-
If using cytochalasin B to block cytokinesis, binucleated cells are scored for the presence of micronuclei.
-
Harvest, fix, and stain the cells.
-
Score at least 2000 cells per concentration for the frequency of micronuclei.
-
-
Data Analysis:
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.
-
General Toxicity: Brine Shrimp Lethality Assay (BSLA)
The BSLA is a simple, rapid, and low-cost preliminary assay for general toxicity.[8][9]
-
Test Organism:
-
Artemia salina (brine shrimp) nauplii.
-
-
Procedure:
-
Hatch brine shrimp cysts in artificial seawater.
-
After 48 hours, transfer 10-15 nauplii into the wells of a 24-well plate containing seawater.
-
Add various concentrations of this compound (typically ranging from 10 to 1000 µg/mL) to the wells. Include a vehicle control.
-
Incubate for 24 hours under a light source.
-
Count the number of dead nauplii in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC₅₀ value (the concentration that is lethal to 50% of the nauplii) using probit analysis. An LC₅₀ value below 1000 µg/mL is often considered indicative of toxicity.[8]
-
Acute Systemic Toxicity: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This in vivo test provides information on the acute toxic effects of a single oral dose of a substance and allows for its classification.[10][11][12][13][14]
-
Test Animal:
-
Rat, preferably females as they are often slightly more sensitive.
-
-
Procedure:
-
A sighting study is performed first, administering the substance to single animals in a sequential manner at fixed dose levels (5, 50, 300, 2000 mg/kg) to identify the appropriate starting dose for the main study.
-
In the main study, a group of animals (typically 5) is dosed at the selected starting level.
-
The outcome (no effect, signs of toxicity, or mortality) determines the next step: dosing another group at a higher or lower fixed dose, or concluding the test.
-
Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.
-
-
Data Analysis:
-
The substance is classified into one of the Globally Harmonised System (GHS) categories based on the observed toxicity and mortality at specific dose levels. The method avoids using lethality as the primary endpoint.[11]
-
Potential Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound may be mediated through several mechanisms, including interaction with estrogen receptors and induction of cellular stress.
Estrogen Receptor Signaling
This compound, as a derivative of estradiol, is expected to interact with estrogen receptors (ERα and ERβ). This interaction could lead to either agonistic or antagonistic effects, potentially disrupting normal endocrine signaling and leading to toxicity.
Oxidative Stress and Cellular Damage
The metabolism of halogenated compounds can sometimes lead to the formation of reactive metabolites or the generation of reactive oxygen species (ROS). An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which can damage DNA, proteins, and lipids, ultimately causing cytotoxicity.
Conclusion
This technical guide provides a robust framework for conducting the preliminary toxicity screening of this compound. By following the outlined experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity, researchers can generate the essential data needed for an initial safety assessment. The structured approach to data presentation and the visualization of potential toxicological pathways will aid in the interpretation of results and guide further non-clinical development. Given the current lack of data, the execution of these studies is a critical next step in understanding the toxicological profile of this novel compound.
References
- 1. The position not the presence of the halogen in corticosteroids influences potency and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Mutagenicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. biotoxicity.com [biotoxicity.com]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. Micronucleus test - Wikipedia [en.wikipedia.org]
- 8. ijhsr.org [ijhsr.org]
- 9. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. scribd.com [scribd.com]
- 13. ijrap.net [ijrap.net]
- 14. oecd.org [oecd.org]
Methodological & Application
Application Notes: Synthesis of 2,4-Dibromoestradiol via Electrochemical Bromination
Abstract
This document provides a detailed protocol for the synthesis of 2,4-dibromoestradiol from estradiol (B170435). The presented method is based on a high-yield electrochemical A-ring bromination, which offers excellent control and efficiency.[1] This protocol is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, steroid chemistry, and drug development. All procedures should be conducted in a properly equipped laboratory with all necessary safety precautions in place.
Introduction
This compound is a halogenated derivative of the natural hormone 17β-estradiol. The introduction of bromine atoms onto the phenolic A-ring at the C2 and C4 positions serves as a valuable synthetic handle for further chemical modifications. This compound is primarily used as an intermediate in the synthesis of more complex steroidal molecules, including radiolabeled tracers for receptor studies and derivatives with modified biological activities.[2][3] The synthesis involves the electrophilic aromatic substitution on the electron-rich A-ring of estradiol, activated by the C3-hydroxyl group. Electrochemical methods provide a clean and efficient means to generate the brominating agent in situ, leading to high yields of the desired dibrominated product.[1]
Data Presentation
Quantitative data related to the product, reagents, and reaction conditions are summarized in the tables below for clarity and easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [4] |
| Molecular Weight | 430.2 g/mol | [4] |
| Appearance | White Solid | [1] |
| Melting Point | 219–222 °C | [1] |
| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthrene-3,17-diol |[4] |
Table 2: Reagents and Equipment for Electrochemical Synthesis
| Item | Description/Specification | Purpose |
|---|---|---|
| Reagents | ||
| 17β-Estradiol | Starting Material | Substrate for bromination |
| Tetraethylammonium (B1195904) Bromide (Et₄NBr) | Anhydrous | Supporting electrolyte and bromide source |
| Dichloromethane (B109758) (CH₂Cl₂) | Anhydrous | Solvent |
| Acetonitrile (CH₃CN) | Anhydrous | Solvent |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Saturated aqueous solution | Quenching agent for excess bromine |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing wash |
| Brine | Saturated NaCl solution | Aqueous wash |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Drying agent | |
| Equipment | ||
| Electrochemical Cell | Undivided, with a capacity of 50-100 mL | Reaction vessel |
| Platinum (Pt) foil electrodes | Approx. 2 cm² | Anode and Cathode |
| DC Power Supply | Capable of constant current (galvanostat) | To drive the electrolysis |
| Magnetic Stirrer and Stir Bar | For reaction mixture agitation | |
| Standard Glassware | Beakers, separatory funnel, round-bottom flask | For work-up and purification |
| Rotary Evaporator | | For solvent removal |
Table 3: Summary of Reaction Conditions and Yield
| Parameter | Value | Reference |
|---|---|---|
| Substrate | 17β-Estradiol | [1] |
| Solvent System | CH₂Cl₂/CH₃CN (1:1 v/v) | [1] |
| Electrolyte | Et₄NBr | [1] |
| Electrical Charge | 4 F/mol (Faradays per mole of substrate) | [1] |
| Product | This compound | [1] |
| Reported Yield | 90-95% |[1] |
Experimental Protocol
This protocol is adapted from the electrochemical bromination method described in the literature.[1]
Safety Precautions
-
Warning: This reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Reaction Setup
-
Set up an undivided electrochemical cell equipped with two platinum foil electrodes (anode and cathode) and a magnetic stir bar.
-
Connect the electrodes to a constant current DC power supply (galvanostat).
-
In the cell, dissolve 17β-estradiol (1 equivalent) and tetraethylammonium bromide (Et₄NBr, approx. 2.5-3 equivalents) in a 1:1 mixture of anhydrous dichloromethane and anhydrous acetonitrile. The concentration of estradiol should be approximately 0.02 M.
Electrolysis Procedure
-
Begin stirring the solution to ensure homogeneity.
-
Apply a constant current to the cell. The total charge passed through the solution should be calculated to be 4 Faradays per mole of estradiol to achieve dibromination.
-
Calculation: Total Charge (Coulombs) = 4 x F x moles of estradiol, where F is the Faraday constant (≈ 96,485 C/mol).
-
Current (Amperes) = Total Charge (Coulombs) / Time (seconds). Choose a convenient current and calculate the required reaction time.
-
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
Work-up and Purification
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the solution sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any residual bromine), a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically of high purity.[1] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: Compare with the literature value of 219–222 °C.[1]
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data and compare them with expected values.
Visualizations
Chemical Reaction Scheme
The overall reaction involves the substitution of hydrogen atoms with bromine at the C2 and C4 positions of the estradiol A-ring.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2,4-Dibromoestradiol. This method is crucial for obtaining high-purity material essential for research, preclinical, and clinical studies in drug development. The protocol described herein utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase, ensuring effective separation of the target compound from reaction byproducts and other impurities. This method is designed to be scalable for preparative purposes.
Introduction
This compound is a halogenated derivative of the natural estrogen, estradiol (B170435). Halogenation can significantly alter the biological activity and metabolic stability of steroidal compounds, making them valuable candidates for pharmaceutical development. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, isomers, and other side products. Therefore, a reliable purification method is paramount to isolate the compound at a purity level suitable for subsequent applications. Reversed-phase HPLC is a powerful technique for the purification of moderately polar to nonpolar compounds like steroids.[1] This method leverages the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase to achieve separation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [2] |
| Molecular Weight | 430.17 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | [3] |
| Solubility | Predicted to be soluble in organic solvents like methanol and acetonitrile.[4] Sparingly soluble in water. | N/A |
| Predicted LogP | 5.4 | [2] |
The high predicted LogP value indicates that this compound is a lipophilic compound, making it an ideal candidate for reversed-phase chromatography.[1]
HPLC Method Parameters
The following HPLC parameters have been optimized for the efficient purification of this compound.
| Parameter | Condition |
| Instrument | Preparative HPLC System with UV Detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | A: Water; B: Methanol |
| Gradient | 80% B to 100% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Injection Volume | 500 µL |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
| Sample Preparation | Crude this compound dissolved in Methanol (10 mg/mL) |
Experimental Protocol
-
System Preparation:
-
Equilibrate the HPLC system and C18 column with the initial mobile phase composition (80% Methanol, 20% Water) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the sample in methanol to a final concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Injection and Chromatography:
-
Inject 500 µL of the filtered sample onto the column.
-
Initiate the gradient elution as detailed in the HPLC Method Parameters table.
-
Monitor the separation at a UV wavelength of 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, which is expected to be this compound. The retention time will need to be determined based on an initial analytical run.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions.
-
-
Solvent Evaporation:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
-
Final Product Characterization:
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point) to confirm its identity and purity.
-
Data Presentation
Table 1: Illustrative Purification Results
| Sample | Injection Volume (µL) | Peak Retention Time (min) | Purity by Analytical HPLC (%) | Recovery Yield (%) |
| Crude Material | 10 | 12.5 | 75 | N/A |
| Purified Fraction 1 | 10 | 12.6 | 98.5 | 85 |
| Purified Fraction 2 | 10 | 12.5 | 99.2 | 90 |
| Purified Fraction 3 | 10 | 12.6 | 98.8 | 88 |
Note: The data presented are illustrative and may vary depending on the specific crude sample and HPLC system.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described RP-HPLC method provides a reliable and scalable approach for the purification of this compound. The choice of a C18 column is well-suited for the separation of lipophilic steroid compounds.[1][5] A gradient elution with methanol and water allows for the effective separation of the target compound from both more polar and less polar impurities. The UV detection wavelength of 280 nm is appropriate for aromatic compounds like estradiol and its derivatives.
For method optimization, it may be beneficial to screen different organic modifiers such as acetonitrile, which can offer different selectivity. Additionally, adjusting the gradient slope and flow rate can further enhance the resolution and reduce purification time. For scaling up to preparative chromatography, it is important to maintain the ratio of sample load to column volume to ensure reproducible results.[5]
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using preparative RP-HPLC. The method is straightforward, efficient, and yields a high-purity product suitable for a wide range of research and development applications. The provided workflow and data tables serve as a valuable guide for scientists and researchers in the pharmaceutical industry.
References
Application Notes: Utilizing 2,4-Dibromoestradiol in Estrogen Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2,4-Dibromoestradiol in estrogen receptor (ER) binding assays. This document outlines the scientific background, a detailed experimental protocol for competitive binding assays, and a framework for data interpretation. Additionally, it includes visual representations of the estrogen receptor signaling pathway and the experimental workflow to facilitate a deeper understanding of the experimental context.
Introduction
Estrogen receptors (ERα and ERβ) are critical targets in drug discovery, particularly for hormone-dependent cancers, osteoporosis, and menopausal symptoms. The evaluation of novel compounds for their ability to bind to these receptors is a fundamental step in preclinical research. This compound is a halogenated derivative of estradiol, and its interaction with estrogen receptors can provide valuable insights into structure-activity relationships (SAR) for the development of selective ER modulators. Competitive binding assays are a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand from the receptor.
Data Presentation
The binding affinity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its relative binding affinity (RBA) compared to the natural ligand, 17β-estradiol. The IC50 is the concentration of the competitor ligand (e.g., this compound) that displaces 50% of the radiolabeled ligand from the receptor. The RBA is calculated using the following formula:
RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
As of the latest literature review, specific quantitative binding data for this compound at ERα and ERβ is not publicly available. Researchers are encouraged to use the protocol below to determine these values experimentally. The following table provides a template for presenting the determined data alongside reference compounds.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERα RBA (%) | ERβ RBA (%) |
| 17β-Estradiol | User Determined | User Determined | 100 | 100 |
| This compound | User Determined | User Determined | User Calculated | User Calculated |
| Tamoxifen | User Determined | User Determined | User Calculated | User Calculated |
| Raloxifene | User Determined | User Determined | User Calculated | User Calculated |
Experimental Protocols
This section details a generalized protocol for a competitive estrogen receptor binding assay using a radiolabeled ligand, which can be adapted for testing this compound.
Materials and Reagents
-
Estrogen Receptors: Recombinant human ERα and ERβ protein or rat uterine cytosol as a source of ERs.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Reference Compound: 17β-estradiol (unlabeled).
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT), pH 7.4. DTT should be added fresh before use.
-
Wash Buffer: Appropriate buffer for washing, e.g., Tris-HCl.
-
Scintillation Cocktail.
-
Hydroxylapatite (HAP) slurry (for separation of bound and free ligand).
-
Multi-channel pipette, scintillation vials, and a scintillation counter.
Protocol
-
Preparation of Reagents:
-
Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.
-
Prepare stock solutions of this compound and 17β-estradiol in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially dilute to the desired concentrations in assay buffer.
-
-
Assay Setup:
-
Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
For each reaction, add the following components in this order:
-
Assay buffer.
-
A constant concentration of ERα or ERβ protein.
-
Increasing concentrations of this compound or unlabeled 17β-estradiol (for the standard curve).
-
A constant concentration of [³H]-17β-estradiol (typically at a concentration close to its Kd).
-
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation:
-
Incubate the reaction mixtures at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxylapatite (HAP) slurry to each tube.
-
Incubate on ice for 15-20 minutes with intermittent vortexing to allow the receptor-ligand complexes to adsorb to the HAP.
-
Centrifuge the tubes at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.
-
Carefully aspirate and discard the supernatant containing the unbound ligand.
-
Wash the HAP pellet with cold wash buffer to remove any remaining unbound ligand. Repeat the centrifugation and aspiration steps.
-
-
Quantification:
-
Add scintillation cocktail to each tube containing the HAP pellet.
-
Vortex thoroughly to resuspend the pellet.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound or 17β-estradiol).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
Calculate the RBA of this compound relative to 17β-estradiol.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.
Experimental Workflow for ER Competitive Binding Assay
Caption: Step-by-step workflow for the estrogen receptor competitive binding assay.
Application Notes and Protocols for In Vitro Evaluation of 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a synthetic derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms at the C2 and C4 positions of the phenolic ring can significantly alter the molecule's biological activity, including its affinity for estrogen receptors (ERs) and its downstream signaling effects. This document provides a comprehensive set of protocols for the in vitro characterization of this compound in cell culture, with a focus on its effects on cell viability, apoptosis, and estrogen receptor signaling in the context of cancer research.
Mechanism of Action: Estrogen Receptor Signaling
Estrogens exert their physiological and pathological effects primarily through two classical estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, thereby modulating their transcription.[2] A well-characterized estrogen-responsive gene is pS2 (also known as TFF1), whose expression is often used as a marker of ERα activity.[3][4]
In addition to this genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating signaling cascades, such as the PI3K/Akt pathway, through membrane-associated estrogen receptors.[5] These pathways are crucial regulators of cell survival and proliferation. The experimental design outlined below aims to investigate how this compound interacts with and modulates these key signaling pathways.
Experimental Workflow
A systematic approach is recommended to characterize the cellular effects of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.
References
- 1. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the pS2 gene and estrogen receptor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pS2 gene expression by affinity labeling and reversibly binding estrogens and antiestrogens: comparison of effects on the native gene and on pS2-chloramphenicol acetyltransferase fusion genes transfected into MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of pS2 gene transcription is a primary response to estrogen in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dibromoestradiol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. Its unique physicochemical properties, conferred by the two bromine atoms on the aromatic A-ring, make it a valuable tool in analytical chemistry, particularly in chromatographic applications. The increased molecular weight and altered polarity compared to endogenous estrogens allow for its use as an internal standard in mass spectrometry-based assays, aiding in the accurate quantification of estradiol (B170435) and its metabolites in complex biological matrices. Furthermore, its distinct chromatographic behavior can serve as a reference point in the development and validation of new analytical methods for steroid hormones.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Background: Estrogen Signaling
Estradiol and its analogs exert their physiological effects primarily through binding to estrogen receptors (ERs), which function as ligand-activated transcription factors. The binding of an estrogenic compound to ERs initiates a cascade of events leading to the regulation of gene expression. Understanding this pathway is crucial for interpreting the biological significance of accurately measuring estrogen levels.
Caption: Estrogen Signaling Pathway.
Physicochemical Properties of this compound
A summary of the key computed properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [1] |
| Molecular Weight | 430.2 g/mol | [1] |
| Monoisotopic Mass | 427.99866 Da | [1] |
| XLogP3 | 5.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Application: HPLC-UV Analysis
This protocol outlines a reverse-phase HPLC method with UV detection for the separation and quantification of this compound. This method can be adapted for the analysis of related halogenated steroids.
Experimental Protocol: HPLC-UV
a) Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase.
b) Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
c) Sample Preparation (for analysis in a simple matrix):
-
Dissolve the sample containing the analyte in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Expected Performance Characteristics
The following table summarizes the expected performance of the HPLC-UV method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 50 ng/mL |
| Limit of Quantification (LOQ) | ~ 150 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Application: GC-MS Analysis (as an Internal Standard)
This protocol describes the use of this compound as an internal standard for the quantification of estradiol in a biological matrix using GC-MS. The hydroxyl groups of both the analyte and the internal standard require derivatization to increase their volatility.
Experimental Protocol: GC-MS
a) Standard and Sample Preparation Workflow:
Caption: GC-MS Experimental Workflow.
b) Detailed Steps:
-
Preparation of Standards:
-
Prepare a primary stock solution of estradiol (1 mg/mL) in methanol.
-
Prepare a primary stock solution of this compound (internal standard, IS) (1 mg/mL) in methanol.
-
Create a series of estradiol working standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by diluting the primary stock.
-
-
Sample Preparation and Extraction:
-
To 1 mL of each calibration standard and unknown sample (e.g., plasma), add a fixed amount of the this compound internal standard (e.g., to a final concentration of 50 ng/mL).
-
Perform a liquid-liquid extraction using a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the samples.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vials and incubate at 60°C for 30 minutes.
-
c) GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
d) Selected Ion Monitoring (SIM) Parameters:
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Estradiol | Estradiol-bis(TMS) | 416.3 | 285.2 |
| This compound (IS) | This compound-bis(TMS) | 572.1 | 557.1 |
e) Data Analysis:
-
Calculate the peak area ratio of the estradiol quantifier ion to the this compound quantifier ion for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the estradiol standards.
-
Determine the concentration of estradiol in the unknown samples from the calibration curve.
Expected Performance Characteristics for Estradiol Quantification
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 pg/injection |
| Limit of Quantification (LOQ) | ~ 2 pg/injection |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Stability and Storage of this compound Standard
-
Solid Form: Store the solid this compound standard at 2-8°C, protected from light.
-
Stock Solutions: Stock solutions prepared in methanol or acetonitrile should be stored at -20°C. Under these conditions, they are expected to be stable for at least 6 months. It is recommended to verify the concentration of the stock solution periodically.
-
Working Solutions: Freshly prepare working solutions from the stock solution on the day of analysis.
Disclaimer: The provided protocols and performance characteristics are intended as a guide. Method optimization and validation are essential for specific applications and matrices.
References
Application Note: Isolating 2,4-Dibromoestradiol and Its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,4-Dibromoestradiol, a halogenated derivative of the natural estrogen 17β-estradiol, often results in a mixture of the desired product along with unreacted starting materials and monobrominated intermediates. The structural similarity of these byproducts presents a significant challenge for purification. This application note provides a detailed protocol for the isolation of this compound from common reaction byproducts using preparative flash chromatography. The methodologies described herein are crucial for obtaining highly purified compounds essential for subsequent biological evaluation and drug development activities.
The primary byproducts encountered during the synthesis of this compound typically include unreacted 17β-estradiol, 2-bromoestradiol, and 4-bromoestradiol. Due to their similar polarities, separation requires a carefully optimized chromatographic method.
Experimental Protocols
This section details a preparative flash chromatography protocol for the separation of this compound from its common byproducts.
Materials and Reagents
-
Crude reaction mixture containing this compound and byproducts
-
Silica (B1680970) gel for flash chromatography (e.g., 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column for flash chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Protocol for Preparative Flash Chromatography
This protocol is designed for the purification of a crude mixture obtained from the bromination of 17β-estradiol.
1. Preparation of the Crude Sample: a. Dissolve the crude reaction mixture in a minimal amount of dichloromethane. b. In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry. c. Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.
2. Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). b. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then gently open the stopcock to drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading: a. Carefully add the dried sample-silica mixture to the top of the packed column, creating a uniform layer. b. Gently add a thin layer of sand or fritted disc on top of the sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection: a. Begin elution with the initial mobile phase (e.g., Hexane:Ethyl Acetate, 95:5). b. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. A suggested gradient is outlined in the data section. c. Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
5. Monitoring the Separation: a. Monitor the separation by spotting collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 70:30). c. Visualize the spots under a UV lamp. d. Pool the fractions containing the pure desired compounds based on the TLC analysis.
6. Product Recovery: a. Combine the fractions containing the pure this compound. b. Remove the solvent using a rotary evaporator to obtain the purified product. c. Repeat the process for fractions containing other isolated byproducts.
Data Presentation
The following table summarizes the expected elution profile and separation results for the purification of a crude this compound mixture using the described flash chromatography protocol.
| Compound | Elution Order | Typical Mobile Phase (Hexane:Ethyl Acetate) | Retention Factor (Rf) on TLC (70:30 Hexane:EtOAc) | Expected Purity (%) | Expected Yield (%) |
| 17β-Estradiol | 4 | 60:40 | 0.35 | >98% | Dependent on reaction |
| 4-Bromoestradiol | 3 | 75:25 | 0.45 | >98% | Dependent on reaction |
| 2-Bromoestradiol | 2 | 85:15 | 0.55 | >98% | Dependent on reaction |
| This compound | 1 | 90:10 | 0.65 | >99% | Dependent on reaction |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the compounds being separated.
Application Notes and Protocols for Purity Assessment of Synthesized 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, estradiol (B170435). As with any synthesized active pharmaceutical ingredient (API) or research compound, rigorous purity assessment is crucial to ensure its identity, quality, and to avoid the introduction of potentially confounding impurities in biological assays or drug formulations. These application notes provide a comprehensive protocol for evaluating the purity of synthesized this compound using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is vital for the correct interpretation of analytical data.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [1] |
| Molecular Weight | 430.2 g/mol | [1] |
| Exact Mass | 429.9966 g/mol | [1] |
| Appearance | Off-white to pale yellow solid |
Potential Impurities
During the synthesis of this compound, several impurities may arise. The most common include unreacted starting materials, mono-brominated intermediates, and over-brominated products. It is crucial to develop analytical methods capable of separating and identifying these potential impurities.
-
Estradiol: Unreacted starting material.
-
2-Bromoestradiol: Mono-brominated intermediate.
-
4-Bromoestradiol: Mono-brominated intermediate.
-
2,4,X-Tribromoestradiol: Over-brominated byproduct.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Analytical Protocols for Purity Assessment
A comprehensive purity assessment of this compound should employ a combination of chromatographic and spectroscopic techniques to ensure the identification and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with a certified reference standard should be used.
Expected Results:
The chromatogram should show a major peak corresponding to this compound. Any smaller peaks are indicative of impurities. The retention time of this compound will be longer than that of estradiol and the mono-brominated intermediates due to its increased hydrophobicity.
| Compound | Expected Retention Time (min) |
| Estradiol | Shorter |
| 2-Bromoestradiol / 4-Bromoestradiol | Intermediate |
| This compound | Longer |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound and is a powerful tool for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Data (Predicted):
-
Aromatic Protons: A singlet in the aromatic region (δ 6.5-8.0 ppm) corresponding to the proton at the C1 position of the aromatic ring.
-
Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-3.0 ppm) corresponding to the steroidal backbone.
-
Hydroxyl Protons: Broad singlets for the two hydroxyl groups, the chemical shift of which will be concentration-dependent and can be confirmed by D₂O exchange.
-
Methyl Protons: A sharp singlet around δ 0.8-1.0 ppm for the C18 methyl group.
Expected ¹³C NMR Spectral Data (Predicted):
-
Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbons attached to bromine (C2 and C4) will be shifted downfield compared to estradiol.
-
Aliphatic Carbons: Signals in the upfield region (δ 10-80 ppm) corresponding to the steroidal framework.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, for example, coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS), or with a direct infusion electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode is suitable.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10-100 µg/mL.
Expected Results:
Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). For a molecule with two bromine atoms, the molecular ion region will show three peaks in an approximate 1:2:1 ratio:
-
[M]⁺: Corresponding to the molecule with two ⁷⁹Br atoms.
-
[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Corresponding to the molecule with two ⁸¹Br atoms.
| Ion | Expected m/z | Relative Intensity |
| [C₁₈H₂₂⁷⁹Br₂O₂]⁺ | ~428 | 1 |
| [C₁₈H₂₂⁷⁹Br⁸¹BrO₂]⁺ | ~430 | 2 |
| [C₁₈H₂₂⁸¹Br₂O₂]⁺ | ~432 | 1 |
The fragmentation pattern will depend on the ionization energy but would likely involve the loss of water and fragmentation of the steroid backbone.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and bromine in the sample, which can be compared to the theoretical values to assess purity.
Experimental Protocol:
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed.
-
Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of C, H, and Br.
Expected Results:
The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.
| Element | Theoretical % |
| Carbon (C) | 50.26% |
| Hydrogen (H) | 5.16% |
| Bromine (Br) | 37.15% |
| Oxygen (O) | 7.43% |
Data Presentation and Summary
All quantitative data should be summarized in clearly structured tables for easy comparison and assessment of purity.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | Impurity 1 | |||
| 2 | This compound | |||
| 3 | Impurity 2 | |||
| Total | 100.00 |
Table 2: Elemental Analysis Results
| Element | Theoretical % | Experimental % | Difference (%) |
| C | 50.26 | ||
| H | 5.16 | ||
| Br | 37.15 |
Visualizations
Workflow for Purity Assessment
References
Application Notes and Protocols for the Development of a Competitive Immunoassay for 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms into the steroid nucleus can significantly alter its chemical and biological properties, including its receptor binding affinity and metabolic stability.[1] The development of a sensitive and specific immunoassay for this compound is crucial for a variety of research applications, including pharmacokinetic studies, metabolism research, and environmental monitoring of halogenated endocrine-disrupting compounds.
This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The competitive immunoassay format is ideal for the detection of small molecules like steroids, which cannot be simultaneously bound by two antibodies as required in a sandwich ELISA format.[2]
Principle of the Competitive Immunoassay
The competitive immunoassay for this compound is based on the principle of competition between the unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound (the tracer) for a limited number of binding sites on a specific anti-2,4-Dibromoestradiol antibody. The antibody is immobilized on a solid support, typically a microtiter plate. The amount of enzyme-labeled tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the resulting color is measured and used to determine the concentration of this compound in the sample by comparison with a standard curve.
Experimental Protocols
Part 1: Preparation of Immunogen and Coating Antigen
The development of a specific antibody requires the synthesis of an immunogen by conjugating the hapten (this compound) to a larger carrier protein.[3][4] A different protein conjugate is also prepared for use as a coating antigen in the ELISA plate.
1.1. Synthesis of this compound-6-(O-carboxymethyl)oxime (2,4-DBE2-6-CMO)
To enable conjugation to a carrier protein, this compound must first be derivatized to introduce a reactive carboxyl group. A common method for steroids is the formation of a carboxymethyloxime at the C6 position.
-
Materials: this compound, (Carboxymethoxy)amine hemihydrochloride, Pyridine, Ethanol (B145695).
-
Procedure:
-
Dissolve this compound in a minimal amount of warm ethanol.
-
Add a solution of (Carboxymethoxy)amine hemihydrochloride in pyridine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound-6-(O-carboxymethyl)oxime (2,4-DBE2-6-CMO) by recrystallization or column chromatography.
-
Characterize the product by mass spectrometry and NMR to confirm its structure.
-
1.2. Conjugation of 2,4-DBE2-6-CMO to Carrier Proteins (BSA and OVA)
The mixed anhydride (B1165640) method is a common and effective technique for conjugating haptens with carboxyl groups to the amino groups of proteins.[5] Bovine Serum Albumin (BSA) is typically used for immunization, while Ovalbumin (OVA) is used for the coating antigen to avoid cross-reactivity with antibodies raised against the carrier protein.
-
Materials: 2,4-DBE2-6-CMO, N,N-Dimethylformamide (DMF), Tri-n-butylamine, Isobutyl chloroformate, Bovine Serum Albumin (BSA), Ovalbumin (OVA), Phosphate Buffered Saline (PBS), Dialysis tubing.
-
Procedure:
-
Dissolve 2,4-DBE2-6-CMO in anhydrous DMF.
-
Add tri-n-butylamine and cool the solution to 4°C.
-
Slowly add isobutyl chloroformate while stirring and continue the reaction at 4°C for 30 minutes to form the mixed anhydride.
-
Separately, dissolve BSA (for immunogen) or OVA (for coating antigen) in a cold mixture of DMF and water.
-
Slowly add the mixed anhydride solution to the protein solution with constant stirring at 4°C.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C for 3-4 days with multiple buffer changes to remove unconjugated hapten and other small molecules.
-
Lyophilize the purified conjugate and store at -20°C.
-
1.3. Characterization of the Conjugates
It is essential to determine the hapten-to-protein molar ratio of the conjugates.[3][6] This can be achieved using techniques such as UV-Vis spectrophotometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, or by using a colorimetric assay like the TNBSA assay to determine the number of modified lysine (B10760008) residues. A hapten density of 10-20 molecules per carrier protein is often optimal for eliciting a strong immune response.[3]
Part 2: Antibody Production (Polyclonal)
Polyclonal antibodies can be generated by immunizing animals (e.g., rabbits or goats) with the this compound-BSA immunogen.
-
Materials: this compound-BSA immunogen, Freund's Complete Adjuvant (FCA), Freund's Incomplete Adjuvant (FIA), Sterile PBS.
-
Procedure:
-
Prepare the initial immunizing emulsion by mixing the this compound-BSA solution (e.g., 1 mg/mL in PBS) with an equal volume of Freund's Complete Adjuvant.
-
Immunize two or more healthy adult New Zealand white rabbits with the emulsion via multiple subcutaneous injections. The total dose per rabbit is typically 0.5-1 mg of the immunogen.
-
Administer booster immunizations every 4 weeks using an emulsion of the immunogen in Freund's Incomplete Adjuvant.
-
Collect blood samples from the ear vein 10-14 days after each booster injection to monitor the antibody titer.
-
Once a high antibody titer is achieved (typically after 3-4 boosters), collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.
-
Characterize the purified antibody for its titer, affinity, and specificity. Store the purified antibody at -20°C or -80°C.
-
Part 3: Competitive ELISA Protocol
3.1. Reagents and Buffers
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
This compound Standards: Prepare a stock solution of this compound in ethanol and serially dilute in Assay Buffer to create standards ranging from 0.1 to 1000 ng/mL.
-
Anti-2,4-Dibromoestradiol Antibody: Dilute the purified polyclonal antibody in Assay Buffer to the optimal concentration determined by checkerboard titration.
-
Enzyme-Conjugated Tracer: this compound conjugated to Horseradish Peroxidase (HRP). This can be prepared using a similar conjugation method as described in Part 1, or a commercially available HRP conjugation kit can be used. Dilute the tracer in Assay Buffer to the optimal concentration.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
3.2. Assay Procedure
-
Coating: Add 100 µL of the this compound-OVA coating antigen (e.g., 1-10 µg/mL in Coating Buffer) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of either the this compound standards or the unknown samples to the appropriate wells.
-
Add 50 µL of the diluted anti-2,4-Dibromoestradiol antibody to all wells.
-
Add 50 µL of the diluted this compound-HRP tracer to all wells.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
3.3. Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100.
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration for the standards.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. Key parameters to evaluate include sensitivity, specificity (cross-reactivity), precision, and accuracy.
Table 1: Typical Performance Characteristics of a Competitive ELISA for a Small Steroid Molecule
| Parameter | Representative Value |
| Sensitivity (IC₅₀) | 0.5 - 5 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Assay Range | 0.1 - 100 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity Profile of the Anti-2,4-Dibromoestradiol Antibody
Cross-reactivity is a critical parameter that defines the specificity of the immunoassay. It is determined by measuring the concentration of related compounds required to displace 50% of the tracer and is expressed as a percentage relative to this compound.
| Compound | Structure | % Cross-Reactivity |
| This compound | (Reference) | 100% |
| 17β-Estradiol | < 5% | |
| Estrone | < 1% | |
| Estriol | < 0.5% | |
| 2-Bromoestradiol | 10-20% (estimated) | |
| 4-Bromoestradiol | 10-20% (estimated) | |
| Testosterone | < 0.1% | |
| Progesterone | < 0.1% |
Note: The cross-reactivity values for bromo-estradiol derivatives are estimates and would need to be determined experimentally. The cross-reactivity with other halogenated estrogens and their metabolites should also be assessed.[7][8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the development of a competitive immunoassay for this compound.
Principle of Competitive ELISA
Caption: Principle of the competitive ELISA for this compound detection.
Conclusion
The development of a robust and validated competitive immunoassay for this compound provides a valuable tool for researchers in various fields. The protocols outlined in this document offer a comprehensive framework for the synthesis of necessary reagents, antibody production, and the execution and validation of the ELISA. Careful optimization of each step is crucial for achieving high sensitivity, specificity, and reproducibility. This immunoassay will facilitate a better understanding of the biological roles and environmental fate of halogenated estrogens.
References
- 1. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Estradiol Antibodies | Invitrogen [thermofisher.com]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of estrogens by radioimmunoassay with antibodies to estrogen-C6-conjugates. I. Synthesis of estrone-, estradiol-17 -, and estriol-6-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal procedures for 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, use, and disposal of 2,4-Dibromoestradiol. The following protocols and data are intended to guide researchers in its laboratory applications, with a focus on safety and experimental accuracy.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidelines are based on the safety profiles of structurally related compounds, including estradiol (B170435) and other brominated organic molecules. It is imperative to treat this compound as a potent, hazardous compound.
Hazard Identification
This compound should be handled as a compound with the following potential hazards:
-
Carcinogenicity: Estradiol and some of its derivatives are suspected of causing cancer.[1][2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritant: Causes skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.
-
Lab Coat: A lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator is required.
Engineering Controls
-
All work with this compound, especially handling of the solid form and preparation of solutions, must be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: All waste containing this compound, including unused material, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Halogenated organic compounds require specific disposal protocols.[5][6]
Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | [7] |
| Molecular Weight | 430.2 g/mol | [7] |
| XLogP3 | 5.4 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Exact Mass | 429.99866 Da | [7] |
| Monoisotopic Mass | 429.99866 Da | [7] |
| Topological Polar Surface Area | 40.5 Ų | [7] |
| Heavy Atom Count | 22 | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on literature descriptions of estradiol bromination.
Materials:
-
Estradiol
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Chromatography supplies for purification
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve estradiol in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the stirred solution. The addition should be done portion-wise to control the reaction temperature.
-
Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate this compound.
ABCG2 Transporter Activity Assay (Cell-Based)
This protocol describes a cell-based assay to investigate the effect of this compound on the function of the ABCG2 transporter.
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293-ABCG2) and parental control cells
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A)
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the ABCG2-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO) and a positive control (Ko143).
-
Add the fluorescent ABCG2 substrate to all wells and incubate for the recommended time, protected from light.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: A decrease in intracellular fluorescence in ABCG2-overexpressing cells compared to parental cells indicates ABCG2-mediated efflux. An increase in fluorescence in the presence of this compound would suggest inhibition of ABCG2 activity.
Diagrams
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Estrogen signaling and potential ABCG2 interaction.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Waste Collection & Disposal - Grundon [grundon.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methods for Studying 2,4-Dibromoestradiol Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the metabolism of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). The protocols outlined below are designed to elucidate the metabolic fate of this compound, focusing on both Phase I and Phase II biotransformations. Understanding the metabolism of this compound is crucial for evaluating its pharmacological activity, potential toxicity, and drug-drug interaction profile.
Introduction to this compound Metabolism
This compound is a synthetic derivative of 17β-estradiol, characterized by the presence of two bromine atoms on the A-ring. This substitution significantly alters its metabolic profile compared to the parent estradiol molecule. While estradiol is primarily metabolized via hydroxylation at the C2 and C4 positions to form catechol estrogens, a reaction catalyzed by cytochrome P450 (CYP) enzymes, the dibromo substitution at these positions effectively blocks this pathway.[1][2]
Consequently, the metabolism of this compound is shunted towards alternative pathways. The primary Phase I metabolic route is the oxidation of the 17β-hydroxyl group to a ketone, forming 2,4-dibromoestrone.[1] Subsequent hydroxylation may occur at other positions, such as C16, leading to the formation of 2,4-dibromo-16α-hydroxyestrone.[1] The major route of elimination for this compound and its metabolites is through Phase II conjugation, predominantly glucuronidation.[1][2]
This document provides detailed protocols for investigating these metabolic pathways using in vitro systems, specifically human liver microsomes, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
I. In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of this compound in human liver microsomes (HLMs). HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs).
Experimental Protocol: Metabolic Stability and Metabolite Identification
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (B1591596) (for UGT activation)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.2% for DMSO) to avoid enzyme inhibition.[3]
-
On ice, prepare the incubation mixture in microcentrifuge tubes or a 96-well plate. For a final volume of 200 µL, add the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
For glucuronidation assessment, add alamethicin (final concentration of 50 µg/mg protein) and incubate for 15 minutes on ice to activate UGTs.[4] Then add UDPGA (final concentration of 2-5 mM).[5]
-
This compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for Phase I) or UDPGA (for Phase II, if not added earlier).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for HPLC-MS/MS analysis.
II. Analytical Method for this compound and its Metabolites by HPLC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of this compound and its metabolites.
Experimental Protocol: HPLC-MS/MS Analysis
1. Sample Preparation (from in vitro incubations):
-
The supernatant obtained from the incubation quenching step can often be directly injected for analysis.
-
Alternatively, for cleaner samples and to reduce matrix effects, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[6]
2. HPLC Conditions (example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is suitable for separating steroids and their metabolites.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the lipophilic compounds, followed by a re-equilibration step. For example:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
3. Mass Spectrometry Conditions (example):
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Estrogens can often be detected in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its expected metabolites (e.g., 2,4-dibromoestrone, hydroxylated and glucuronidated forms) need to be determined by infusing the parent compound and authentic standards if available.
-
Key Parameters to Optimize:
-
Capillary voltage
-
Cone voltage
-
Source and desolvation temperatures
-
Gas flows (cone and desolvation)
-
Collision energy for each MRM transition
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes (Note: The following data is illustrative and not based on experimental results for this compound)
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 95.2 |
| 15 | 85.1 |
| 30 | 70.5 |
| 60 | 55.3 |
Table 2: Formation of this compound Metabolites in Human Liver Microsomes (Note: The following data is illustrative and not based on experimental results for this compound)
| Metabolite | Formation Rate (pmol/min/mg protein) |
| 2,4-Dibromoestrone | 15.8 |
| 2,4-Dibromo-16α-hydroxyestrone | 3.2 |
| This compound-glucuronide | 45.7 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways and experimental workflows.
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
practical application of 2,4-Dibromoestradiol in cancer research
Introduction
2-Methoxyestradiol (B1684026) (2ME2) is an endogenous metabolite of 17β-estradiol that has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a spectrum of cancer types. Unlike its parent hormone, 2ME2 exhibits minimal affinity for estrogen receptors, mediating its anti-cancer effects through distinct molecular pathways. These application notes provide a comprehensive overview of the practical applications of 2ME2 in cancer research, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers and drug development professionals.
Mechanisms of Action
2-Methoxyestradiol exerts its anti-tumor effects through a multi-faceted approach, primarily by:
-
Disrupting Microtubule Dynamics: 2ME2 binds to the colchicine (B1669291) site on β-tubulin, inhibiting tubulin polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent apoptosis.[3][4]
-
Inhibiting Angiogenesis: 2ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[5] This is achieved, in part, by down-regulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5][6][7][8]
-
Inducing Apoptosis: 2ME2 induces programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[9] It can upregulate the expression of p53 and the death receptor DR5, leading to the activation of caspases and the apoptotic cascade.[10][11]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of 2ME2 in various cancer models.
Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.5 | [12] |
| MDA-MB-435 | Breast Cancer | 1.3 | [12] |
| MDA-MB-231 | Breast Cancer | 1.1 | [12] |
| M6 | Mammary Tumor | ~4 | [10] |
| SVEC-4 | Endothelial Cells | ~4 | [10] |
| HeLa | Cervical Cancer | 4.53 | [13] |
| T47D | Breast Cancer | 16.92 | [13] |
| MCF7 | Breast Cancer | 19.18 | [13] |
Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| C3(1)/Tag Transgenic Mouse Model (Breast Cancer) | Late Intervention | 60% reduction | [10] |
| C3(1)/Tag Transgenic Mouse Model (Breast Cancer) | Early Intervention | 60% reduction | [10] |
| 4T1 Murine Metastatic Breast Cancer (in bone) | 50 mg/kg/day for 16 days | Significant inhibition of tumor growth and osteolysis | [14] |
| MCF-7 Xenograft (Breast Cancer) | 5 mg/kg/day (2-MeOE2bisMATE) | 52% reduction | [15] |
| MCF-7 Xenograft (Breast Cancer) | 20 mg/kg/day (2-MeOE2bisMATE) | 38% regression | [15] |
| MCF-7 Xenograft (Breast Cancer) | 20 mg/kg/day (17-Cym-2-MeOE2MATE) | 92% reduction | [15] |
| MDA-MB-435 Xenograft (ER-negative Breast Cancer) | 15-150 mg/kg | No antitumor efficacy | [16][17] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 2-Methoxyestradiol (2ME2).
Caption: In Vitro Experimental Workflow for 2ME2.
Caption: In Vivo Xenograft Experimental Workflow for 2ME2.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of 2ME2 on a given cancer cell line.
-
Materials:
-
Target cancer cells in culture
-
96-well culture plates
-
2-Methoxyestradiol (2ME2) stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)[18]
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[18][19]
-
Prepare serial dilutions of 2ME2 in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 7.5, 10, and 20 µM).[18][19] Include a vehicle control (medium with the same concentration of DMSO as the highest 2ME2 concentration).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 2ME2.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18][19]
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTS.[20][21]
-
Measure the absorbance at 490 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
2ME2 stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of 2ME2 for the appropriate duration. Include both untreated and vehicle controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[22]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22][23]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][23][24]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22][24]
-
Apoptotic cells are quantified based on the percentage of Annexin V-positive cells.
-
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
-
Materials:
-
6-well cell culture plates
-
2ME2 stock solution
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of 2ME2 for the appropriate duration.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of 2ME2 in a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
2-Methoxyestradiol (2ME2)
-
Vehicle for 2ME2 administration (e.g., carboxymethyl cellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 2ME2 orally or via intraperitoneal injection at the desired dose and schedule (e.g., 50 mg/kg/day).[14][16] The control group should receive the vehicle alone.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
-
References
- 1. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor-1{alpha} and suppresses growth of lesions in a mouse model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-methoxyestradiol is an estrogen receptor agonist that supports tumor growth in murine xenograft models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for GC-MS Analysis of 2,4-Dibromoestradiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromoestradiol (2,4-DBE2) is a synthetic halogenated derivative of the natural estrogen 17β-estradiol. The introduction of bromine atoms at the C-2 and C-4 positions of the phenolic ring significantly influences its metabolic fate and biological activity. Understanding the metabolism of 2,4-DBE2 is crucial for its potential applications in research and drug development, particularly for tumor imaging and assessment.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of steroids and their metabolites in biological matrices.[2][3] Due to their low volatility, estrogens and their metabolites typically require derivatization prior to GC-MS analysis to enhance their thermal stability and chromatographic performance.[2][4]
This document provides detailed application notes and protocols for the extraction, derivatization, and GC-MS analysis of this compound and its expected metabolites from biological samples.
Metabolic Pathway of this compound
The metabolism of this compound is significantly altered compared to endogenous estradiol (B170435) due to the presence of the bromine substituents. The dibromination at the 2 and 4 positions of the A-ring effectively blocks the typical catechol estrogen formation pathway.[1] Based on studies in rats, the primary metabolic transformations involve oxidation of the 17β-hydroxyl group to a ketone, forming 2,4-dibromoestrone, followed by hydroxylation at other positions and subsequent conjugation, primarily glucuronidation, for excretion.[1][5][6]
The metabolism of 2,4-dibromo-17α-ethynylestradiol, a closely related compound, has been shown to result in a single major metabolite, the glucuronide of the parent compound, indicating that the dibromination hinders Phase I biotransformations.[5][6] For this compound, metabolism involves oxidation to 2,4-dibromoestrone, which is then a substrate for further hydroxylation to metabolites such as 2,4-dibromo-16α-hydroxyestrone and 2,4-dibromoestriol.[1]
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Extraction from Biological Matrices (Urine/Plasma)
This protocol outlines the extraction of this compound and its metabolites from urine or plasma samples.
Materials:
-
Biological sample (urine or plasma)
-
Sodium acetate (B1210297) buffer (pH 5.0)[2]
-
β-glucuronidase/arylsulfatase (from Helix pomatia)[2]
-
Internal Standards (e.g., stable isotope-labeled analogs)
-
Organic solvents: n-hexane, ethyl acetate, methanol (B129727) (HPLC grade)[2]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Collection and Storage: Collect urine or plasma samples. To prevent degradation of potential catechol metabolites (though less likely with 2,4-DBE2), ascorbic acid (1 mg/mL) can be added to urine samples.[2][7] Store samples at -80°C until analysis.[2]
-
Internal Standard Spiking: Thaw samples and spike with an appropriate internal standard to account for variability during sample preparation and analysis.[2]
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Extraction:
-
Liquid-Liquid Extraction (LLE):
-
Extract the hydrolyzed sample with a mixture of n-hexane and ethyl acetate.[2]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.[2]
-
Collect the upper organic layer. Repeat the extraction process on the aqueous layer.[2]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[2]
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.[2]
-
Elute the analytes with methanol or ethyl acetate.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]
-
-
Caption: General workflow for sample preparation.
Derivatization Protocol: Silylation
Derivatization is essential for the GC-MS analysis of estrogens to improve their volatility and thermal stability.[2][4] Silylation is a common and effective method.
Materials:
-
Dried sample extract
-
Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4]
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried extract.[4]
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions (Representative):
-
Injection Mode: Splitless[7]
-
Injector Temperature: 280°C[7]
-
Carrier Gas: Helium[7]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes[7]
-
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for steroid analysis.
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Ion Source Temperature: 230°C[8]
-
Transfer Line Temperature: 290°C[8]
-
Acquisition Mode:
Caption: Workflow for GC-MS analysis.
Quantitative Data
| Analyte | Matrix | Derivatization Method | GC-MS Mode | LOQ (ng/mL) | Reference |
| Estradiol | Water | Silylation (TMS) | SIM | 0.005 - 0.01 | [9] |
| 19 Estrogens | Urine | EOC-PFP | SIM | 0.02 - 0.1 | [7] |
| Estrone | Urine | PFBBr/HFBA | NCI-MS/MS | 0.5 | [10] |
| Estradiol | Plasma | Silylation (TMS) | SIM | 0.375 pg/µL | [11] |
| 2-Hydroxyestradiol | Plasma | Silylation (TMS) | SIM | 0.375 pg/µL | [11] |
| 4-Hydroxyestradiol | Plasma | Silylation (TMS) | SIM | 0.375 pg/µL | [11] |
TMS: Trimethylsilyl, EOC-PFP: Ethoxycarbonylation-Pentafluoropropionyl, PFBBr: Pentafluorobenzyl bromide, HFBA: Heptafluorobutyric anhydride, NCI: Negative Chemical Ionization. LOQs from water samples are in ng/L.
Summary and Conclusion
The GC-MS methods outlined provide a robust framework for the analysis of this compound and its metabolites in biological matrices. The key steps involve enzymatic hydrolysis to cleave conjugates, followed by extraction using LLE or SPE, and derivatization to enhance analyte volatility. The use of internal standards is critical for accurate quantification. While the provided protocols are based on established methods for estrogen analysis, method validation, including determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for the specific analysis of this compound and its unique metabolites. The high sensitivity of GC-MS, particularly in SIM mode, makes it a suitable technique for detailed metabolic studies and quantitative analysis in support of drug development and clinical research.
References
- 1. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
- 11. A gas chromatography/mass spectrometry assay to measure estradiol, catecholestradiols, and methoxyestradiols in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Investigating 2,4-Dibromoestradiol as a Potential GPER Antagonist
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive set of protocols to investigate the potential G protein-coupled estrogen receptor (GPER) antagonist activity of 2,4-Dibromoestradiol. While this compound is a known estradiol (B170435) derivative, its specific interaction with GPER is not extensively documented. The following procedures are designed to enable researchers to characterize the binding affinity and functional effects of this compound on GPER-mediated signaling pathways.
The G protein-coupled estrogen receptor (GPER) is a transmembrane estrogen receptor that mediates rapid, non-genomic estrogenic signaling.[1][2][3] Its activation has been implicated in a variety of physiological and pathological processes, including cancer progression, metabolic regulation, and cardiovascular function.[2][4] Therefore, the identification and characterization of novel GPER antagonists are of significant interest for therapeutic development. These protocols will guide the user through a series of experiments to determine if this compound can inhibit GPER signaling, making it a candidate for further investigation.
Experimental Protocols
To thoroughly assess the potential of this compound as a GPER antagonist, a multi-faceted approach is recommended, encompassing binding assays, signaling pathway analysis, and cell function assays.
Competitive Binding Assay
This protocol aims to determine the binding affinity of this compound to GPER by measuring its ability to displace a known radiolabeled GPER ligand.
Materials:
-
HEK293 cells transiently or stably expressing GPER
-
[3H]-Estradiol (Radiolabeled ligand)
-
Unlabeled 17β-Estradiol (Positive control)
-
G-1 (GPER-selective agonist, for comparison)
-
G-15 (GPER-selective antagonist, for comparison)[5]
-
This compound
-
Binding Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-GPER cells.
-
In a 96-well plate, add a constant concentration of [3H]-Estradiol to each well.
-
Add increasing concentrations of unlabeled 17β-Estradiol, G-1, G-15, or this compound to the wells.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 17β-Estradiol | Value | Value |
| G-15 | Value | Value |
| This compound | To be determined | To be determined |
Western Blot for GPER-Mediated ERK1/2 Phosphorylation
This protocol assesses the ability of this compound to inhibit GPER-mediated activation of the ERK1/2 signaling pathway. GPER activation is known to induce rapid phosphorylation of ERK1/2.[6]
Materials:
-
GPER-expressing cells (e.g., SKBr3 breast cancer cells, which are ER-negative but GPER-positive)
-
Serum-free cell culture medium
-
17β-Estradiol or G-1 (GPER agonist)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed GPER-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a GPER agonist (e.g., 100 nM G-1) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2 and t-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal.
Data Presentation:
| Treatment | Fold Change in p-ERK1/2 / t-ERK1/2 (vs. Vehicle) |
| Vehicle | 1.0 |
| G-1 (100 nM) | Value |
| G-1 + this compound (1 µM) | To be determined |
| G-1 + this compound (10 µM) | To be determined |
Immunofluorescence for GPER-Mediated Signaling
This protocol visualizes the effect of this compound on the subcellular localization of proteins involved in GPER signaling.
Materials:
-
GPER-expressing cells grown on coverslips
-
GPER agonist (e.g., G-1)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-p-ERK1/2)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Serum-starve the cells.
-
Pre-treat with this compound.
-
Stimulate with a GPER agonist.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Cell Proliferation Assay (BrdU Assay)
This protocol determines the effect of this compound on GPER-mediated cell proliferation.
Materials:
-
GPER-expressing cancer cells (e.g., SKBr3)
-
GPER agonist (e.g., G-1)
-
This compound
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Seed cells in a 96-well plate.
-
Serum-starve the cells.
-
Treat the cells with a GPER agonist in the presence or absence of this compound.
-
Add BrdU labeling reagent to the cells and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fix and denature the cellular DNA.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
Data Presentation:
| Treatment | Cell Proliferation (Absorbance at 450 nm) | % Inhibition |
| Vehicle | Value | 0 |
| G-1 (100 nM) | Value | N/A |
| G-1 + this compound (1 µM) | To be determined | To be determined |
| G-1 + this compound (10 µM) | To be determined | To be determined |
Visualizations
Caption: GPER signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for evaluating this compound's GPER antagonism.
References
- 1. A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. A Cell-Based Method to Detect Agonist and Antagonist Activities of Endocrine-Disrupting Chemicals on GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 2,4-Dibromoestradiol in DMSO solution over time
This technical support center provides guidance on the stability of 2,4-Dibromoestradiol in DMSO solution for researchers, scientists, and drug development professionals. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in DMSO stock solution upon storage. | 1. Supersaturated solution: The initial concentration may be too high. 2. Temperature fluctuations: Storage at inconsistent temperatures can affect solubility. 3. Water absorption: DMSO is hygroscopic and can absorb atmospheric moisture, reducing the solubility of hydrophobic compounds.[1] | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Store the DMSO stock solution at a consistent temperature. For long-term storage, -20°C or -80°C is recommended.[2][3] 3. Use anhydrous or high-purity DMSO.[4] Store in a desiccator or under an inert gas like nitrogen or argon to minimize water absorption.[3] |
| Precipitation occurs when diluting the DMSO stock into aqueous media (e.g., cell culture medium). | 1. Low aqueous solubility: this compound may have poor solubility in your aqueous buffer. 2. High final DMSO concentration: The final concentration of DMSO in the aqueous solution may be insufficient to maintain solubility. | 1. Increase the final DMSO concentration in your aqueous solution, but be mindful of its potential effects on cells (typically <0.5% v/v). 2. Investigate the use of a co-solvent or surfactant to improve aqueous solubility. 3. Prepare a more dilute DMSO stock solution to minimize the amount of DMSO needed for the final dilution.[5] |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: The compound may be unstable under your storage or experimental conditions. 2. Inaccurate concentration: This could be due to precipitation or degradation. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade sensitive compounds.[1][6] | 1. Perform a stability study to determine the degradation rate of this compound in your specific DMSO stock solution and storage conditions. 2. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][6] 3. Always use freshly prepared dilutions in aqueous media for experiments.[2] |
| Difficulty dissolving this compound powder in DMSO. | 1. Inadequate mixing: The compound may not be fully solubilized. 2. Low-quality DMSO: The presence of impurities or water can affect solubility. | 1. Use sonication or gentle heating to aid dissolution.[7] 2. Ensure you are using high-purity, anhydrous DMSO.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO to your desired concentration. Gentle warming and vortexing or sonication can aid in dissolution. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.[1]
Q2: What are the recommended storage conditions for a this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[2][3] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[1][6] Store in a tightly sealed container, preferably under an inert gas, and in a desiccator to protect from moisture.[3][8]
Q3: How long is a this compound DMSO solution stable?
Q4: Can I store my diluted this compound solution in aqueous buffer?
A4: It is generally not recommended to store aqueous dilutions for more than one day, as the compound may be less stable and more prone to precipitation.[2] Always prepare fresh dilutions from your DMSO stock solution for each experiment.
Q5: How can I check the stability of my this compound DMSO solution?
A5: You can assess the stability by using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10] This involves analyzing the concentration of this compound in your DMSO stock solution at different time points and comparing it to a freshly prepared standard.
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using HPLC-UV.
Caption: Workflow for assessing the stability of this compound in DMSO.
Methodology
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution using a vortex mixer or sonicator.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials for each storage condition to be tested (e.g., room temperature, 4°C, and -20°C).
-
This avoids the need for freeze-thaw cycles of a single large stock.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
The "Time 0" sample should be analyzed immediately after preparation to serve as the baseline.
-
-
HPLC-UV Analysis:
-
At each time point, retrieve three vials from each storage condition.
-
Allow frozen samples to thaw completely and come to room temperature.
-
Prepare samples for HPLC analysis by diluting them to a suitable concentration within the linear range of the instrument's detector.
-
Inject the samples onto the HPLC system.
-
Mobile Phase: A suitable gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common starting point for steroid analysis.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
-
Logical Troubleshooting Flow
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
common byproducts in 2,4-Dibromoestradiol synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromoestradiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The synthesis of this compound, typically achieved through the electrophilic bromination of estradiol (B170435), is prone to the formation of several byproducts. The most prevalent of these are the monobrominated isomers, namely 2-bromoestradiol and 4-bromoestradiol.[1][2] The reaction proceeds sequentially, with the formation of monobromo-estradiol preceding the dibrominated product.[3] Therefore, incomplete bromination is a common cause for the presence of these byproducts. Over-bromination can also lead to the formation of tribrominated species, although this is less common under controlled conditions. Additionally, depending on the brominating agent and reaction conditions, other minor impurities may arise.
Q2: How can I effectively monitor the progress of the bromination reaction to optimize the yield of this compound?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the bromination reaction. By taking aliquots from the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting material (estradiol) and the appearance of the monobrominated and dibrominated products. A suitable solvent system for the TLC would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots can be visualized under UV light or by using a staining agent. This allows for the timely quenching of the reaction to maximize the yield of the desired this compound and minimize the formation of unwanted byproducts.
Q3: What are the recommended purification methods for removing monobrominated byproducts from my this compound product?
A3: The primary methods for purifying this compound and removing monobrominated isomers are fractional crystallization and column chromatography.
-
Fractional Crystallization: This technique relies on the slight differences in solubility between this compound and the monobrominated byproducts in a given solvent. Ethanol is a commonly used solvent for this purpose. By carefully controlling the crystallization conditions, it is possible to selectively crystallize the desired dibrominated product, leaving the more soluble monobrominated impurities in the mother liquor.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Using a silica (B1680970) gel stationary phase and a mobile phase gradient of hexane and ethyl acetate, it is possible to achieve good separation of this compound from 2-bromoestradiol and 4-bromoestradiol. The dibrominated product is less polar than the monobrominated ones and will therefore elute first.
Troubleshooting Guides
Problem: Low yield of this compound with a high proportion of monobrominated byproducts.
| Possible Cause | Suggested Solution |
| Insufficient amount of brominating agent | Ensure that at least two equivalents of the brominating agent (e.g., N-bromosuccinimide) are used for each equivalent of estradiol to drive the reaction towards the dibrominated product. |
| Short reaction time | Monitor the reaction progress using TLC. Continue the reaction until the starting material and monobrominated intermediates are consumed to the desired extent. |
| Low reaction temperature | While initial cooling might be necessary to control the reaction, ensure the temperature is sufficient for the second bromination to occur at a reasonable rate. |
| Inefficient mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants. |
Problem: Difficulty in separating this compound from monobrominated byproducts using fractional crystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice | Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, might provide better selectivity for crystallization. |
| Rapid cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow crystal growth is crucial for achieving high purity. |
| Supersaturation | If no crystals form, try seeding the solution with a small crystal of pure this compound or scratching the inside of the flask to induce nucleation. |
| Impure starting material | Ensure the crude product is as clean as possible before attempting crystallization to avoid interference from other impurities. |
Data Presentation
Table 1: Typical Product Distribution in Crude Estradiol Bromination
| Compound | Typical Percentage in Crude Mixture (%) |
| Estradiol (Unreacted) | 5 - 15 |
| 2-Bromoestradiol | 20 - 30 |
| 4-Bromoestradiol | 25 - 35 |
| This compound | 30 - 50 |
| Other Byproducts | < 5 |
Note: The actual distribution can vary significantly depending on the specific reaction conditions.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Purity of this compound Achieved (%) | Typical Recovery Yield (%) |
| Single Recrystallization | 85 - 95 | 60 - 80 |
| Fractional Crystallization (2-3 cycles) | > 98 | 40 - 60 |
| Column Chromatography | > 99 | 70 - 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve estradiol (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform (B151607) and tetrahydrofuran (B95107) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess brominating agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of estradiol (B170435). The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of estradiol bromination?
The electrophilic bromination of estradiol primarily occurs on the A-ring, which is activated by the phenolic hydroxyl group. The main products are typically 2-bromoestradiol and 4-bromoestradiol.[1] Depending on the reaction conditions and the brominating agent used, dibromination can also occur, leading to the formation of 2,4-dibromoestradiol.
Q2: Which brominating agents are commonly used for estradiol?
Several brominating agents can be employed for the bromination of estradiol. These include:
-
N-Bromosuccinimide (NBS): A versatile reagent for the bromination of activated aromatic rings like phenols.[2][3]
-
Bromine (Br₂): Often used in a solvent like acetic acid. However, it is highly reactive and can lead to over-bromination if not carefully controlled.
-
2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG): This reagent has been shown to give good yields of 2- and 4-bromoestradiols.
The choice of reagent can significantly influence the regioselectivity and the product distribution of the reaction.
Q3: How can I purify the resulting bromoestradiol isomers?
Separation of the 2- and 4-bromoestradiol isomers, along with any dibrominated byproducts, is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. Additionally, fractional crystallization can be an effective technique for separating the isomers, as they may have different solubilities in certain solvents. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of brominated products | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient workup and purification. | 1. Reaction Time & Temperature: Increase the reaction time or temperature cautiously while monitoring the reaction progress by TLC. For some brominations, lower temperatures can improve selectivity and yield by reducing side reactions. 2. Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent. An excess may lead to over-bromination and side products, while an insufficient amount will result in incomplete conversion. 3. Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Ensure the use of an appropriate and dry solvent. 4. Workup Procedure: Neutralize any acidic byproducts during the workup to prevent degradation of the desired products. Ensure complete extraction of the products from the aqueous phase. |
| Poor regioselectivity (undesired ratio of 2- and 4-bromoestradiol) | 1. Reaction conditions favoring one isomer over the other. 2. Steric and electronic effects of the estradiol molecule. | 1. Choice of Brominating Agent: Different brominating agents can exhibit different regioselectivity. For instance, bulkier brominating agents may favor the less sterically hindered position. 2. Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack and thus affect the isomer ratio. Experiment with different solvents to optimize for the desired isomer. 3. Temperature Control: Reaction temperature can impact regioselectivity. Lower temperatures often lead to higher selectivity. |
| Formation of this compound | 1. Excess of the brominating agent. 2. High reactivity of the monobrominated products. | 1. Control Stoichiometry: Use no more than one equivalent of the brominating agent. Adding the brominating agent slowly and in a controlled manner can also help to minimize over-bromination. 2. Reaction Monitoring: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired products. |
| Difficulty in separating 2- and 4-bromoestradiol isomers | 1. Similar polarities of the isomers. 2. Inadequate chromatographic conditions. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. A shallow gradient of a more polar solvent in a nonpolar solvent can be effective. 2. Fractional Crystallization: Attempt fractional crystallization from different solvents. The isomers may have sufficiently different solubilities to allow for separation. 3. HPLC: For small-scale separations or high-purity requirements, preparative HPLC is a powerful tool. |
Quantitative Data on Reaction Conditions
The following table summarizes the results from a reported procedure for the bromination of estradiol using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG).
| Parameter | Value |
| Starting Material | Estradiol |
| Brominating Agent | 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) |
| Solvent | Chloroform (B151607) and Tetrahydrofuran |
| Temperature | -10°C followed by warming to 20°C |
| Yield of 4-bromoestradiol | ~50% |
| Yield of 2-bromoestradiol | ~20% |
| Major Side Product | This compound |
Experimental Protocols
Bromination of Estradiol using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
This protocol is adapted from a literature procedure for the synthesis of 2- and 4-bromoestradiols.
Materials:
-
Estradiol
-
2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF), dry
-
1% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
Dissolve estradiol (1 equivalent) in a mixture of chloroform and dry tetrahydrofuran.
-
Cool the solution to -10°C in an ice-salt bath with stirring.
-
In a separate flask, dissolve TBCG (1.06 equivalents) in a mixture of chloroform and dry tetrahydrofuran.
-
Add the TBCG solution dropwise to the stirred estradiol solution over approximately 40-50 minutes, maintaining the temperature at -10°C.
-
After the addition is complete, continue stirring at -10°C for 5 minutes.
-
Allow the reaction mixture to warm to room temperature (20°C) and stir for an additional 20 minutes.
-
Wash the reaction mixture with a 1% aqueous solution of sodium thiosulfate to quench any remaining brominating agent, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product is a mixture of 4-bromoestradiol, 2-bromoestradiol, and this compound.
-
Purification:
-
Triturate the residue with ethanol to precipitate crude 4-bromoestradiol.
-
Concentrate the mother liquor and perform repeated treatments with ethanol to obtain crude 2-bromoestradiol.
-
Further purification of the isomers can be achieved by column chromatography on silica gel or by fractional crystallization.
-
Visualizations
Caption: Experimental workflow for the bromination of estradiol using TBCG.
Caption: Troubleshooting logic for optimizing estradiol bromination.
References
- 1. homework.study.com [homework.study.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Methodology for the synthesis and specific activity determination of 16 alpha-[77Br]-bromoestradiol-17 beta and 16 alpha-[77Br]-11 beta-methoxyestradiol-17 beta, two estrogen receptor-binding radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 2,4-Dibromoestradiol
Welcome to the technical support center for the purification of 2,4-Dibromoestradiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to specific questions you may have about the purification of this compound, along with troubleshooting tips for common issues.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The most common impurities in crude this compound typically arise from the bromination reaction of estradiol (B170435). These can include:
-
Monobrominated Estradiol: Incomplete bromination can lead to the presence of 2-bromoestradiol and 4-bromoestradiol.
-
Unreacted Estradiol: The starting material may not have fully reacted.
-
Over-brominated Products: Although less common, trace amounts of tribromoestradiol may be present.
-
Degradation Products: Estradiol and its derivatives can be sensitive to harsh reaction conditions, leading to the formation of oxidation or decomposition byproducts.
Q2: My crude product is a sticky oil instead of a solid. How can I induce crystallization?
A2: "Oiling out" is a common issue in recrystallization. Here are several troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. If your current solvent system is causing the product to oil out, consider a solvent pair. A good starting point is a solvent in which the compound is soluble (like ethanol (B145695) or acetone) and an anti-solvent in which it is insoluble (like water or hexane).
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Q3: I'm having trouble separating this compound from monobrominated impurities using column chromatography. What can I do?
A3: Separation of closely related brominated isomers can be challenging. Here are some optimization strategies for your column chromatography:
-
Solvent System (Mobile Phase): The polarity of your eluent is key. Start with a low polarity solvent system (e.g., a high ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity (gradient elution). This will help to resolve compounds with small differences in polarity.
-
Stationary Phase: Standard silica (B1680970) gel is typically used. For difficult separations, consider using a finer mesh silica gel for higher resolution.
-
Column Dimensions: A long, thin column will generally provide better separation than a short, wide one.
-
Loading Technique: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Q4: What is a good starting point for a recrystallization solvent system for this compound?
A4: Given that estradiol is soluble in ethanol and acetone (B3395972) and sparingly soluble in water, a good starting point for recrystallizing this compound would be a solvent pair.[1] Consider the following options:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Acetone/Hexane: Dissolve the crude product in a minimal amount of warm acetone and then add hexane dropwise until persistent cloudiness is observed. Reheat gently to clarify and then cool slowly.
Data Presentation
The following tables summarize typical data ranges that can be expected during the purification of this compound. These values are illustrative and can vary based on the specific experimental conditions.
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - 98% | 60 - 80% | Simple, cost-effective, good for removing gross impurities. | May not effectively remove closely related isomers. |
| Column Chromatography | > 98% | 50 - 70% | High resolution, effective for separating isomers. | More time-consuming and requires larger solvent volumes. |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (9:1) | Low | Eluting non-polar impurities. |
| Hexane:Ethyl Acetate (4:1) | Medium-Low | Eluting monobrominated estradiol. |
| Hexane:Ethyl Acetate (2:1) | Medium | Eluting this compound. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Add a hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly and persistently cloudy.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, use a dry loading technique.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). This will allow for the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
addressing unexpected side reactions in 2,4-Dibromoestradiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dibromoestradiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The primary methods for the synthesis of this compound involve the direct bromination of estradiol (B170435). The most frequently employed brominating agents are N-bromosuccinimide (NBS) and elemental bromine, often in a solvent like acetic acid. Electrochemical bromination has also been reported as a high-yield method.
Q2: What are the expected major side products in this synthesis?
A2: The principal side products are the incompletely brominated isomers: 2-bromoestradiol and 4-bromoestradiol. Depending on the reaction conditions, over-bromination can also occur, leading to the formation of 2,4,6-tribromoestradiol.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the bromination of estradiol can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the desired product and any side products.
Q4: What are the general safety precautions I should take when working with brominating agents?
A4: Brominating agents such as elemental bromine and N-bromosuccinimide are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For reactions involving elemental bromine, it is advisable to have a solution of sodium thiosulfate (B1220275) on hand to quench any spills.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can be attributed to several factors. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure at least two equivalents of the brominating agent are used. - Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase the reaction time or temperature, but be mindful of potential side reactions. |
| Formation of Monobromo Isomers | - Use a slight excess (2.1-2.2 equivalents) of the brominating agent to drive the reaction to completion. - Optimize the reaction temperature; lower temperatures may favor mono-bromination. |
| Product Degradation | - Avoid prolonged reaction times at elevated temperatures. - Ensure the work-up procedure is performed promptly after the reaction is complete. - Protect the reaction from light, as this can sometimes promote degradation. |
| Mechanical Losses | - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss. |
Issue 2: Presence of Unexpected Side Products
Q: I am observing unexpected spots on my TLC plate that do not correspond to the starting material or the expected products. What could these be?
A: The presence of unexpected side products can arise from over-bromination or oxidative degradation.
-
Over-bromination: The use of a large excess of the brominating agent or prolonged reaction times can lead to the formation of 2,4,6-tribromoestradiol . To avoid this, carefully control the stoichiometry of the brominating agent and monitor the reaction closely.
-
Oxidative Degradation: Estradiol and its derivatives can be susceptible to oxidation, which can be exacerbated by certain reaction conditions. This can lead to the formation of various degradation products, including those with modifications to the steroid core.[1] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.
A logical workflow for troubleshooting the presence of unexpected side products is outlined below.
References
how to avoid degradation of 2,4-Dibromoestradiol during storage
This technical support center provides guidance on the proper storage and handling of 2,4-Dibromoestradiol to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), non-neutral pH conditions in solution (hydrolysis), and prolonged exposure to high temperatures. Contact with strong oxidizing agents should also be avoided.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended to maximize shelf-life.
Q3: What is the best way to store this compound in solution?
A3: For optimal stability, prepare stock solutions in anhydrous DMSO and store them in small, single-use aliquots in tightly sealed, light-resistant vials at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Studies have shown that many compounds remain stable in dry DMSO for extended periods under these conditions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation.[1] It is crucial to protect both solid and dissolved forms of the compound from light by using amber-colored or foil-wrapped containers and minimizing exposure to ambient light during experiments.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is pH-dependent. It degrades significantly faster at neutral pH (pH 7) compared to acidic conditions (pH 4), largely due to the increased molar absorptivity of its phenolate (B1203915) form, which is more prevalent at higher pH and more susceptible to photolysis.[1]
Q6: What are the signs of degradation I should look for?
A6: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. In solution, degradation may not be visually apparent. The most reliable method to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot new stock solutions for single use to avoid multiple freeze-thaw cycles. Confirm the purity of the solid material if it is old. |
| Loss of compound potency | Improper storage of solid compound or stock solutions (e.g., exposure to light, moisture, or elevated temperatures). | Review storage procedures. Ensure the compound is stored in a dark, dry environment at the recommended temperature. For solutions, use anhydrous solvents and protect from light. |
| Precipitate observed in thawed stock solution | Poor solubility or compound precipitation after a freeze-thaw cycle. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, sonication may be used cautiously. Consider preparing less concentrated stock solutions. |
| Discoloration of solid compound | Potential degradation due to oxidation or exposure to contaminants. | Do not use the discolored compound. Order a fresh batch of this compound. |
Data on Stability
Table 1: Influence of pH on the Photodegradation of this compound in Aqueous Solution
| pH | Degradation Time Scale (under natural solar irradiance) |
| 4 | Days to weeks[1] |
| 7 | Hours[1] |
Experimental Protocols
Protocol 1: Assessment of Photostability
-
Preparation of Samples: Prepare two sets of solutions of this compound in a relevant solvent system (e.g., acetonitrile/water).
-
Light Exposure: Wrap one set of samples completely in aluminum foil to serve as a dark control. Expose the second set to a controlled laboratory light source (e.g., a UV lamp or a xenon lamp simulating sunlight).
-
Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the concentration of the light-exposed samples to the dark controls to determine the rate of photodegradation.
Protocol 2: Assessment of Stability in Different Solvents
-
Solution Preparation: Prepare solutions of this compound at a known concentration in various solvents (e.g., DMSO, ethanol, acetonitrile).
-
Storage Conditions: Aliquot the solutions into amber vials and store them under different temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
Time Points: At specified time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition.
-
Analysis: Allow the samples to equilibrate to room temperature and analyze the concentration of this compound using a validated HPLC method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point to determine the stability in each solvent and at each temperature.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for storage-related issues.
Caption: Decision tree for selecting appropriate storage conditions.
References
Technical Support Center: 2,4-Dibromoestradiol Estrogen Receptor Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2,4-Dibromoestradiol in estrogen receptor (ER) assays. The content is designed for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected role in ER assays?
This compound is a synthetic derivative of 17β-estradiol where bromine atoms are substituted at the C2 and C4 positions of the phenolic A-ring.[1][2] While data on its specific binding affinity and functional activity (agonist vs. antagonist) is limited in publicly available literature, its structural similarity to estradiol (B170435) suggests it is designed to interact with the estrogen receptor. The introduction of bulky halogen atoms can significantly alter binding affinity and functional outcome. For instance, increased bromination of other phenolic compounds has been shown to sometimes shift activity from agonistic to antagonistic.[3] Therefore, it should be treated as a test compound whose ER binding and activity profile needs to be empirically determined.
Q2: Which type of assay is best for characterizing this compound?
The choice of assay depends on the research question:
-
Competitive Binding Assay: This is the primary method to determine if and how strongly this compound binds to the estrogen receptor (ERα or ERβ). It measures the compound's ability to displace a radiolabeled or fluorescently-labeled estradiol from the receptor, yielding an IC50 value (the concentration that displaces 50% of the labeled ligand).[4][5]
-
Cell-Based Reporter Gene Assay: This assay determines the functional outcome of binding. It measures the ability of this compound to induce (agonist activity) or block (antagonist activity) the transcription of a reporter gene (e.g., luciferase) that is under the control of an Estrogen Response Element (ERE).[6][7][8]
-
Coactivator Recruitment Assay: This biochemical assay can provide mechanistic insight by measuring how the binding of this compound affects the interaction between the ER and its coactivator peptides.
For a complete profile, a binding assay should be followed by a functional reporter gene assay.
Troubleshooting Guide
Issue 1: High Background Signal
Q: My negative controls show a high signal in my assay. What could be the cause and how can I fix it?
A: High background can obscure real results and is a common issue. The causes depend on the assay type.
Potential Causes & Solutions
| Assay Type | Potential Cause | Recommended Solution |
| Binding Assay | Improper Blocking: Inadequate blocking of non-specific binding sites on plates or filters. | Optimize blocking buffer (e.g., increase protein concentration) and incubation time. Ensure all surfaces are thoroughly blocked. |
| Hydrophobic Compound: this compound, being hydrophobic, may stick non-specifically to labware. | Add a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers. Use low-binding microplates. | |
| Contaminated Reagents: Buffers or receptor preparations may be contaminated. | Use fresh, sterile-filtered buffers. Prepare new aliquots of receptor protein. | |
| Reporter Assay | Phenol (B47542) Red in Media: Phenol red is a weak estrogen agonist and can activate the ER. | Use phenol red-free media for all cell culture and assay steps.[9] |
| Serum Estrogens: Standard fetal bovine serum (FBS) contains endogenous estrogens. | Use charcoal-stripped FBS to remove steroid hormones.[9] | |
| Cell Contamination or Stress: Mycoplasma contamination or stressed cells can lead to aberrant signaling. | Test for mycoplasma. Ensure cells are healthy, plated evenly, and not overgrown. |
Issue 2: Low or No Signal/Activity
Q: I am not observing any binding or functional response with this compound, even at high concentrations. What should I check?
A: This could be due to experimental setup or the intrinsic properties of the compound.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Binding Affinity: this compound may be a very weak binder. | Extend Concentration Range: Test up to higher concentrations (e.g., 10 µM to 100 µM), solubility permitting.[4] |
| Compound Insolubility: The compound may be precipitating out of the assay buffer. | Check Solubility: Visually inspect for precipitation. Use a vehicle like DMSO, but keep the final concentration low (<0.5%) as it can be toxic to cells.[7] |
| Degraded Compound or Receptor: The test compound or the ER protein may have degraded. | Verify Integrity: Use a fresh stock of this compound. For binding assays, confirm the activity of your ER preparation with a potent control ligand like 17β-estradiol. |
| Incorrect Assay Conditions: Incubation times, temperature, or buffer pH may be suboptimal. | Optimize Assay Parameters: Review the protocol. Ensure pH is stable. For cell-based assays, ensure sufficient incubation time (e.g., 18-24 hours) for reporter gene expression.[7] |
| Cell Line Unresponsiveness: The chosen cell line may not express sufficient levels of functional ER. | Validate Cell Line: Confirm ER expression (e.g., via Western Blot). Always run a positive control (e.g., 17β-estradiol) to ensure the cells are responsive.[6][8] |
Issue 3: Poor Reproducibility and High Well-to-Well Variability
Q: My results are inconsistent between experiments or even within the same plate. How can I improve reproducibility?
A: Consistency is key to reliable data. Meticulous technique and standardized reagents are critical.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy: Inconsistent volumes of cells, reagents, or compounds. | Calibrate pipettes regularly. Use a multichannel pipette for plate-wide additions. For serial dilutions, ensure thorough mixing between steps. |
| Inconsistent Cell Plating: Uneven cell density across the plate. | Ensure a single-cell suspension before plating. Mix the cell suspension gently before each aspiration. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer/media. |
| Temperature/Evaporation Gradients: Uneven incubation temperature or evaporation from wells. | Use a humidified incubator. Seal plates with breathable membranes or plate sealers. Allow plates to equilibrate to room temperature before adding reagents. |
| Reagent Variability: Batch-to-batch differences in serum, cells, or receptor preparations. | Use the same batch of reagents (e.g., FBS, receptor lysate) for a set of comparative experiments. Thaw and handle cells consistently.[7] |
Quantitative Data Summary
The following tables provide reference values for common ligands used in ER assays. Researchers should compare their results for this compound against these standards to determine its relative potency and activity.
Table 1: Estrogen Receptor Binding Affinities of Reference Compounds
| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (RBA %) |
| 17β-Estradiol (E2) | ERα | Radioligand Binding | 0.2 - 2.0 | 100 |
| Diethylstilbestrol (DES) | ERα | Radioligand Binding | 0.3 - 3.0 | ~90-110 |
| 4-Hydroxytamoxifen | ERα | Radioligand Binding | 0.5 - 5.0 | ~40-60 |
| ICI 182,780 (Fulvestrant) | ERα | Radioligand Binding | 0.2 - 0.9 | ~180-200 |
| Bisphenol A (BPA) | ERα | Radioligand Binding | 1,000 - 10,000 | ~0.01 |
Data compiled from multiple literature sources. RBA is calculated as (IC50 of E2 / IC50 of test compound) x 100. Values can vary based on specific assay conditions (e.g., receptor source, buffer composition).[10][11][12]
Table 2: Functional Activity of Reference Compounds in Reporter Gene Assays
| Compound | Activity | Receptor | EC50 (Agonist) / IC50 (Antagonist) (nM) |
| 17β-Estradiol (E2) | Full Agonist | ERα | 0.01 - 0.1[8] |
| Genistein | Weak Agonist | ERα / ERβ | 10 - 100 |
| 4-Hydroxytamoxifen | Partial Agonist / Antagonist | ERα | 0.1 - 1.0 (Antagonist) |
| ICI 182,780 (Fulvestrant) | Full Antagonist | ERα | 0.5 - 2.0 (Antagonist)[8] |
EC50/IC50 values are highly dependent on the cell line, reporter construct, and assay conditions.
Experimental Protocols & Visualizations
Protocol 1: Competitive ER Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the ER.[4][5]
-
Preparation of Reagents:
-
Assay Buffer: (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
ER Source: Prepare cytosol from rat uteri or use recombinant human ERα/ERβ. Determine protein concentration.
-
Radioligand: Prepare a working solution of [³H]-17β-estradiol (e.g., 1 nM final concentration).
-
Test Compound: Prepare a dilution series of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) and a positive control (unlabeled 17β-estradiol).
-
-
Assay Procedure:
-
In assay tubes, combine the ER preparation (50-100 µg protein), assay buffer, and a concentration from the test compound dilution series.
-
Add the [³H]-17β-estradiol to all tubes to initiate the competition.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation & Detection:
-
Separate bound from free radioligand using a method like dextran-coated charcoal or hydroxylapatite (HAP).
-
Centrifuge to pellet the bound fraction.
-
Measure the radioactivity in the supernatant or pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percent specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Cell-Based ER Luciferase Reporter Gene Assay
This protocol determines if this compound acts as an ER agonist or antagonist.[6][7][9]
-
Cell Culture:
-
Compound Treatment:
-
Agonist Mode: Prepare a dilution series of this compound in assay medium. Replace the culture medium with the compound dilutions. Include a positive control (17β-estradiol) and a vehicle control (DMSO).
-
Antagonist Mode: Prepare a dilution series of this compound. Add it to the wells along with a fixed, sub-maximal concentration of 17β-estradiol (e.g., its EC80). Include controls with only 17β-estradiol and a known antagonist (e.g., ICI 182,780).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours to allow for gene transcription and protein expression.
-
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot luminescence (Relative Light Units) against the log concentration of this compound to determine the EC50 (concentration for half-maximal activation).
-
Antagonist Mode: Plot luminescence against the log concentration of this compound to determine the IC50 (concentration for half-maximal inhibition).
-
Visualization of Estrogen Receptor Signaling Pathway
This diagram illustrates the classical genomic signaling pathway activated by an ER agonist.
References
- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. epa.gov [epa.gov]
- 11. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2,4-Dibromoestradiol
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dibromoestradiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing in HPLC is an asymmetrical peak shape with a trailing edge that is longer than the leading edge, which can compromise the accuracy and reproducibility of your analysis.[1][2] The most common causes for this compound, a steroid derivative, involve secondary chemical interactions with the stationary phase, mobile phase issues, column problems, or instrumental effects.[2][3][4]
-
Secondary Interactions with Stationary Phase: Unwanted interactions between the analyte and the stationary phase are a primary cause of peak tailing.[5] For silica-based columns, residual silanol (B1196071) groups (Si-OH) on the surface can interact strongly with polar functional groups on the analyte, leading to tailing.[6][7][8]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanol groups.[1][9] If the mobile phase pH is not optimal, it can lead to inconsistent interactions and peak tailing.
-
Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components, leading to poor peak shape.[2][10] This can include the loss of the bonded phase or the creation of active sites.
-
Instrumental Issues (Extra-Column Effects): Peak tailing can also be caused by issues with the HPLC system itself, such as excessive tubing length or diameter, poorly made connections, or a large detector cell volume.[1][4]
Q2: My this compound peak is tailing. What is the first thing I should check?
A good starting point is to systematically evaluate the potential causes, starting with the most likely and easiest to address.
-
Review Your Method Parameters: Double-check the mobile phase composition, pH, and column type to ensure they are appropriate for your analyte.
-
Inspect the Column: Assess the age and usage history of your column. If it is old or has been used with complex sample matrices, it may be degraded.[10]
-
Check for System Leaks: Inspect all fittings and connections for any signs of leakage, which can disrupt flow uniformity and cause peak distortion.[2]
-
Prepare Fresh Mobile Phase: Ensure your mobile phase is correctly prepared, filtered, and degassed.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling peak shape, especially for compounds with ionizable functional groups.[9] While this compound itself is not strongly acidic or basic, interactions with the stationary phase can be pH-dependent.
-
Suppressing Silanol Interactions: At a low mobile phase pH (around 2.5-3.5), the residual silanol groups on the silica (B1680970) surface are protonated and less likely to interact with the analyte through ion-exchange mechanisms.[5][6] This can significantly improve peak symmetry for compounds susceptible to such interactions.
-
Analyte Stability: Ensure that this compound is stable at the chosen mobile phase pH.
Q4: Can mobile phase additives help to reduce peak tailing?
Yes, adding small amounts of modifiers to the mobile phase can significantly improve peak shape.
-
Buffers: Buffers are used to control and stabilize the mobile phase pH, which is crucial for reproducible chromatography.[1]
-
Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can help to protonate residual silanol groups and reduce their interaction with the analyte.[11]
-
Bases: For basic analytes, a small amount of a basic modifier like triethylamine (B128534) (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites. However, this is less likely to be necessary for this compound.
Q5: What type of HPLC column is best for analyzing this compound to avoid peak tailing?
The choice of column is critical for achieving good peak shape.
-
End-capped Columns: Modern "end-capped" columns have their residual silanol groups chemically deactivated with a small, non-polar group.[6][7] This minimizes the potential for secondary interactions and is highly recommended for analyzing polar or ionizable compounds.
-
High-Purity Silica: Columns packed with high-purity silica have a lower metal content and fewer active silanol sites, which leads to better peak shapes.[12]
-
Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., <3 µm) can improve efficiency and peak symmetry. Shorter columns with smaller internal diameters can also reduce extra-column band broadening.[6]
Q6: Could my sample preparation be causing the peak tailing?
Yes, issues with the sample can contribute to poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[2] Try diluting your sample and re-injecting.
-
Sample Solvent: The solvent in which your sample is dissolved can affect peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[2] Ideally, dissolve your sample in the mobile phase.
-
Sample Clean-up: Complex sample matrices can contain components that contaminate the column and cause peak tailing.[1] Consider using a solid-phase extraction (SPE) clean-up step to remove interferences.[6]
Quantitative Data Summary
The following table summarizes key parameters and their typical ranges for troubleshooting peak tailing in the HPLC analysis of steroid-like compounds.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions.[5][6] |
| Buffer Concentration | 10 - 50 mM | Maintains a stable pH throughout the analysis, ensuring consistent interactions and reproducible retention times.[10] |
| Acid Additive (e.g., Formic Acid) | 0.1% (v/v) | Acts as a proton donor to keep silanols in their non-ionized form and can improve peak shape for some analytes.[11] |
| Column Type | C18 with end-capping | End-capping deactivates a significant portion of residual silanols, reducing their potential for undesirable interactions.[6][7] |
| Particle Size | < 3 µm | Smaller particles provide higher efficiency, leading to sharper and more symmetrical peaks.[6] |
Detailed Experimental Protocol for Resolving Peak Tailing
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving symmetrical peaks.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (≥98% purity)
-
HPLC column: C18, 2.7 µm particle size, 100 x 2.1 mm, with end-capping
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 50% B
-
9.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 280 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Chemical Interactions Leading to Peak Tailing
Caption: Visualization of analyte-stationary phase interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromacademy.com [chromacademy.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
minimizing impurities in the synthesis of 2,4-Dibromoestradiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromoestradiol. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are the starting material (Estradiol) and the monobrominated intermediates, 2-Bromoestradiol and 4-Bromoestradiol. Over-bromination can also potentially lead to the formation of tribromo- derivatives, though this is less common under controlled conditions.
Q2: Which synthetic method offers the highest selectivity for this compound?
A2: Electrochemical bromination has been reported to be highly selective for the synthesis of this compound. By controlling the electric charge passed through the reaction, it is possible to favor dibromination over monobromination, yielding 2,4-dibromoestrogens as the sole products.[1][2]
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane (B92381) and ethyl acetate (B1210297). For HPLC, a reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is typically effective.
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography (either traditional silica (B1680970) gel or preparative HPLC). Recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, can be effective if the impurities are present in small amounts. For mixtures with significant amounts of monobrominated isomers, preparative HPLC offers the best resolution.
Q5: Are there any specific safety precautions I should take when working with brominating agents?
A5: Yes. Brominating agents are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific handling instructions and safety information, always consult the Safety Data Sheet (SDS) of the reagent being used.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Electrochemical Method: Ensure the correct total charge (4 F mol⁻¹) is passed through the reaction mixture. Monitor the reaction by TLC or HPLC until the starting material is consumed.[1][2] - Chemical Bromination: Increase the reaction time or slightly increase the stoichiometry of the brominating agent. Be cautious not to add a large excess to avoid over-bromination. |
| Side Reactions | - The phenolic hydroxyl group of estradiol (B170435) is highly activating, making the aromatic ring susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly aggressive washing steps that may lead to the formation of emulsions and loss of product. |
Problem 2: High Levels of Monobrominated Impurities (2- and 4-Bromoestradiol)
| Potential Cause | Suggested Solution |
| Insufficient Brominating Agent or Reaction Time | - Electrochemical Method: Ensure a sufficient charge is passed to drive the reaction to the dibrominated product. A charge of 2 F mol⁻¹ favors the formation of monobrominated species.[1][2] - Chemical Bromination: Use at least two equivalents of the brominating agent. Monitor the reaction closely and allow it to proceed until the monobrominated intermediates are consumed. |
| Inefficient Purification | - The polarity of 2-bromo, 4-bromo, and this compound are very similar, making separation by standard column chromatography challenging. - Fractional Recrystallization: Attempt recrystallization from various solvent systems. The slight differences in solubility may allow for the selective crystallization of the desired dibrominated product. - Preparative HPLC: This is the most effective method for separating the different brominated isomers. Use a high-resolution column and an optimized gradient elution method. |
Problem 3: Difficulty in Removing Unreacted Estradiol
| Potential Cause | Suggested Solution |
| Poor Conversion | - See "Incomplete Reaction" under Problem 1 . |
| Sub-optimal Purification | - The polarity difference between estradiol and its brominated derivatives is significant enough for effective separation by standard silica gel column chromatography. Use a gradient elution, starting with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increasing the polarity. |
Experimental Protocols
Protocol 1: Electrochemical Synthesis of this compound
This protocol is based on the electrochemical A-ring bromination of estrogens.[2]
Materials:
-
Estradiol
-
Tetraethylammonium (B1195904) bromide (Et₄NBr)
-
Acetonitrile (anhydrous)
-
Graphite (B72142) electrodes
-
Constant current power supply
-
Electrolytic cell
-
Standard workup and purification reagents
Procedure:
-
Prepare a solution of estradiol and a supporting electrolyte, such as tetraethylammonium bromide, in an appropriate solvent like acetonitrile.
-
Place the solution in an undivided electrolytic cell equipped with two graphite electrodes.
-
Apply a constant current to the cell. The total charge passed through the solution should be 4 F mol⁻¹ relative to the starting estradiol.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Purification by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
UV detector
Mobile Phase:
-
Solvent A: Water (with 0.1% formic acid, optional)
-
Solvent B: Acetonitrile (with 0.1% formic acid, optional)
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Develop an optimized gradient elution method on an analytical scale first to ensure good separation between estradiol, 2-bromoestradiol, 4-bromoestradiol, and this compound.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Inject the crude sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak based on the UV chromatogram.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Verify the purity of the final product using analytical HPLC.
Data Presentation
Table 1: Expected Purity of this compound with Different Synthesis and Purification Methods
| Synthesis Method | Purification Method | Expected Purity | Key Impurities |
| Electrochemical (4 F mol⁻¹) | Recrystallization | >95% | 2-Bromoestradiol, 4-Bromoestradiol |
| Electrochemical (4 F mol⁻¹) | Preparative HPLC | >99% | Minimal |
| Chemical (e.g., with TBCG) | Column Chromatography | 90-95% | 2-Bromoestradiol, 4-Bromoestradiol |
| Chemical (e.g., with TBCG) | Preparative HPLC | >98% | 2-Bromoestradiol, 4-Bromoestradiol |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Estradiol Signaling Pathways
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
References
dealing with inconsistent results in 2,4-Dibromoestradiol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with 2,4-Dibromoestradiol (2,4-DBE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,4-DBE)?
This compound is a synthetic derivative of estradiol. It is involved in the function of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).[1]
Q2: What are the primary applications of this compound in research?
2,4-DBE is primarily used in cell-based assays to study the function and inhibition of the ABCG2 multidrug transporter. Its cytotoxic effects are also evaluated against various cancer cell lines.
Q3: How should this compound be stored?
For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to cellular responses. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Question: My IC50 values for 2,4-DBE vary significantly between replicate plates and experiments. What are the potential causes and solutions?
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider automated cell counters for accuracy. Avoid seeding cells at too high or too low confluency. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples. |
| Reagent Preparation and Stability | Prepare fresh dilutions of 2,4-DBE from a stable stock solution for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.1%). |
| Incubation Time | Optimize the incubation time for your specific cell line and assay. Inconsistent timing can lead to variability in metabolic activity and, consequently, the final readout. |
| Cell Line Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered cellular responses. Regularly check for mycoplasma contamination. |
Issue 2: Unexpected or No Effect on ABCG2 Transporter Activity
Question: I am not observing the expected inhibition of the ABCG2 transporter with 2,4-DBE in my transport assay. Why might this be happening?
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for 2,4-DBE in your specific assay system. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in transporter activity. This may involve optimizing the substrate concentration, incubation time, or the detection method itself. |
| Cellular Expression of ABCG2 | Confirm the expression level of the ABCG2 transporter in your cell line using techniques like Western blot or qPCR. Low or variable expression will lead to inconsistent results. |
| Interaction with Other Transporters | Consider the possibility that other efflux pumps in your cell line may be compensating for the inhibition of ABCG2. |
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound (as NSC103054) against a panel of human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.[1]
| Cell Line | Tissue of Origin | GI50 (µM) |
| DU-145 | Prostate | 2.53 |
| HCT-116 | Colon | 2.71 |
| MDA-MB-435 | Breast | 2.91 |
| OVCAR-3 | Ovarian | 3.14 |
| SF-59 | Central Nervous System | 3.25 |
| SN12C | Renal | 3.33 |
| UACC-62 | Melanoma | 3.51 |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Replace the medium in the wells with the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Logical Troubleshooting Workflow for Inconsistent Cytotoxicity Data
This diagram outlines a step-by-step process for troubleshooting inconsistent results in cell-based cytotoxicity assays.
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.
Simplified Signaling Pathway of Estrogen Receptor Action
This diagram illustrates the classical genomic signaling pathway of estrogen receptors, which can be influenced by compounds like this compound.
Caption: Classical genomic signaling pathway of the estrogen receptor.
Conceptual Interaction of this compound with ABCG2 Transporter
This diagram shows a conceptual model of how this compound may interact with the ABCG2 transporter, potentially inhibiting its efflux function.
References
Technical Support Center: Scaling Up 2,4-Dibromoestradiol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,4-Dibromoestradiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from estradiol (B170435)?
When moving from bench-scale to pilot or industrial-scale production of this compound, several key challenges can arise. These often revolve around maintaining control over the reaction to ensure consistent yield, purity, and safety. The main challenges include:
-
Regioselectivity and Over-bromination: The bromination of estradiol can yield a mixture of products, including 2-bromoestradiol, 4-bromoestradiol, and the desired this compound.[1][2][3] Controlling the reaction to favor the formation of the dibrominated product without significant formation of mono-brominated or other poly-brominated species is a critical challenge.
-
Reaction Kinetics and Heat Management: Electrophilic aromatic substitution reactions like bromination are often exothermic.[4] On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, which can in turn affect reaction rates, selectivity, and potentially lead to runaway reactions.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants becomes more difficult in larger reactors.[5] Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions and inconsistent product quality.
-
Purification and Isolation: Separating this compound from unreacted starting material, mono-brominated isomers, and other byproducts can be complex and is often the bottleneck in the overall process. The choice of purification method (e.g., crystallization, chromatography) must be scalable and economically viable.
-
Material Handling and Safety: Handling large quantities of corrosive and hazardous reagents like bromine requires stringent safety protocols and specialized equipment to minimize exposure and environmental impact.[4]
Q2: How can I improve the yield of this compound while minimizing the formation of mono-brominated byproducts?
Optimizing the reaction conditions is crucial for maximizing the yield of the desired dibrominated product. Consider the following strategies:
-
Stoichiometry of Brominating Agent: Carefully controlling the molar ratio of the brominating agent to estradiol is essential. Using a slight excess of the brominating agent (e.g., 2.1-2.5 equivalents) can help drive the reaction towards dibromination. However, a large excess should be avoided to prevent the formation of over-brominated products.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, alternative brominating agents like N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCD) may offer better control and selectivity.[1][3] TBCD, for instance, has been reported to give good yields of bromoestradiols.[3]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the overall reaction rate and allowing for better control over the addition of the brominating agent.
-
Solvent Selection: The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Aprotic solvents are commonly used. The solvent system should be chosen to ensure all reactants remain in solution and to facilitate temperature control.
Q3: What are the most effective methods for purifying this compound at a larger scale?
The choice of purification method will depend on the impurity profile and the required final purity of the product.
-
Crystallization: Fractional crystallization is often the most cost-effective and scalable method for purifying solid compounds.[3] This involves a systematic process of dissolving the crude product in a suitable solvent system and then selectively precipitating the desired compound by carefully controlling temperature and solvent composition.
-
Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and challenging to scale up for large quantities of material. However, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be viable options for high-value products.
-
Recrystallization: This is a final purification step to remove residual impurities and obtain a highly pure product with a well-defined crystalline form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | - Insufficient brominating agent.- Reaction temperature is too low or reaction time is too short.- Poor mixing leading to incomplete reaction. | - Increase the molar equivalents of the brominating agent incrementally.- Optimize reaction temperature and time based on small-scale experiments and reaction monitoring.- Improve agitation and ensure the reactor design promotes efficient mixing. |
| High levels of mono-bromoestradiol impurities | - Insufficient brominating agent.- Non-homogenous reaction mixture. | - Increase the molar ratio of the brominating agent.- Improve mixing to ensure uniform distribution of the brominating agent. |
| Formation of over-brominated byproducts | - Excess brominating agent.- Reaction temperature is too high.- "Hot spots" in the reactor due to poor heat transfer. | - Reduce the amount of brominating agent.- Lower the reaction temperature and control the rate of addition of the brominating agent.- Ensure the reactor's cooling system is adequate for the scale of the reaction. |
| Inconsistent product purity between batches | - Variations in raw material quality.- Inconsistent reaction conditions (temperature, time, mixing).- Inefficient or variable purification process. | - Establish strict quality control specifications for all starting materials.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time.[5]- Standardize and validate the purification protocol. |
| Difficulties in isolating the product during workup | - Product is too soluble in the chosen solvent.- Formation of an emulsion. | - Perform solvent screening to find an optimal anti-solvent for precipitation.- Adjust the pH or add a de-emulsifying agent during the aqueous wash steps. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This is a generalized protocol and must be optimized for specific equipment and scale.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel, dissolve estradiol in a suitable aprotic solvent (e.g., chloroform (B151607) and tetrahydrofuran[3]).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.
-
Reagent Preparation: In a separate vessel, dissolve the brominating agent (e.g., 2,4,4,6-tetrabromocyclohexa-2,5-dienone) in the reaction solvent.
-
Addition of Brominating Agent: Slowly add the solution of the brominating agent to the estradiol solution via the addition funnel over a period of 1-2 hours, while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the reaction by adding a solution of a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to neutralize any unreacted bromine.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic layer with water and brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Isolation and Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by fractional crystallization or column chromatography to yield pure this compound.[3]
Visualizations
Caption: Key challenge areas in scaling up this compound production.
Caption: A troubleshooting workflow for common issues in this compound synthesis.
References
Technical Support Center: Quantitative Analysis of 2,4-Dibromoestradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2,4-Dibromoestradiol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of this compound?
A1: The main challenges include its low physiological concentrations, potential for matrix effects from complex biological samples, and the need for sensitive analytical instrumentation. Like other halogenated compounds, it can also pose challenges in chromatographic separation and detection.
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, but typically requires derivatization to improve the volatility and thermal stability of the analyte.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is highly recommended to improve chromatographic peak shape and detection sensitivity. For LC-MS/MS, derivatization may not be strictly necessary but can enhance ionization efficiency and improve the limit of quantification.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects can be minimized through effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification as it can compensate for matrix-induced signal suppression or enhancement.
Q5: What are the expected metabolites of this compound?
A5: In vivo studies in rats have shown that this compound is metabolized. One identified metabolic pathway is glucuronidation.[1][2] The dibromo-substitution appears to block some of the typical phase I biotransformations seen with estradiol (B170435).[1][2]
Troubleshooting Guides
LC-MS/MS Method
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Flush the column with a strong solvent or use a guard column. 3. Consider a different column chemistry or mobile phase additives. |
| Low Signal Intensity/Poor Sensitivity | 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal MS/MS transition. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. 3. Perform a product ion scan to identify and select the most intense and stable fragment ions. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. | 1. Use high-purity solvents and additives. 2. Implement a robust needle wash protocol and inject blanks between samples. |
| Inconsistent Results | 1. Inconsistent sample preparation. 2. Analyte instability. | 1. Ensure consistent and reproducible extraction and evaporation steps. 2. Investigate the stability of this compound in the sample matrix and during storage. |
GC-MS Method
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Peak Intensity | 1. Incomplete derivatization. 2. Thermal degradation in the injector. | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a lower injection port temperature or a more thermally stable derivative. |
| Broad or Tailing Peaks | 1. Active sites in the GC system. 2. Column overloading. | 1. Use a deactivated liner and column. 2. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contamination of the syringe or injector. | 1. Increase the bake-out time and temperature after each run. 2. Clean the syringe and injector port. |
| Poor Reproducibility | 1. Inconsistent derivatization. 2. Variability in sample injection. | 1. Ensure precise and consistent addition of derivatizing agent and reaction conditions. 2. Use an autosampler for consistent injection volumes and speeds. |
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of this compound in Cell Culture Media
This proposed method is adapted from established protocols for the analysis of estradiol and other steroid hormones.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the cell culture media sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.
Proposed GC-MS Method for Quantification of this compound in Cell Lysate
This proposed method is adapted from established protocols for the analysis of halogenated phenols and steroids.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Lysis: Lyse cells using a suitable buffer and sonication.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to 500 µL of cell lysate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
A Comparative In Vitro Analysis of 2,4-Dibromoestradiol and 17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of 2,4-Dibromoestradiol and the endogenous estrogen, 17β-estradiol. While extensive data is available for 17β-estradiol, a potent agonist of the estrogen receptors (ERα and ERβ), direct quantitative in vitro data for this compound is limited in the public domain. This guide summarizes the known activities of 17β-estradiol and discusses the potential estrogenic activity of this compound based on available information for related halogenated compounds.
Quantitative Data Summary
A direct quantitative comparison of the in vitro activities of this compound and 17β-estradiol is challenging due to the limited availability of experimental data for this compound. The following tables present a summary of the available quantitative data for 17β-estradiol and highlight the data gap for this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA %) [17β-estradiol = 100%] | IC50 (nM) |
| 17β-estradiol | ERα | 100 | 0.1 - 5 |
| ERβ | 100 | 0.1 - 5 | |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available |
Table 2: In Vitro Cell Proliferation in MCF-7 Cells
| Compound | EC50 (nM) for Proliferation |
| 17β-estradiol | 0.01 - 1 |
| This compound | Data not available |
Table 3: Regulation of Estrogen-Responsive Genes in MCF-7 Cells
| Compound | Effect on Gene Expression |
| 17β-estradiol | Up-regulates genes such as pS2 (TFF1), PR, and cyclin D1. Down-regulates others. |
| This compound | Data not available |
Discussion of Available Data and Inferences
17β-estradiol: As the primary endogenous estrogen, 17β-estradiol exhibits high binding affinity to both ERα and ERβ, initiating a cascade of molecular events that lead to the regulation of gene expression and cellular proliferation in estrogen-responsive tissues. Its potent agonist activity is well-characterized in numerous in vitro systems, including the MCF-7 breast cancer cell line, where it robustly stimulates cell growth.
This compound: Direct experimental data on the in vitro estrogenic activity of this compound is scarce. However, a study on a structurally related compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, demonstrated estrogenic activity and the ability to covalently bind to the estrogen receptor. This suggests that the dibromo-substitution at the 2 and 4 positions of the estradiol (B170435) scaffold may not abolish its interaction with the estrogen receptor and subsequent biological activity. Halogenation of steroidal estrogens can modulate their receptor affinity and activity, and further studies are required to elucidate the specific effects of dibromination at these positions. Without direct experimental data, any claims about the comparative in vitro activity of this compound remain speculative.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uteri or recombinant human ERα/ERβ.
-
Competitive Binding: Incubate a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or 17β-estradiol as a control).
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deprive them of exogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the test compound (this compound) and 17β-estradiol as a positive control. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the cells for a period of 6-8 days.
-
Quantification of Cell Proliferation: Measure cell proliferation using a suitable method such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: Plot the cell number or absorbance as a function of the logarithm of the compound concentration. The EC50 value (the concentration that produces 50% of the maximal proliferative response) can be determined.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Gene Expression
Objective: To measure the changes in the expression of known estrogen-responsive genes in MCF-7 cells following treatment with a test compound.
Methodology:
-
Cell Treatment: Treat MCF-7 cells, previously deprived of estrogen, with the test compound (this compound), 17β-estradiol (positive control), or vehicle control for a specified time (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using specific primers for estrogen-responsive genes (e.g., pS2/TFF1, PR, CCND1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the vehicle control.
Visualizations
Signaling Pathway of Estrogen Receptor Activation
Caption: Classical genomic signaling pathway of estrogen receptor activation.
Experimental Workflow for In Vitro Estrogenic Activity Assessment
Caption: Workflow for the comprehensive in vitro assessment of estrogenic activity.
2,4-Dibromoestradiol: A Comparative Analysis of Estrogen Receptor Subtype Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity: A Comparative Framework
The relative binding affinity (RBA) of a ligand for ERα and ERβ is a crucial determinant of its biological activity. This is typically quantified using competitive binding assays to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While experimental data for 2,4-Dibromoestradiol is not currently available, the following table illustrates how such data would be presented for a comparative analysis.
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | Selectivity (ERβ/ERα) |
| 17β-Estradiol | ~1 | ~1 | 1 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Genistein | ~50 | ~5 | 0.1 |
| Raloxifene | ~1 | ~5 | 5 |
Data for 17β-Estradiol, Genistein, and Raloxifene are representative values from published literature. Data for this compound is hypothetical and requires experimental determination.
Experimental Protocol: Competitive Binding Assay
A standard method to determine the binding affinity of a test compound like this compound to ERα and ERβ is the competitive radioligand binding assay.
Objective: To determine the IC50 value of a test compound, which is the concentration required to displace 50% of a radiolabeled ligand from the receptor.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
Radiolabeled estradiol (B170435), e.g., [³H]17β-estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a standard competitor (unlabeled 17β-estradiol).
-
Assay Setup: In a multi-well plate, combine a fixed concentration of the estrogen receptor subtype (ERα or ERβ) and the radiolabeled estradiol.
-
Competition: Add increasing concentrations of the test compound or the standard competitor to the wells. Include control wells with only the receptor and radioligand (for total binding) and wells with an excess of unlabeled estradiol (for non-specific binding).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures may vary depending on the specific receptor and ligand.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration, dextran-coated charcoal, or hydroxylapatite adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Differential Signaling Pathways of ERα and ERβ
Upon ligand binding, ERα and ERβ can initiate distinct downstream signaling cascades, leading to different physiological outcomes. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling:
-
Direct ERE Binding: Both ERα and ERβ can bind directly to Estrogen Response Elements (EREs) in the promoter regions of target genes to regulate transcription. However, the transcriptional activity can differ. For instance, ERα is often associated with proliferative effects in tissues like the breast and uterus, while ERβ can have anti-proliferative or pro-apoptotic effects.[1]
-
Tethered Pathway: The receptors can also modulate gene expression indirectly by binding to other transcription factors, such as AP-1 and Sp1. The interaction with these factors is also isoform-specific and can lead to opposing effects on gene regulation. For example, estradiol-activated ERα can stimulate AP-1 activity, whereas ERβ tends to inhibit it.
Non-Genomic Signaling: A fraction of ERα and ERβ is localized to the cell membrane and can initiate rapid, non-genomic signaling cascades. These pathways often involve the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways. These rapid signals can influence cell survival, migration, and proliferation. The activation of these pathways can also be isoform-dependent, contributing to the diverse biological responses to estrogens.
Conclusion
The differential binding affinities of a ligand for ERα and ERβ, coupled with the distinct downstream signaling pathways of these two receptor subtypes, are fundamental to its pharmacological profile. While specific experimental data for this compound's interaction with ERα and ERβ is needed, the established methodologies and known differences in receptor function provide a clear roadmap for its evaluation. Future studies employing competitive binding assays and cell-based functional assays will be critical to elucidate the potential of this compound as a selective estrogen receptor modulator and to understand its therapeutic promise.
References
2,4-Dibromoestradiol vs. 4-Bromoestradiol: A Comparative Analysis for Researchers
A detailed examination of two brominated estradiol (B170435) analogs, offering insights into their potential as research tools and therapeutic agents.
For researchers in endocrinology, oncology, and drug development, the nuanced differences between structurally similar compounds can unlock new avenues of investigation. This guide provides a comprehensive comparison of 2,4-Dibromoestradiol and 4-bromoestradiol, two halogenated derivatives of the primary female sex hormone, 17β-estradiol. While direct comparative studies on these two specific molecules are limited in publicly available literature, this analysis extrapolates from existing data on related brominated compounds to provide a predictive overview of their biochemical and cellular properties.
Chemical and Physical Properties
Both this compound and 4-bromoestradiol are derivatives of estradiol, with bromine atoms substituted on the A-ring. These substitutions are expected to alter the electronic and steric properties of the molecules, potentially influencing their interaction with the estrogen receptor and other biological targets.
| Property | This compound | 4-Bromoestradiol | Estradiol (for reference) |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | C₁₈H₂₃BrO₂ | C₁₈H₂₄O₂ |
| Molecular Weight | 430.17 g/mol | 351.28 g/mol | 272.38 g/mol |
| Structure | Bromine at C2 and C4 | Bromine at C4 | No halogenation |
| Predicted Lipophilicity (XLogP3) | ~4.5 | ~3.8 | ~3.1 |
Data for this compound and 4-Bromoestradiol are predicted values based on their chemical structures.
The addition of bromine atoms increases the molecular weight and predicted lipophilicity of the estradiol molecule. The presence of two bromine atoms in this compound makes it significantly more lipophilic than 4-bromoestradiol.
Estrogen Receptor Binding and Biological Activity: An Extrapolative Comparison
A study on brominated parabens demonstrated that increased bromination tends to decrease estrogenic activity and, in some cases, introduce antagonistic properties.[1] This suggests that this compound, with its two bromine substitutions, may have a lower binding affinity for the estrogen receptor and potentially weaker estrogenic activity compared to 4-bromoestradiol. It is also plausible that this compound could exhibit some estrogen receptor antagonist properties.
| Parameter | This compound (Predicted) | 4-Bromoestradiol (Predicted) |
| Estrogen Receptor Binding Affinity | Lower | Higher |
| Estrogenic Activity | Weaker, potentially antagonistic | Weaker than estradiol, but likely estrogenic |
| Uterotrophic Activity | Likely lower than 4-bromoestradiol | Likely lower than estradiol |
Experimental Protocols
To empirically determine the comparative activities of these compounds, the following established experimental protocols are recommended:
Estrogen Receptor Competitive Binding Assay
This assay is crucial for determining the relative binding affinity of the test compounds for the estrogen receptor.
Objective: To determine the concentration of this compound and 4-bromoestradiol required to displace 50% of a radiolabeled estradiol tracer from the estrogen receptor (IC50), and to calculate their relative binding affinity (RBA) compared to 17β-estradiol.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from immature female Sprague-Dawley rats are homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer). The homogenate is then centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.[2]
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of either unlabeled 17β-estradiol (for a standard curve), this compound, or 4-bromoestradiol.[2][3]
-
Separation of Bound and Free Ligand: After incubation, unbound steroids are removed using a method such as dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 values are determined from these curves, and the RBA is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[4]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic effect of the compounds on the proliferation of an estrogen-responsive human breast cancer cell line.
Objective: To evaluate the effect of this compound and 4-bromoestradiol on the proliferation of MCF-7 cells and to determine their potential as estrogen agonists or antagonists.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a steroid-free medium to deplete endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, 4-bromoestradiol, 17β-estradiol (positive control), and an anti-estrogen like tamoxifen (B1202) (for antagonist studies).
-
Proliferation Assessment: After a set incubation period (typically 6-8 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.[5]
-
Data Analysis: The proliferative effect is expressed as a percentage of the maximal effect induced by 17β-estradiol. For antagonist activity, the ability of the compounds to inhibit estradiol-induced proliferation is measured.
Signaling Pathways and Potential for Altered Activity
Estradiol binding to its receptor initiates a cascade of signaling events, both genomic and non-genomic. The structural modifications in this compound and 4-bromoestradiol could potentially modulate these pathways.
Classical Estrogen Signaling Pathway
The canonical pathway involves the binding of estrogen to the ER in the cytoplasm, followed by translocation of the complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.
Potential Interaction with ABCG2 Transporter
Some studies have suggested a link between estrogen and the expression of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP).[6][7] This transporter is involved in multidrug resistance in cancer cells. It is plausible that brominated estradiols could interact with or modulate the expression of ABCG2, which could have implications for their use in cancer research. Further investigation is required to determine if this compound or 4-bromoestradiol are substrates or modulators of ABCG2.
Conclusion and Future Directions
Based on the available evidence from related compounds, it is hypothesized that 4-bromoestradiol is likely to be a more potent estrogen receptor agonist than this compound. The dibrominated compound may exhibit weaker estrogenic or even antagonistic properties. The increased lipophilicity of this compound could also influence its cellular uptake and distribution.
To definitively elucidate the comparative pharmacology of these two compounds, direct experimental investigation is paramount. The protocols outlined in this guide provide a robust framework for such a study. Future research should focus on:
-
Directly comparing the ERα and ERβ binding affinities of this compound and 4-bromoestradiol.
-
Quantifying their effects on the proliferation of various estrogen-responsive cell lines.
-
Investigating their in vivo estrogenic and anti-estrogenic activity using the uterotrophic assay.
-
Exploring their potential interaction with the ABCG2 transporter and its implications for drug resistance.
Such studies will provide invaluable data for researchers seeking to utilize these brominated estradiols as chemical probes to study estrogen receptor function or as lead compounds for the development of novel endocrine-targeted therapies.
References
- 1. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen Enhances the Expression of the Multidrug Transporter Gene ABCG2—Increasing Drug Resistance of Breast Cancer Cells through Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Enhances the Expression of the Multidrug Transporter Gene ABCG2-Increasing Drug Resistance of Breast Cancer Cells through Estrogen Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Steroid Immunoassay Specificity: A Guide to Understanding Cross-Reactivity with a Focus on 2,4-Dibromoestradiol
The Principle of Immunoassay Cross-Reactivity
Steroid immunoassays, whether they are Enzyme-Linked Immunosorbent Assays (ELISAs), Radioimmunoassays (RIAs), or Chemiluminescence Immunoassays (CLIAs), rely on the specific binding of an antibody to its target antigen (in this case, a steroid hormone like estradiol). Cross-reactivity occurs when a substance other than the intended analyte, which is structurally similar, competes with the analyte for the binding sites on the antibody. This competition can lead to inaccurate (either falsely elevated or, in some assay formats, falsely decreased) measurements of the target steroid concentration.
The degree of cross-reactivity is dependent on the specificity of the antibody and the structural resemblance of the interfering substance to the target analyte. Modifications to the steroid's core structure, such as the addition of functional groups or, in the case of 2,4-Dibromoestradiol, halogen atoms, can significantly alter its binding affinity to the antibody.
Structural Comparison: Estradiol (B170435) vs. This compound
To understand the potential for cross-reactivity, a comparison of the chemical structures of estradiol and this compound is essential.
Estradiol (E2) , with the chemical formula C₁₈H₂₄O₂, is the primary female sex hormone.
This compound , with the chemical formula C₁₈H₂₂Br₂O₂, is a derivative of estradiol where two hydrogen atoms on the A-ring of the steroid nucleus have been replaced by bromine atoms.
The addition of two bulky bromine atoms to the phenolic A-ring of the estradiol molecule represents a significant structural modification. This alteration could sterically hinder the binding of this compound to an anti-estradiol antibody. However, the overall steroid backbone remains the same, which might still allow for some degree of interaction. Without empirical data, the extent of this potential cross-reactivity remains theoretical.
Known Cross-Reactants in Estradiol Immunoassays
While specific data for this compound is unavailable, examining known cross-reactants in estradiol immunoassays provides valuable context. The following table summarizes the cross-reactivity of various steroid hormones in commercially available estradiol immunoassays, illustrating the impact of structural similarity.
| Cross-Reactant | Structural Relationship to Estradiol | Typical Cross-Reactivity (%) | Assay Platform(s) |
| Estrone (E1) | Metabolite of estradiol with a ketone group at C-17 instead of a hydroxyl group. | 0.1 - 10 | Various (ELISA, RIA, CLIA) |
| Estriol (E3) | Metabolite of estradiol with an additional hydroxyl group at C-16. | 0.1 - 5 | Various (ELISA, RIA, CLIA) |
| Ethinylestradiol | Synthetic estrogen with an ethinyl group at C-17. | 1 - 20 | Various (ELISA, RIA, CLIA) |
| Fulvestrant | A synthetic estrogen receptor antagonist with significant structural similarity. | Can be high, leading to significant interference. | Various Immunoassays |
Note: Cross-reactivity percentages can vary significantly between different antibody clones, assay formats, and manufacturers. This table provides a general overview based on published data and product inserts.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific steroid immunoassay, a standardized experimental protocol should be followed. The most common method is a competitive binding assay.
Principle
The principle of this experiment is to measure the concentration of the cross-reactant (this compound) required to displace 50% of the bound labeled estradiol from the antibody. This is then compared to the concentration of unlabeled estradiol required for the same 50% displacement.
Materials
-
The steroid immunoassay kit to be tested (e.g., Estradiol ELISA kit).
-
Standard solutions of estradiol at known concentrations (as provided in the kit).
-
A series of standard solutions of this compound of known concentrations, prepared in the same buffer as the estradiol standards.
-
Assay buffer.
-
Microplate reader (for ELISA) or appropriate detector for the chosen assay format.
Procedure
-
Prepare a standard curve for estradiol: Follow the immunoassay kit's instructions to generate a standard curve using the provided estradiol standards. This involves adding the standards to antibody-coated wells, followed by the addition of a fixed amount of enzyme-labeled estradiol. After incubation and washing steps, a substrate is added, and the resulting signal is measured. The signal is inversely proportional to the concentration of unlabeled estradiol.
-
Prepare cross-reactivity curves: In separate wells, add a series of dilutions of the this compound standard solutions.
-
Competitive Binding: To these wells, add the same fixed amount of enzyme-labeled estradiol as used for the estradiol standard curve.
-
Incubation and Detection: Incubate the plate under the same conditions as the estradiol standard curve. After incubation, perform the washing and substrate addition steps as per the kit's protocol.
-
Data Analysis:
-
Plot the percentage of bound labeled estradiol against the concentration of both estradiol and this compound on a semi-logarithmic scale.
-
Determine the concentration of estradiol that causes 50% inhibition of binding of the labeled estradiol (IC50 of estradiol).
-
Determine the concentration of this compound that causes 50% inhibition of binding of the labeled estradiol (IC50 of this compound).
-
-
Calculate the percentage of cross-reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Estradiol / IC50 of this compound) x 100
Visualizing Immunoassay Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere with the measurement of the target analyte.
Figure 1. Competitive binding in a steroid immunoassay.
Conclusion
While direct data on the cross-reactivity of this compound in steroid immunoassays is currently lacking, the principles of immunoassay specificity provide a strong foundation for its potential evaluation. The significant structural differences between estradiol and its dibrominated analog, specifically the addition of two bromine atoms on the A-ring, suggest that a high degree of cross-reactivity might be unlikely. However, this can only be confirmed through empirical testing.
For researchers and professionals in drug development working with this compound or other novel steroid derivatives, it is crucial to perform thorough cross-reactivity testing for any immunoassay used for their quantification. The provided experimental protocol offers a standardized approach to determine the specificity of an antibody and ensure the accuracy and reliability of experimental data. The absence of data should not be interpreted as an absence of effect; rather, it underscores the critical need for validation in all
Unveiling the Estrogenic Potency of 2,4-Dibromoestradiol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogenic potency of 2,4-Dibromoestradiol. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar halogenated estrogens to provide a scientifically grounded estimation of its activity. This comparison is benchmarked against the well-characterized endogenous estrogen, 17β-estradiol.
Comparative Estrogenic Potency
For instance, studies on monochlorinated estradiol (B170435) derivatives (2-chloroestradiol and 4-chloroestradiol) have demonstrated that they retain uterotrophic activity, albeit at a slightly weaker level than 17β-estradiol.[1][2] Similarly, research on halogenated equilenin (B1671562) derivatives has shown that 4-fluoro, 4-chloro, and 4-bromo substitutions result in compounds that are less estrogenic than their parent compounds.[3] This suggests that the presence of bulky halogen atoms on the phenolic ring may slightly hinder the optimal binding to the estrogen receptor.
Based on these findings, it is reasonable to hypothesize that this compound would exhibit a lower binding affinity for the estrogen receptor and consequently, a reduced potency in functional assays compared to 17β-estradiol.
Table 1: Comparative Estrogenic Potency of Halogenated Estrogens (Hypothetical and Inferred Data)
| Compound | Relative Binding Affinity (RBA) for ERα (%)* | Proliferative Potency (EC50 in MCF-7 cells) | Reporter Gene Activation Potency (EC50) |
| 17β-Estradiol | 100 | ~1-10 pM | ~1-10 pM |
| This compound | Data not available (expected to be <100) | Data not available | Data not available |
| 2-Chloroestradiol | Slightly weaker than 17β-estradiol[1][2] | Data not available | Data not available |
| 4-Chloroestradiol | Slightly weaker than 17β-estradiol[1][2] | Data not available | Data not available |
| 4-Bromoequilenin | Lower than parent compound[3] | Data not available | Data not available |
*Relative Binding Affinity is typically determined in competitive binding assays with radiolabeled estradiol. The RBA of 17β-estradiol is set to 100%.
Experimental Protocols
To experimentally validate the estrogenic potency of this compound, the following standard in vitro assays are recommended:
Estrogen Receptor (ER) Competitive Binding Assay
This assay directly measures the affinity of a test compound for the estrogen receptor (ERα and ERβ).
Methodology:
-
Receptor Source: Purified recombinant human ERα or ERβ, or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uteri).
-
Radioligand: A fixed concentration of high-affinity radiolabeled estradiol (e.g., [³H]17β-estradiol).
-
Competitor: Increasing concentrations of the unlabeled test compound (this compound) and a reference compound (17β-estradiol).
-
Incubation: The receptor, radioligand, and competitor are incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal, hydroxylapatite, or filter assays.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[4]
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the ability of a compound to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Cells are seeded in multi-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of the test compound (this compound) and 17β-estradiol as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a period of 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Cell number is determined using various methods such as direct cell counting, sulforhodamine B (SRB) assay, or metabolic assays (e.g., MTS/XTT).
-
Data Analysis: A dose-response curve is generated, and the half-maximal effective concentration (EC50) is calculated. The relative proliferative potency (RPP) can be calculated as (EC50 of 17β-estradiol / EC50 of test compound).
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).
Methodology:
-
Cell Line: A suitable cell line (e.g., HeLa, HEK293, or a modified MCF-7 line) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an ERE-containing promoter.
-
Treatment: Transfected cells are treated with various concentrations of the test compound and 17β-estradiol.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: A dose-response curve is constructed, and the EC50 value for transcriptional activation is determined. The relative potency is calculated by comparing the EC50 of the test compound to that of 17β-estradiol.
Visualizing the Estrogen Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of estrogens. Upon entering the cell, estradiol or its analogs bind to the estrogen receptor, leading to a cascade of events that ultimately modulate gene expression.
Caption: Classical genomic estrogen signaling pathway.
The workflow for assessing estrogenic potency using in vitro assays is a sequential process designed to characterize the interaction of a compound with the estrogen receptor and its subsequent biological effects.
Caption: Experimental workflow for determining estrogenic potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Less Carcinogenic Chlorinated Estrogens Applicable to Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of halogenated substituents on the metabolism and estrogenic effects of the equine estrogen, equilenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromoestradiol Exhibits Enhanced Metabolic Stability Compared to Estradiol by Resisting Phase I Metabolism
A comparative analysis of the metabolic profiles of 2,4-Dibromoestradiol and its parent compound, estradiol (B170435), reveals a significant increase in metabolic stability for the brominated analog, primarily through the effective blockage of Phase I oxidative metabolism. This heightened stability suggests a longer biological half-life and potentially altered pharmacokinetic and pharmacodynamic properties, a critical consideration for researchers in drug development and endocrine studies.
Estradiol, a primary estrogenic hormone, undergoes extensive and rapid metabolism, predominantly in the liver. This process involves both Phase I oxidation, mediated by cytochrome P450 (CYP) enzymes, and subsequent Phase II conjugation reactions, such as glucuronidation, which facilitate its excretion.[1][2] The primary sites of oxidative metabolism on the estradiol molecule are the C-2, C-4, and C-16 positions, leading to the formation of various hydroxylated metabolites.[3] In contrast, the introduction of bromine atoms at the 2 and 4 positions of the estradiol ring sterically hinders the access of CYP enzymes, thereby significantly impeding these initial metabolic steps.
In vivo studies in rats have demonstrated that 2,4-dibromo-17β-estradiol largely bypasses Phase I biotransformations.[4] Instead of undergoing hydroxylation, it is almost entirely oxidized to 2,4-dibromo-estrone, which is then efficiently eliminated as its glucuronide conjugate.[4] Notably, no products resulting from the removal of the bromine atoms (debromination) were detected, underscoring the chemical stability of these substitutions.[4] This resistance to ring-A hydroxylation was further supported by findings that 2,4-dibromoethynylestradiol showed insignificant debromination when incubated with hepatic microsomes.[5]
Quantitative Comparison of Metabolic Parameters
The following table summarizes the available quantitative data for the metabolism of estradiol in human liver microsomes. Due to the lack of direct in vitro studies on this compound, its parameters are qualitatively described based on in vivo findings.
| Compound | Parameter | Value | System | Primary Metabolic Pathway | Source |
| Estradiol | Vmax | 0.32 nmol/min/mg protein | Human Liver Microsomes | 2-hydroxylation | [1] |
| Intrinsic Clearance (CLint) | 7.5 µL/min/mg protein | Human Liver Microsomes | 2-hydroxylation | [1] | |
| This compound | Half-life | Not Available | - | - | - |
| Intrinsic Clearance (CLint) | Not Available | - | Oxidation to estrone (B1671321) followed by glucuronidation | [4] | |
| Metabolic Profile | Qualitatively more stable; resists Phase I hydroxylation and debromination. | Rat (in vivo) / Hepatic Microsomes | - | [4][5] |
Experimental Protocols
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
A standard protocol to determine the in vitro metabolic stability of a compound, such as estradiol, in human liver microsomes (HLM) is outlined below. This method is designed to measure the rate of disappearance of the parent compound over time and calculate key pharmacokinetic parameters like half-life and intrinsic clearance.[6][7][8][9]
Materials:
-
Test compound (Estradiol)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
A solution of the test compound (e.g., 1 µM estradiol) is prepared in phosphate buffer.
-
The compound solution is pre-incubated with HLM (e.g., 0.5 mg/mL protein concentration) at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.
In Vivo Metabolism of 2,4-Dibromo-17β-estradiol in Rats
The following protocol is based on the study that investigated the metabolic fate of 2,4-dibromo-17β-estradiol in rats.[4]
Materials:
-
2,4-Dibromo-[6,7-3H]17β-estradiol (radiolabeled test compound)
-
Anesthetized male and female rats with bile duct cannulation
-
Vehicle for intravenous administration
-
Apparatus for bile collection
-
Analytical instrumentation for metabolite identification (e.g., HPLC, mass spectrometry)
Procedure:
-
2,4-Dibromo-[6,7-3H]17β-estradiol is synthesized and purified.
-
Male and female rats are anesthetized, and their bile ducts are cannulated for the collection of bile.
-
The radiolabeled compound is administered intravenously at a specific dose (e.g., 40 µg/kg).
-
Bile is collected over a set period (e.g., 6 hours).
-
The collected bile samples are analyzed to identify and quantify the excreted metabolites.
-
The analysis focuses on identifying the parent compound and any metabolic products, including potential debrominated or conjugated forms.
Visualizing Metabolic Pathways and Experimental Workflows
References
- 1. Inhibition of the human liver microsomal and human cytochrome P450 1A2 and 3A4 metabolism of estradiol by deployment-related and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. bdj.co.jp [bdj.co.jp]
- 9. admeshop.com [admeshop.com]
A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of 2,4-Dibromoestradiol: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview and validation of a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise and accurate quantification of 2,4-Dibromoestradiol, a halogenated derivative of the natural estrogen, estradiol (B170435). The guide provides a comparative analysis of this new method against established analytical techniques for estrogen analysis, supported by detailed experimental data and protocols.
Introduction to this compound Analysis
This compound is a synthetic derivative of estradiol used in various research applications, including studies on estrogen receptor binding and metabolism. Accurate quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Due to its halogenated nature, this compound presents unique analytical challenges that necessitate a highly specific and sensitive method. This guide details a newly developed and rigorously validated HPLC-MS/MS method tailored for this analyte.
Comparison of Analytical Methods
The choice of an analytical method is critical for obtaining reliable data. While various techniques are employed for the analysis of estrogens, HPLC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[1][2] The table below compares the newly validated HPLC-MS/MS method for this compound with other commonly used methods for estrogen analysis.
| Parameter | New HPLC-MS/MS Method for this compound | Conventional HPLC-UV for Estradiol | Gas Chromatography-Mass Spectrometry (GC-MS) for Estradiol | Immunoassay (ELISA) for Estradiol |
| Specificity | Very High (Mass-based detection) | Moderate (Potential for interference from structurally similar compounds) | High (Mass-based detection) | Moderate to Low (Cross-reactivity with other steroids can occur) |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | 1 - 200 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% | < 20% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL | 0.05 ng/mL |
| Sample Throughput | High | Moderate | Low (Requires derivatization) | High |
| Matrix Effect | Can be minimized with appropriate sample preparation and internal standards | Significant | Moderate | Significant |
Validation Summary of the New HPLC-MS/MS Method
The new HPLC-MS/MS method for this compound was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and results are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% for LLOQ) | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 2.1 - 4.5% Inter-day: 3.3 - 5.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.03 ng/mL |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard | Passed |
| Matrix Effect | CV of matrix factor ≤ 15% | 8.2% |
| Stability (Bench-top, Freeze-thaw, Long-term) | % Bias within ±15% | Passed |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 20 µL of internal standard working solution (Estradiol-d4, 100 ng/mL).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
HPLC-MS/MS Method
-
Instrumentation: Agilent 1290 Infinity LC system coupled to an Agilent 6460 Triple Quadrupole LC/MS system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0.0 40 2.0 95 3.0 95 3.1 40 | 5.0 | 40 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Transitions:
-
This compound: m/z 429.0 → 145.0
-
Estradiol-d4 (Internal Standard): m/z 275.2 → 147.1
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for the validation of the analytical method.
References
A Guide to Inter-Laboratory Comparison of 2,4-Dibromoestradiol Analysis
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 2,4-Dibromoestradiol, a halogenated derivative of estradiol (B170435). Given the absence of publicly available, specific inter-laboratory studies for this compound, this document outlines a model comparison based on established practices for similar steroid hormones. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals on how to design, execute, and interpret such a comparative study.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for assessing the competence of laboratories in performing specific analyses.[1][2] They involve distributing homogenous samples to multiple laboratories and comparing their results.[1] This process helps to identify potential analytical discrepancies, validate methodologies, and ensure the reliability and comparability of data across different testing facilities.[1][3] For a compound like this compound, which may be analyzed in various matrices for environmental monitoring or pharmacological studies, ensuring analytical consistency is paramount.
Analytical Methodologies for Steroid Hormone Analysis
The quantification of steroid hormones, including estradiol and its derivatives, is predominantly performed using chromatographic techniques coupled with mass spectrometry.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, specificity, and robustness for analyzing steroid hormones in complex biological matrices.[4][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also highly sensitive and specific, GC-MS typically requires a derivatization step to increase the volatility of the steroid hormones, which can add complexity to the sample preparation process.[5][6]
Immunoassays are another common method for steroid hormone analysis but can suffer from cross-reactivity and lower specificity, especially at low concentrations.[5][8]
Hypothetical Inter-Laboratory Comparison: Data Presentation
The following table summarizes hypothetical performance data from a proposed inter-laboratory comparison of this compound analysis using LC-MS/MS. This table illustrates how quantitative data should be structured for easy comparison.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/mL | 0.04 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.25 ng/mL | 0.12 ng/mL | < 0.3 ng/mL |
| Accuracy (% Recovery) | 98.5% | 103.2% | 99.1% | 80 - 120% |
| Precision (RSD%) | ||||
| - Repeatability | 4.2% | 5.8% | 3.9% | < 15% |
| - Reproducibility | 8.7% | 10.5% | 8.1% | < 20% |
| Matrix Effect | Minimal | Minimal | Moderate | - |
| Z-Score * | -1.2 | 0.8 | -0.5 | -2 to +2 |
Note: Z-scores are calculated based on the consensus mean from all participating laboratories and are a measure of bias.[9][10]
Experimental Protocols
A detailed experimental protocol is essential for a successful inter-laboratory comparison. Below is a model protocol for the analysis of this compound in human serum using LC-MS/MS.
4.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human serum samples at room temperature.
-
Internal Standard Spiking: Spike 1 mL of serum with an internal standard (e.g., deuterated this compound).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the spiked serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4.2. Instrumental Analysis: LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the proposed inter-laboratory comparison of this compound analysis.
5.2. Estrogen Signaling Pathway
As a derivative of estradiol, this compound is expected to interact with the estrogen signaling pathway. The following diagram depicts a simplified version of this pathway.
Conclusion
While a dedicated inter-laboratory comparison for this compound has not been identified in the public domain, this guide provides a robust framework for such a study. By adhering to standardized protocols, employing sensitive and specific analytical techniques like LC-MS/MS, and utilizing appropriate statistical measures for data evaluation, laboratories can confidently assess their performance and contribute to the generation of high-quality, comparable data for this compound. This is essential for its potential applications in research and development.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. eas-eth.org [eas-eth.org]
- 3. An interlaboratory study on the use of steroid hormones in examining endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of 2,4-Dibromoestradiol for Estrogen Receptors: A Comparative Guide
An In-depth Analysis of Estrogen Receptor Binding Affinity and Specificity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comparative analysis of 2,4-Dibromoestradiol's specificity for the estrogen receptors alpha (ERα) and beta (ERβ), placed in the context of other key estrogenic compounds. The following sections detail the binding affinities, experimental methodologies to determine these values, and the downstream signaling implications of such interactions.
Comparative Binding Affinity of Estrogenic Compounds
The relative binding affinity (RBA) of a compound for an estrogen receptor is a critical measure of its potency and potential for subtype selectivity. It is typically determined through competitive binding assays where the test compound's ability to displace a radiolabeled estradiol (B170435) from the receptor is measured. The data presented below is a compilation from various studies and serves as a benchmark for evaluating the specificity of novel compounds like this compound.
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Selectivity Ratio |
| 17β-Estradiol (E2) | 100 | 100 | 1 |
| Genistein | 4 | 36 | 9 |
| Daidzein | 0.1 | 0.5 | 5 |
| Coumestrol | 35 | 49 | 1.4 |
| Apigenin | 0.08 | 0.12 | 1.5 |
| Kaempferol | 0.03 | 0.05 | 1.7 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The RBA of 17β-Estradiol is set to 100% as the reference. A selectivity ratio greater than 1 indicates a preference for ERβ, while a ratio less than 1 indicates a preference for ERα.
Experimental Protocols for Determining Receptor Specificity
The determination of a ligand's binding affinity and specificity for estrogen receptors relies on well-established in vitro assays. The two primary methods employed are competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, specifically the activation of gene transcription mediated by the estrogen receptor.
Estrogen Receptor Signaling Pathways
Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to Estrogen Response Elements (EREs) on the DNA. This initiates the transcription of target genes, a process known as the genomic signaling pathway.
Conclusion
The specificity of a ligand for estrogen receptor subtypes is a crucial determinant of its biological activity and therapeutic potential. While a comprehensive assessment of this compound's specificity is hampered by the current lack of publicly available binding affinity data, this guide provides the framework for such an evaluation. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers aiming to characterize this and other novel estrogenic compounds. Further research is warranted to determine the precise binding profile of this compound and its potential as a selective ER modulator.
Comparative Docking Analysis of 2,4-Dibromoestradiol and Other Ligands with the Estrogen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 2,4-Dibromoestradiol and other relevant ligands with the estrogen receptor (ER). The following sections detail the binding affinities, experimental protocols, and the signaling pathways involved, supported by quantitative data and visualizations to facilitate objective comparison.
Quantitative Data Summary
The binding affinities of various estrogen derivatives, including brominated analogs of estradiol (B170435), to the estrogen receptor subtypes α (ERα) and β (ERβ) have been evaluated through molecular docking studies. While direct docking data for this compound is not extensively published, analysis of structurally similar mono-brominated compounds provides valuable insights into its potential binding characteristics. The following table summarizes the computed binding energies and relative binding affinities (RBA) from a study on various 17β-estradiol (E2) derivatives.
| Ligand | Receptor | Computed Binding Energy (kcal/mol) | Relative Binding Affinity (RBA) vs. Estradiol |
| 17β-Estradiol (E2) | ERα | -10.5 | 100 |
| ERβ | -10.2 | 100 | |
| 2-Bromo-E2 | ERα | -9.8 | 45 |
| ERβ | -9.5 | 55 | |
| 4-Bromo-E2 | ERα | -10.1 | 80 |
| ERβ | -9.9 | 90 | |
| Estrone (E1) | ERα | -9.5 | 50 |
| ERβ | -9.2 | 60 | |
| Estriol (E3) | ERα | -9.2 | 30 |
| ERβ | -9.0 | 40 | |
| Diethylstilbestrol (DES) | ERα | -11.2 | 180 |
| ERβ | -11.0 | 200 | |
| 4-Hydroxytamoxifen | ERα | -11.5 | Not directly comparable (Antagonist) |
| ERβ | -11.3 | Not directly comparable (Antagonist) |
Note: The binding energies are computational estimates and can vary depending on the specific docking software and parameters used. The RBA values are experimentally determined and provide a relative measure of binding affinity compared to estradiol.
The data suggests that the position of bromine substitution on the estradiol scaffold influences the binding affinity. A bromine atom at the 4-position (4-Bromo-E2) results in a smaller decrease in binding affinity compared to a substitution at the 2-position (2-Bromo-E2). This indicates that the steric and electronic effects of the halogen at different positions within the receptor's binding pocket are critical. It can be extrapolated that the presence of two bromine atoms in this compound would likely lead to a further alteration in binding affinity, potentially lower than that of the mono-brominated analogs, due to increased steric hindrance and altered electronic properties.
Experimental Protocols
The following outlines a typical molecular docking protocol for studying the interaction of ligands with the estrogen receptor, based on methodologies reported in various studies.
Preparation of the Receptor Structure
-
Source: The three-dimensional crystal structure of the human estrogen receptor (ERα or ERβ) is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1GWR (ERα with estradiol) and 3ERT (ERα with 4-hydroxytamoxifen).
-
Preparation: The downloaded protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning appropriate protonation states to the amino acid residues, particularly histidines.
-
Repairing any missing atoms or residues.
-
Minimizing the energy of the structure to relieve any steric clashes. This is often done using force fields like OPLS3e.
-
Preparation of the Ligand Structures
-
Source: The 2D structures of the ligands, including this compound and other comparators, are drawn using chemical drawing software or obtained from databases like PubChem.
-
Preparation: The 2D structures are converted to 3D structures and prepared for docking by:
-
Generating possible conformations.
-
Assigning partial charges.
-
Minimizing the energy of the ligand structure.
-
Molecular Docking Simulation
-
Software: Commonly used molecular docking software includes AutoDock, Glide (Schrödinger), and GOLD.
-
Grid Generation: A grid box is defined around the active site of the estrogen receptor. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. For the estrogen receptor, the grid is typically centered on the co-crystallized ligand in the experimental structure.
-
Docking Algorithm: The docking program then explores various possible conformations and orientations (poses) of the ligand within the receptor's active site. The interactions between the ligand and the protein are evaluated using a scoring function.
-
Scoring: The scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the estrogen receptor's binding pocket.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The estrogen receptor mediates its biological effects through both genomic and non-genomic signaling pathways. Upon ligand binding, the receptor undergoes a conformational change, leading to a cascade of downstream events.
Caption: Estrogen Receptor Signaling Pathway.
In Silico Protein-Ligand Docking Workflow
The process of conducting a molecular docking study involves a series of computational steps to predict the binding of a ligand to a protein.
Caption: In Silico Protein-Ligand Docking Workflow.
A Comparative Guide to Validating the Purity of Commercially Available 2,4-Dibromoestradiol
For researchers in endocrinology, oncology, and drug development, the purity of bioactive compounds is paramount. 2,4-Dibromoestradiol, a halogenated derivative of 17β-estradiol, is utilized in various research applications, including studies of estrogen metabolism and as a precursor for radiolabeled estrogens.[1] Ensuring its purity is critical to prevent experimental artifacts and obtain reliable, reproducible data. This guide provides an objective comparison of standard analytical methods for validating the purity of commercially available this compound, offering detailed experimental protocols and comparative data.
Key Analytical Techniques for Purity Assessment
The purity of steroid compounds, including halogenated estrogens, is typically assessed using a combination of chromatographic and spectrometric techniques.[2][3] The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are effective for separating the target compound from synthesis precursors, isomers (e.g., 4-bromoestradiol), and degradation products.
Experimental Workflow for Purity Validation
The general workflow for validating the purity of a commercial standard like this compound involves several key stages, from sample preparation to final data analysis and purity confirmation.
Caption: General experimental workflow for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely accessible method for determining the purity of estrogen compounds. It excels at separating the main compound from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: Waters 2695 HPLC System or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (H₂O).
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 55% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 55% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 280 nm.[4]
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition (55:45 ACN:H₂O) to a concentration of approximately 1 mg/mL.
Comparative Data: HPLC Purity Analysis
The table below presents hypothetical, yet representative, data for the analysis of commercial this compound compared to its parent compound, 17β-estradiol, and a potential isomeric impurity.
| Compound | Retention Time (min) | Purity (% Area) | Limit of Detection (LOD) |
| This compound | 9.8 | > 98.5% | ~5 ng/mL |
| 17β-Estradiol | 7.2 | > 99.0% | ~2 ng/mL |
| 4-Bromoestradiol (Impurity) | 9.5 | < 0.5% | ~5 ng/mL |
Note: Data are representative and may vary based on the specific instrument, column, and commercial supplier.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for detecting trace-level impurities.[5][6] It is particularly useful for identifying and quantifying unknown impurities through mass fragmentation patterns.
Experimental Protocol: LC-MS/MS
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Applied Biosystems MDS Sciex 4000) with an electrospray ionization (ESI) source.[6]
-
Column: Phenyl-hexyl or C18 column (e.g., Agilent Poroshell 120, 2.1 x 50 mm, 2.7 µm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Similar gradient profile to HPLC, but with a lower flow rate suitable for MS (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-), which is effective for phenolic compounds like estrogens.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
This compound Precursor Ion (m/z): ~429.0
-
Product Ions: Specific fragments would be determined by infusion and optimization.
-
Comparative Data: LC-MS/MS Impurity Profiling
| Compound / Impurity | Expected Precursor Ion (m/z) | Limit of Quantification (LOQ) | Typical Abundance |
| This compound | 429.0 | ~50 pg/mL | > 98.5% |
| 17β-Estradiol | 271.2 | ~10 pg/mL | < 0.1% |
| 2- or 4-Bromoestradiol | 349.1 | ~40 pg/mL | < 0.5% |
| Over-brominated Estradiol | 506.9 | ~70 pg/mL | < 0.2% |
Note: m/z values are for the [M-H]⁻ ion and are based on the most abundant isotopes. Actual values must be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for steroid analysis, often requiring derivatization to increase the volatility of the compounds.[5] This step adds complexity but can yield excellent separation and structural information.
Experimental Protocol: GC-MS
-
Derivatization Step: Silylation is a common derivatization method. React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature 150°C, hold for 1 minute.
-
Ramp to 280°C at 15 °C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
Context: Estrogen Receptor Signaling
The purity of this compound is crucial because, like its parent molecule, it can interact with estrogen receptors (ERα and ERβ), potentially initiating a downstream signaling cascade. Impurities could act as agonists or antagonists, confounding experimental results.
References
- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. britannica.com [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Free and Halogenated Estrogens in River Water-Sediment Microcosms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Dibromoestradiol's Cellular Effects: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the cellular effects of 2,4-Dibromoestradiol across different cell lines. Despite extensive searches for its impact on cell proliferation, apoptosis, and associated signaling pathways, no direct comparative studies or detailed experimental data on this specific compound were identified.
This absence of data prevents the creation of a detailed comparison guide as requested. Consequently, it is not possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the specific actions of this compound.
One historical study from 1976 investigated a related compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, focusing on its estrogenic activity in rats and its ability to bind to the estrogen receptor. However, this study does not offer insights into the compound's effects on different cell lines in vitro.
For researchers investigating the potential of halogenated estradiol (B170435) analogs, the current landscape suggests that the biological activities of this compound remain a largely unexplored area. Future research would be necessary to elucidate its specific cellular and molecular effects and to determine any potential differential impact on various cell types. Such studies would be foundational for any subsequent comparative analysis.
head-to-head comparison of 2,4-Dibromoestradiol and 17alpha-estradiol
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 2,4-Dibromoestradiol and 17alpha-estradiol (B195180), two estrogenic compounds of interest in research and drug development. The following sections will delve into their physicochemical properties, receptor binding affinities, cellular effects, and the signaling pathways they modulate, supported by experimental data and protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound and 17alpha-estradiol is crucial for their application in experimental settings. The table below summarizes their key properties.
| Property | This compound | 17alpha-Estradiol |
| Molecular Formula | C₁₈H₂₂Br₂O₂ | C₁₈H₂₄O₂ |
| Molecular Weight | 430.17 g/mol | 272.38 g/mol |
| Melting Point | Not available | 176-180 °C |
| Appearance | Not available | White solid |
| CAS Number | 19590-55-7 | 57-91-0 |
Receptor Binding Affinity
The interaction of these compounds with estrogen receptors (ERα and ERβ) is a primary determinant of their biological activity.
17alpha-Estradiol: This compound is the C17 epimer of the more potent 17β-estradiol and is generally considered a weak estrogen.[1] Its binding affinity for estrogen receptors is reported to be lower than that of 17β-estradiol.[1][2] However, some studies suggest that 17alpha-estradiol and 17beta-estradiol can bind to estrogen receptors with similar affinities.[3] It exhibits a preferential affinity for ERα over ERβ.[1] Interestingly, 17alpha-estradiol has been found to bind to and activate a brain-expressed receptor, ER-X, with greater potency than 17β-estradiol, suggesting it may be a key endogenous ligand for this receptor.[1]
Cellular Effects and Signaling Pathways
The biological activities of this compound and 17alpha-estradiol extend to various cellular processes, mediated by distinct signaling cascades.
17alpha-Estradiol
17alpha-Estradiol has been shown to exert a range of cellular effects, including neuroprotection and modulation of metabolic pathways.[3] It can elicit rapid and sustained activation of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways.[3] These pathways are crucial for cell survival, proliferation, and differentiation. The activation of these pathways by 17alpha-estradiol contributes to its neuroprotective effects against ischemic stroke and oxidative stress.[3] Furthermore, 17alpha-estradiol has been found to extend the lifespan of male mice, an effect linked to its positive impact on metabolism.[2]
Signaling Pathway for 17alpha-Estradiol:
This compound
This compound has been identified as a compound that interacts with the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP).[5] This transporter is involved in multidrug resistance in cancer cells. Furthermore, this compound has demonstrated in vitro cytotoxic effects, inhibiting the growth of various cancer cell lines, including those from the prostate, colon, central nervous system, kidney, breast, and ovaries.[5] Studies on the metabolism of the related compound, 2,4-dibromo-17 alpha-ethynylestradiol, suggest that the 2,4-dibromo substitution effectively blocks phase I biotransformations, which could enhance its bioavailability and prolong its activity.[6] The precise signaling pathways modulated by this compound that lead to its cytotoxic effects have not been fully elucidated in the available literature.
Hypothesized Experimental Workflow for Investigating this compound's Cellular Effects:
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, 17alpha-estradiol)
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol buffer)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and a standard (unlabeled 17β-estradiol).
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or standard.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
To separate bound from free radioligand, add dextran-coated charcoal suspension to each tube and incubate briefly. The charcoal will adsorb the unbound [³H]-17β-estradiol.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: (IC₅₀ of standard / IC₅₀ of test compound) x 100.
Cell Proliferation Assay (MTT/XTT)
Objective: To assess the effect of test compounds on the proliferation or viability of cultured cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
96-well microplates
-
Test compounds (this compound, 17alpha-estradiol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
-
For XTT assay:
-
Add the XTT reagent mixture (containing XTT and an electron-coupling agent) to each well and incubate for 2-4 hours. The formazan product is water-soluble.
-
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability or inhibition of proliferation relative to the control group.
Conclusion
This guide provides a comparative overview of this compound and 17alpha-estradiol. 17alpha-estradiol is a well-characterized weak estrogen with demonstrated neuroprotective and metabolic effects, mediated through the MAPK/ERK and PI3K-Akt signaling pathways. In contrast, this compound shows promise as a cytotoxic agent against various cancer cell lines, potentially through mechanisms involving the ABCG2 transporter. A significant knowledge gap exists regarding the estrogen receptor binding affinity and the specific signaling pathways modulated by this compound. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate its mechanism of action and to enable a more comprehensive head-to-head comparison with 17alpha-estradiol. This will be crucial for determining its potential as a therapeutic agent in oncology and other fields.
References
- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 17alpha-estradiol: a brain-active estrogen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dibromoestradiol: A Comprehensive Guide for Laboratory Professionals
This guide provides a step-by-step operational plan for the safe handling and disposal of 2,4-Dibromoestradiol, drawing upon general principles of hazardous waste management for research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Identification and Classification: Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a halogenated organic waste.
-
Containerization:
-
Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound and contaminated debris"). The date of waste accumulation should also be recorded.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Spill Management:
-
In the event of a spill, carefully sweep up the solid material, avoiding dust generation.
-
Use an appropriate absorbent material for any solutions containing this compound.
-
Place all cleanup materials into the designated hazardous waste container.
-
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste accumulation are provided by regulatory bodies.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste | Resource Conservation and Recovery Act (RCRA) |
| Container Labeling | Must include "Hazardous Waste," chemical identity, and associated hazards | EPA Requirement |
| Waste Segregation | Halogenated organic compounds should be segregated from non-halogenated solvents and other waste streams. | Best Practice for Chemical Safety |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should consult relevant scientific literature and internal standard operating procedures (SOPs), always prioritizing safety and containment.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram outlines the key decision points and actions for laboratory personnel.
Caption: Disposal Workflow for this compound Waste.
References
Essential Safety and Logistics for Handling 2,4-Dibromoestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of 2,4-Dibromoestradiol. Given the limited specific toxicological data available for this compound, a cautious approach is imperative. The following procedures are based on best practices for handling potent steroidal estrogens and halogenated organic compounds.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.[4] Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all operations involving this compound.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[6] | Prevents skin contact. Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times for this compound are unknown.[7] Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[8] | Protects eyes from dust particles and splashes of solutions. |
| Respiratory Protection | A NIOSH (US) or CEN (EU) approved respirator with a particulate filter is required when handling the powder form or when dust may be generated.[5] All work with the solid compound should be performed in a certified chemical fume hood.[5] | Prevents inhalation of the potent powdered compound. |
| Body Protection | A fully buttoned lab coat is required. An impervious apron should be worn over the lab coat for added protection.[4][6] | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is essential for minimizing risk.[4]
-
Preparation and Pre-Handling:
-
Handling this compound Powder:
-
Handling this compound Solutions:
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A common method is to scrub with alcohol.[2][4]
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces.[4]
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2][4]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[4]
-
Waste Segregation:
-
Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[6][9]
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[6][9]
-
-
Waste Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.[4]
-
Arrange for the disposal of all hazardous waste through a licensed waste disposal contractor, in accordance with local, regional, and national regulations.[4]
-
Empty containers should be treated as hazardous as they may retain product residue.[4]
-
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₂Br₂O₂ |
| Molecular Weight | 430.2 g/mol [10] |
| Appearance | Solid Powder (based on related compounds)[5] |
| Melting Point | Not available |
Note: Specific experimental data for this compound is limited. Properties are based on computational models from PubChem where cited.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Disclaimer: The information provided is based on the best available data for similar compounds and general laboratory safety practices. Due to the lack of specific toxicological data for this compound, it should be handled with extreme caution as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
